molecular formula Cl3Cr B15601438 Chromium chloride CAS No. 39345-92-1

Chromium chloride

Número de catálogo: B15601438
Número CAS: 39345-92-1
Peso molecular: 158.35 g/mol
Clave InChI: QSWDMMVNRMROPK-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chromium(3+) trichloride is a chromium chloride with the chromium cation in the +3 oxidation state. It has a role as a Lewis acid and a sensitiser.
See also: this compound (crcl3) (preferred).

Propiedades

Número CAS

39345-92-1

Fórmula molecular

Cl3Cr

Peso molecular

158.35 g/mol

Nombre IUPAC

chromium(3+) trichloride

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

Clave InChI

QSWDMMVNRMROPK-UHFFFAOYSA-K

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Contrasting Properties of Anhydrous and Hydrated Chromium(III) Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chromium(III) chloride, a pivotal compound in various chemical and biological applications, exists in two primary forms: anhydrous (CrCl₃) and hydrated (CrCl₃·nH₂O). Their distinct properties significantly influence their reactivity, solubility, and utility, particularly in the realms of catalysis and drug development. This technical guide provides an in-depth comparison of the physicochemical properties of anhydrous and hydrated chromium(III) chloride, details experimental protocols for their characterization, and explores their roles in relevant biological and chemical processes.

Introduction

Chromium(III) chloride is an essential transition metal salt with diverse applications, serving as a catalyst in organic synthesis and a precursor for various chromium compounds.[1] In the pharmaceutical and nutritional sectors, it is recognized for its role in glucose metabolism. The presence or absence of water of hydration in the crystal lattice dramatically alters the compound's characteristics. Anhydrous chromium(III) chloride is a violet, crystalline solid, while its hydrated counterpart, most commonly the hexahydrate (CrCl₃·6H₂O), is a dark green, crystalline solid.[2][3] This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals to facilitate a deeper understanding and more effective utilization of these two forms of chromium(III) chloride.

Physicochemical Properties

The fundamental differences between anhydrous and hydrated chromium(III) chloride are rooted in their distinct physical and chemical properties. These properties are summarized in the tables below for easy comparison.

Physical Properties

The physical characteristics, such as color, molar mass, density, and melting/boiling points, are markedly different between the two forms.

PropertyAnhydrous Chromium(III) ChlorideHydrated Chromium(III) Chloride (Hexahydrate)
Chemical Formula CrCl₃[2]CrCl₃·6H₂O[1]
Molar Mass 158.36 g/mol [2]266.45 g/mol [2]
Appearance Violet, flaky crystals[2][4]Dark green crystals[2]
Density 2.87 g/cm³[2]1.76 g/cm³[2]
Melting Point 1152 °C[2]83 °C[3]
Boiling Point 1300 °C (decomposes)[2]Decomposes upon heating
CAS Number 10025-73-7[1]10060-12-5[1]

Table 1: Comparison of the Physical Properties of Anhydrous and Hydrated Chromium(III) Chloride.

Solubility

The solubility profiles of anhydrous and hydrated chromium(III) chloride are strikingly different and are a critical consideration for their application in solution-based chemistry and biological systems.

SolventAnhydrous Chromium(III) ChlorideHydrated Chromium(III) Chloride (Hexahydrate)
Water Almost insoluble[2]58.5 g/100 mL (20 °C)[2]
Ethanol Insoluble[2]Soluble
Acetone Insoluble[2]Slightly soluble
Diethyl Ether Insoluble[2]Insoluble

Table 2: Comparison of the Solubility of Anhydrous and Hydrated Chromium(III) Chloride.

Chemical Properties and Reactivity

The chemical behavior of anhydrous and hydrated chromium(III) chloride is largely dictated by the coordination environment of the chromium ion.

Anhydrous Chromium(III) Chloride (CrCl₃):

  • Structure: Adopts a YCl₃ crystal structure with Cr³⁺ ions occupying octahedral interstices in a pseudo-cubic close-packed lattice of Cl⁻ ions.[4] This layered structure results in weak bonding between layers, giving the crystals a flaky appearance.[4]

  • Reactivity: Kinetically inert and dissolves very slowly in water.[5] Its low reactivity is attributed to the d³ electronic configuration of the Cr³⁺ ion.[5] The presence of a reducing agent, such as a trace amount of chromium(II) chloride (CrCl₂), can significantly accelerate its dissolution by facilitating electron exchange via a chloride bridge.[1][5] It acts as a hard Lewis acid and can form various adducts with Lewis bases.[1]

Hydrated Chromium(III) Chloride (CrCl₃·6H₂O):

  • Hydration Isomerism: A key feature of hydrated chromium(III) chloride is the existence of several isomers, which differ in the number of water molecules and chloride ions coordinated to the chromium center.[6] The three most common isomers are:

    • [Cr(H₂O)₆]Cl₃: Violet[6]

    • [Cr(H₂O)₅Cl]Cl₂·H₂O: Pale green[6]

    • [Cr(H₂O)₄Cl₂]Cl·2H₂O: Dark green (the most common form)[6]

  • Reactivity: The reactivity of the hydrated forms is dependent on the specific isomer. The coordinated water and chloride ligands can be substituted in solution, leading to a complex equilibrium of species.

Hydration_Isomers A [Cr(H₂O)₆]Cl₃ (Violet) B [Cr(H₂O)₅Cl]Cl₂·H₂O (Pale Green) A->B H₂O out Cl⁻ in B->A Cl⁻ out H₂O in C [Cr(H₂O)₄Cl₂]Cl·2H₂O (Dark Green) B->C H₂O out Cl⁻ in C->B Cl⁻ out H₂O in

Figure 1: Logical relationship of the main hydration isomers of chromium(III) chloride.

Experimental Protocols

Differentiating and characterizing anhydrous and hydrated chromium(III) chloride requires specific analytical techniques.

Synthesis of Anhydrous CrCl₃ from CrCl₃·6H₂O

Objective: To dehydrate chromium(III) chloride hexahydrate to its anhydrous form.

Methodology:

  • Place finely pulverized hydrated chromium(III) chloride ([CrCl₂(H₂O)₄]Cl·2H₂O) in a round-bottomed flask fitted with a reflux condenser.[7]

  • Add an excess of thionyl chloride (SOCl₂).[7]

  • Gently reflux the mixture on a water bath for approximately six hours, or until the evolution of hydrogen chloride gas ceases. The color of the solid should change from green to violet.[7]

  • Distill off the excess thionyl chloride.[7]

  • Completely remove any remaining thionyl chloride by heating on a water bath under a stream of dry air or under reduced pressure.[7]

  • The resulting crude anhydrous chromium(III) chloride can be further purified by sublimation in a stream of dry chlorine at high temperatures.[7]

UV-Vis Spectroscopy

Objective: To characterize the different species of chromium(III) chloride in solution.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of chromium(III) chloride hexahydrate in deionized water at known concentrations.[8]

  • Spectra Acquisition: Record the UV-Vis absorption spectra of the standard solutions over a relevant wavelength range (e.g., 300-800 nm).[6]

  • Analysis: The absorption spectra of aqueous solutions of CrCl₃·6H₂O typically show two main absorption bands. For example, a low wavelength band around 430 nm and a high wavelength band around 630 nm.[6] The exact position and intensity of these bands can vary depending on the specific isomer present and the composition of the coordination sphere.[6] A calibration curve can be constructed by plotting absorbance at the maximum wavelength (λ_max) against concentration.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of water of hydration and characterize the coordination environment.

Methodology:

  • Sample Preparation: Prepare a solid sample of the chromium chloride compound for analysis. This is typically done by grinding the sample with potassium bromide (KBr) and pressing it into a pellet.

  • Spectra Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Analysis: The FTIR spectrum of hydrated chromium(III) chloride will show characteristic broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and H-O-H bending region (around 1600 cm⁻¹), confirming the presence of water molecules.[9] The anhydrous form will be devoid of these bands.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and study the thermal decomposition behavior.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a TGA/DSC crucible.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Data Interpretation:

    • TGA: The TGA curve will show a weight loss corresponding to the loss of water molecules from the hydrated form. The temperature at which this occurs provides information about the stability of the hydrate. Anhydrous CrCl₃ will not show this initial weight loss.

    • DSC: The DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration and melting, and exothermic peaks for any decomposition or oxidation processes.

Applications in Drug Development and Catalysis

Role in Glucose Metabolism

Chromium(III) has been investigated for its potential role in managing symptoms of diabetes by improving glucose and lipid metabolism.[10] Chromium(III) chloride has been shown to enhance insulin-stimulated glucose transport by mobilizing the glucose transporter 4 (GLUT4) to the plasma membrane in adipocytes.

Glucose_Metabolism cluster_0 Cell Membrane Insulin_Receptor Insulin (B600854) Receptor Signaling_Cascade Signaling_Cascade Insulin_Receptor->Signaling_Cascade Activates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter Fuses with Membrane Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds CrCl3 Chromium(III) Chloride CrCl3->GLUT4_Vesicle Mobilizes to Plasma Membrane Glucose Glucose Glucose->GLUT4_Transporter Enters Cell Signaling_Cascade->GLUT4_Vesicle Promotes Translocation

Figure 2: Signaling pathway of chromium(III) chloride in enhancing insulin-stimulated glucose uptake.

The mechanism is thought to involve the potentiation of insulin action at target tissues, leading to improved peripheral insulin sensitivity.[10]

Catalysis in Organic Synthesis: The Nozaki-Hiyama-Kishi (NHK) Reaction

Anhydrous chromium(III) chloride is a precursor to chromium(II) chloride, a key reagent in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful tool for carbon-carbon bond formation.[1] This reaction is highly chemoselective for the coupling of aldehydes with various organic halides.[4]

NHK_Reaction_Workflow cluster_workflow Experimental Workflow A 1. Add NiCl₂ and CrCl₂ to an oven-dried flask in a glovebox. B 2. Place flask under nitrogen and add degassed DMF. A->B C 3. Stir for 10 minutes. B->C D 4. Add a solution of vinyl bromide and aldehyde in degassed DMF. C->D E 5. Heat to 50°C and stir for 1 hour. D->E F 6. Cool to room temperature, quench with water, and dilute with Et₂O. E->F G 7. Separate layers and extract the aqueous layer with Et₂O. F->G H 8. Wash combined organic layers with brine, dry over MgSO₄, filter, and concentrate. G->H I 9. Purify the residue by flash column chromatography to obtain the alcohol product. H->I

Figure 3: Experimental workflow for the Nozaki-Hiyama-Kishi (NHK) reaction.

The reaction mechanism involves the in-situ reduction of a nickel(II) catalyst by chromium(II), followed by oxidative addition of the organic halide to the nickel(0) species, transmetalation with chromium, and subsequent nucleophilic addition to the aldehyde.[4]

Conclusion

The presence of water of hydration fundamentally alters the properties and applications of chromium(III) chloride. Anhydrous CrCl₃ is a violet, water-insoluble solid primarily used in anhydrous catalytic systems, while the hydrated forms, particularly the dark green hexahydrate, are water-soluble and relevant to both solution-based chemistry and biological studies. A thorough understanding of their distinct characteristics and the appropriate analytical techniques for their characterization is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides a foundational reference for the effective selection and utilization of the appropriate form of chromium(III) chloride for specific research and development needs.

References

Lewis acid character of chromium trichloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lewis Acid Character of Chromium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium(III) chloride (CrCl₃) is a versatile and cost-effective compound recognized for its role as a Lewis acid in a multitude of chemical transformations. Classified as a "hard" Lewis acid under the Hard-Soft Acid-Base (HSAB) theory, it preferentially interacts with hard Lewis bases such as oxygen and nitrogen atoms.[1][2][3] While its anhydrous form is kinetically inert, its reactivity can be unlocked, revealing a potent catalyst for reactions crucial to organic synthesis.[2][4] This guide provides a comprehensive overview of the Lewis acidic nature of CrCl₃, detailing its physicochemical properties, catalytic applications, relevant experimental protocols, and its significant role in biological systems, particularly in the context of glucose metabolism, which is of interest to drug development professionals.

Physicochemical Properties and Structural Basis of Lewis Acidity

The Lewis acidity of anhydrous CrCl₃ stems from the electron-deficient nature of the chromium(III) center. In its solid state, it adopts a layered YCl₃-type crystal structure where Cr³⁺ ions occupy one-third of the octahedral interstices within a pseudo-cubic close-packed lattice of chloride ions.[1][3] This arrangement leaves the chromium ion with vacant orbitals, enabling it to accept electron pairs from Lewis bases.

However, the d³ electronic configuration of Cr³⁺ results in a high ligand field stabilization energy, rendering the compound kinetically inert and poorly soluble in many solvents.[2][4] Activation is often required, typically by reducing a small amount of Cr³⁺ to Cr²⁺, which readily undergoes substitution and facilitates the dissolution and reaction of the bulk material through an electron-exchange mechanism via a chloride bridge.[1][2][4]

Table 1: Physicochemical Properties of Anhydrous Chromium(III) Chloride
PropertyValue
Chemical Formula CrCl₃
Molar Mass 158.36 g/mol [1][5]
Appearance Violet (anhydrous), Dark green (hexahydrate)[1]
Density 2.87 g/cm³ (anhydrous)[1]
Melting Point 1,152 °C (decomposes)[6]
Boiling Point 1,300 °C[6]
Crystal Structure YCl₃ type (layered octahedral)[1][3]
Solubility Sparingly soluble in water unless a reducing agent is present[2][5]

Quantitative Assessment of Lewis Acidity

Quantifying Lewis acidity universally is challenging, as the strength of a Lewis acid is dependent on the reference base.[7] However, several experimental and computational methods are used to establish relative scales. One of the most common experimental techniques is the Gutmann-Beckett method , which determines a solvent's or compound's Acceptor Number (AN) by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO).[7][8] A higher AN value corresponds to greater Lewis acidity.[7]

Table 2: Gutmann Acceptor Numbers (AN) for Common Lewis Acids
Lewis AcidProbe MoleculeSolventAcceptor Number (AN)
Hexane (B92381)Et₃POHexane0
B(C₆F₅)₃Et₃POC₆D₆82
BF₃Et₃PODichloromethane (B109758)89
SbCl₅Et₃PO1,2-Dichloroethane100
BI₃Et₃POBenzene115

Note: Data compiled from various sources for comparative purposes.[7] The AN scale is referenced against SbCl₅ (AN=100) and hexane (AN=0).[7]

Chromium(III) Chloride in Catalysis and Organic Synthesis

The Lewis acidic nature of CrCl₃ is most prominently exploited in its role as a catalyst for a variety of organic reactions. It typically functions by coordinating to an electronegative atom (like oxygen or nitrogen) on the substrate, thereby activating it towards nucleophilic attack or cycloaddition.[9]

Adduct Formation with Lewis Bases

CrCl₃ readily forms stable adducts with Lewis bases. A synthetically crucial example is its reaction with tetrahydrofuran (B95107) (THF) to form the CrCl₃(THF)₃ complex.[1][3] This complex is significantly more soluble in organic solvents than anhydrous CrCl₃, making it a convenient and widely used precursor for chromium-based reagents and catalysts.[4][10]

Catalytic Applications

CrCl₃ has been employed as a catalyst in several important organic transformations.[6]

Table 3: Selected Catalytic Applications of CrCl₃
Reaction TypeDescription
Nitroso Diels-Alder Catalyzes the [4+2] cycloaddition between a diene and a nitroso compound to form a six-membered heterocyclic ring.[1]
Hydropyridylation Promotes the regioselective addition of a pyridine (B92270) C-H bond across an alkene, such as styrene.[11]
Friedel-Crafts Reactions Can be used to catalyze the alkylation or acylation of aromatic rings, a classic application for Lewis acids.[9][12]
Polymerization Phosphine complexes derived from CrCl₃ are used to catalyze the trimerization of ethylene (B1197577) to 1-hexene.[1]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of a key CrCl₃ precursor and a general workflow for a CrCl₃-catalyzed reaction.

Protocol 1: Synthesis of Chromium(III) Chloride-THF Complex ([CrCl₃(THF)₃])

This protocol is adapted from modern procedures for preparing the THF adduct from the readily available hexahydrate.[3][4] This method avoids the use of hazardous reagents like CCl₄ or the need for Soxhlet extraction of insoluble anhydrous CrCl₃.[4]

Objective: To synthesize the soluble CrCl₃(THF)₃ complex for use as a chromium source in organic synthesis.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Vacuum pump

  • Cannula or syringe for inert transfers

  • Filtration apparatus (e.g., Schlenk filter)

Procedure:

  • Place CrCl₃·6H₂O (1.0 eq) into a Schlenk flask.

  • Heat the flask to 100 °C under vacuum for several hours to remove the majority of the water of hydration.[4]

  • Cool the flask to room temperature and backfill with an inert gas.

  • Add a minimal amount of anhydrous THF to the flask to create a slurry.

  • With vigorous stirring, add Me₃SiCl (approx. 6.0 eq) dropwise.[3][4] Me₃SiCl acts as a dehydrating agent, reacting with residual water to form volatile byproducts.

  • Stir the resulting violet suspension at room temperature for 12-24 hours under an inert atmosphere.

  • Remove the volatile components under vacuum to yield a violet solid.

  • The crude product can be purified by crystallization from a solvent like dichloromethane (CH₂Cl₂) to yield well-defined crystals.[3][4]

  • The resulting CrCl₃(THF)₃ complex is moisture-sensitive and should be stored and handled under an inert atmosphere.[1]

Protocol 2: General Procedure for a CrCl₃-Catalyzed Diels-Alder Reaction

This protocol provides a general framework for using CrCl₃ as a Lewis acid catalyst in a Diels-Alder reaction.[9][13][14] Lewis acids accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy and making it more electrophilic.[14][15]

Objective: To perform a [4+2] cycloaddition between a diene and a dienophile using CrCl₃ as a catalyst.

Materials:

  • Anhydrous CrCl₃ or CrCl₃(THF)₃ (catalytic amount, e.g., 5-10 mol%)

  • Diene (1.2 eq)

  • Dienophile (e.g., an α,β-unsaturated carbonyl compound) (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Dry round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfers

  • Cooling bath (if required)

  • TLC plates for reaction monitoring

Procedure:

  • Add the dienophile (1.0 eq) and anhydrous solvent to a dry, inert-atmosphere flask.

  • Add the CrCl₃ or CrCl₃(THF)₃ catalyst (0.05-0.1 eq) to the solution. Stir for 10-20 minutes to allow for the formation of the catalyst-dienophile complex.

  • Add the diene (1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Stir the reaction at the desired temperature (ranging from -78 °C to reflux, depending on substrate reactivity).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Diels-Alder adduct.

Relevance in Drug Development and Biological Systems

While CrCl₃'s role as a direct catalyst in pharmaceutical manufacturing is not as widespread as other Lewis acids, the biological significance of trivalent chromium is of paramount importance to the health and drug development sectors.

Trivalent chromium is an essential trace mineral required for normal carbohydrate, lipid, and protein metabolism.[5] It is a component of the "glucose tolerance factor," a complex that potentiates the action of insulin (B600854), thereby improving glucose uptake by cells and helping to maintain normal blood glucose levels.[8]

Due to this critical biological function, chromium(III) chloride is used as a nutritional supplement. It is a key ingredient in solutions for Total Parenteral Nutrition (TPN), administered intravenously to patients who cannot receive nutrition via the digestive tract.[5][16] This application directly prevents chromium deficiency, which can lead to impaired glucose tolerance, neuropathy, and confusion.[8] Research continues to explore the therapeutic potential of chromium supplementation for conditions like metabolic syndrome and type 2 diabetes.[13]

Visualizations: Workflows and Pathways

Diagram 1: General Lewis Acid Catalysis Workflow

Lewis_Acid_Catalysis Catalyst Lewis Acid (e.g., CrCl₃) Activated Activated Complex [LA---Substrate] Catalyst->Activated Coordination Substrate Substrate (with Lewis Base site) Substrate->Activated Product Product Activated->Product FreeCatalyst Lewis Acid (Regenerated) Activated->FreeCatalyst Release Nucleophile Nucleophile / Reagent Nucleophile->Activated Reaction

Caption: General workflow of a reaction catalyzed by a Lewis acid like CrCl₃.

Diagram 2: Synthesis of CrCl₃-THF Adduct

THF_Adduct_Synthesis CrCl3_6H2O CrCl₃·6H₂O (Hexahydrate) Dehydration Dehydration (Heat/Vacuum + Me₃SiCl) CrCl3_6H2O->Dehydration AnhydrousCrCl3 Anhydrous CrCl₃ (Activated) Dehydration->AnhydrousCrCl3 Adduct CrCl₃(THF)₃ (Soluble Complex) AnhydrousCrCl3->Adduct Complexation THF Anhydrous THF (Lewis Base) THF->Adduct

Caption: Logical workflow for the synthesis of the CrCl₃(THF)₃ complex.

Diagram 3: Simplified Insulin Signaling Pathway and Chromium's Role

Insulin_Signaling Insulin Insulin Receptor Insulin Receptor (Cell Membrane) Insulin->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal Activates Chromodulin Chromodulin (contains Cr³⁺) Chromodulin->Receptor Potentiates Translocation Translocation to Cell Membrane Signal->Translocation GLUT4 GLUT4 Transporter GLUT4->Translocation GlucoseUptake Glucose Uptake into Cell Translocation->GlucoseUptake

Caption: Role of Chromium (Cr³⁺) in potentiating insulin signaling.

Conclusion

Chromium(III) chloride is a noteworthy Lewis acid whose utility in synthetic chemistry is well-established, particularly for its role in catalyzing important carbon-carbon and carbon-heteroatom bond-forming reactions. Although its intrinsic kinetic inertness presents a practical challenge, effective activation methods have rendered it a valuable and accessible tool for researchers. For professionals in drug development, the significance of CrCl₃ extends beyond synthetic applications to its fundamental role as a source of trivalent chromium, an essential element for maintaining metabolic homeostasis. Future research may focus on developing novel chiral chromium catalysts for asymmetric synthesis and further elucidating the precise molecular mechanisms through which chromium impacts cellular signaling pathways, potentially opening new therapeutic avenues.

References

Navigating the Complexities of Chromium(III) Chloride Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium(III) chloride (CrCl₃), a compound with significant applications in organic synthesis and catalysis, presents a unique and often challenging solubility profile in organic solvents. This technical guide provides an in-depth exploration of the factors governing its dissolution, collates available solubility data, and outlines detailed experimental protocols for its accurate determination. Understanding the nuances between the anhydrous and hydrated forms is critical, as their solubility behaviors differ dramatically due to kinetic inertness and the nature of solvent interactions.

Core Concepts: Anhydrous vs. Hydrated CrCl₃

The solubility of chromium(III) chloride is fundamentally dictated by its hydration state.

  • Anhydrous CrCl₃: This violet solid adopts a crystal lattice structure that is kinetically inert.[1][2] The strong chromium-chloride bonds within the crystal are slow to break, making this form surprisingly difficult to dissolve, even in polar solvents.[1][2] Many sources describe it as insoluble or sparingly soluble in common organic solvents like ethanol (B145695), acetone, and diethyl ether.[2][3][4] Its dissolution can be exceedingly slow, and achieving true thermodynamic equilibrium may require extended periods or the use of catalysts.[1][2]

  • Hydrated CrCl₃ (CrCl₃·6H₂O): The most common form is the dark green hexahydrate, which has the specific chemical structure [CrCl₂(H₂O)₄]Cl·2H₂O.[1][2] In this coordination complex, water molecules are already part of the inner coordination sphere of the chromium ion. This pre-solvated state facilitates easier dissolution in polar organic solvents, particularly those capable of hydrogen bonding. Consequently, the hexahydrate is generally more soluble in solvents like ethanol and methanol (B129727) compared to its anhydrous counterpart.[5][6]

Data Presentation: Solubility of CrCl₃ Forms

Precise quantitative solubility data for CrCl₃ in a wide range of organic solvents is scarce in publicly available literature. The following tables summarize the available qualitative and semi-quantitative information. It is crucial to note that terms like "sparingly soluble" are not quantitative and can vary between sources.

Table 1: Solubility of Anhydrous Chromium(III) Chloride (CrCl₃)

SolventFormulaSolubilityNotes
MethanolCH₃OHInsoluble / Sparingly SolubleConflicting reports exist; generally considered to have very low solubility.[3][7]
EthanolC₂H₅OHInsoluble / Sparingly SolubleAbsolute ethanol is noted to be a particularly poor solvent.[3]
Acetone(CH₃)₂COSparingly Soluble / Insoluble[2][3][4]
Diethyl Ether(C₂H₅)₂OInsoluble / Sparingly SolubleGenerally agreed upon to be insoluble.[2][4][8]
Ethyl AcetateCH₃COOC₂H₅Insoluble[3]
AcetaldehydeCH₃CHOInsoluble[3]
Tetrahydrofuran (THF)C₄H₈OInsoluble (as CrCl₃)Forms a soluble violet complex, CrCl₃(THF)₃, upon reflux with a zinc dust catalyst. The solubility of this complex is reported as 2.8 g/100 mL in hot THF.[9][10]
HydrazineN₂H₄13 g / 100 g (at 20°C)A notable exception to its general insolubility.[3]

Table 2: Solubility of Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

SolventFormulaSolubilityNotes
MethanolCH₃OHSlightly Soluble[11]
EthanolC₂H₅OHSoluble[5][6]
Acetone(CH₃)₂COSlightly Soluble[6]
Diethyl Ether(C₂H₅)₂OInsoluble[5][6][12][13]

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust experimental design, particularly for a kinetically inert substance like anhydrous CrCl₃. Here, we detail methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Gravimetric Method)

This method aims to determine the equilibrium solubility by allowing the system to reach a saturated state over a sufficient period.

Objective: To find the maximum amount of CrCl₃ that can dissolve in a given solvent at a specific temperature.

Materials:

  • Anhydrous or hydrated CrCl₃

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Inert atmosphere glove box or Schlenk line (critical for anhydrous CrCl₃ and hygroscopic solvents)

  • Syringe filters (0.2 μm, solvent-compatible)

  • Pre-weighed, oven-dried vials

  • Analytical balance (±0.0001 g)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of CrCl₃ to a known volume or mass of the organic solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vessel in a thermostatically controlled shaker or on a stirrer plate at the desired temperature.

    • For hydrated CrCl₃ , an equilibration period of 24-48 hours is typically sufficient.

    • For anhydrous CrCl₃ , due to its kinetic inertness, a much longer period (e.g., 72 hours to several weeks) may be necessary. Periodic sampling and analysis are required to confirm that the concentration has reached a plateau, indicating equilibrium. For coordinating solvents like THF, the formation of a soluble complex may be the primary dissolution mechanism.[9]

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the solution to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.2 μm filter to remove all undissolved solids. This step should be performed quickly to minimize temperature fluctuations.

  • Solvent Evaporation: Transfer the filtered, saturated solution into a pre-weighed, oven-dried vial. Record the exact mass of the solution transferred. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not degrade the CrCl₃.

  • Mass Determination: Once the solvent is completely removed, place the vial in a drying oven to remove any residual solvent traces, then cool it in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility is calculated as follows:

    • Mass of dissolved CrCl₃ = (Mass of vial + dried CrCl₃) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried CrCl₃)

    • Solubility (g / 100 g solvent) = (Mass of dissolved CrCl₃ / Mass of solvent) x 100

Kinetic Solubility Determination for Anhydrous CrCl₃

This high-throughput method is useful for early-stage screening and assesses the solubility after a fixed, shorter time period, which may be more representative of practical laboratory conditions.

Objective: To measure the concentration of CrCl₃ in solution after a short, defined incubation period.

Procedure:

  • Stock Solution Preparation: If feasible, prepare a high-concentration stock solution of CrCl₃ in a suitable, highly polar, and coordinating solvent where it has some solubility (e.g., DMSO, though data is limited).

  • Assay Plate Preparation: Add the stock solution to a 96-well plate. Then, add the various organic test solvents to the wells.

  • Incubation: Seal the plate and shake at a constant temperature for a defined period (e.g., 2 to 24 hours).

  • Analysis: After incubation, analyze the concentration of dissolved CrCl₃. This is typically done by removing an aliquot, filtering or centrifuging to remove precipitate, and then using analytical techniques such as HPLC-UV or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the chromium concentration in the supernatant.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described.

G cluster_thermo Thermodynamic Solubility Workflow thermo_start Start add_excess Add excess CrCl3 to known volume of solvent thermo_start->add_excess equilibrate Equilibrate at constant T (24-72+ hours) add_excess->equilibrate settle Allow solids to settle equilibrate->settle filter Withdraw & filter supernatant (0.2 µm filter) settle->filter weigh_sol Weigh filtered solution in pre-weighed vial filter->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate dry_weigh Dry residue to constant mass evaporate->dry_weigh calculate Calculate solubility (g / 100 g solvent) dry_weigh->calculate thermo_end End calculate->thermo_end

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_kinetic Kinetic Solubility Workflow kinetic_start Start prep_stock Prepare CrCl3 stock solution (e.g., in DMSO) kinetic_start->prep_stock add_to_plate Add stock solution and test solvents to 96-well plate prep_stock->add_to_plate incubate Incubate with shaking (2-24 hours) add_to_plate->incubate separate Centrifuge or filter to remove precipitate incubate->separate analyze Analyze supernatant concentration (HPLC-UV or ICP-MS) separate->analyze kinetic_end End analyze->kinetic_end

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of chromium(III) chloride in organic solvents is a complex topic heavily influenced by its hydration state and the kinetic inertness of the anhydrous form. While the hydrated form, CrCl₃·6H₂O, is soluble in polar protic solvents like ethanol, the anhydrous form is largely insoluble in most common organic solvents without the aid of coordinating ligands or catalysts. This guide provides a framework for understanding these differences and for designing robust experimental protocols to determine solubility. For researchers and drug development professionals, a thorough understanding of these principles is essential for the effective use of CrCl₃ in organic synthesis and other applications.

References

Spectroscopic Analysis of Chromium Chloride Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary spectroscopic methods for the analysis of chromium in aqueous solutions, with a particular focus on the speciation of trivalent (Cr(III)) and hexavalent (Cr(VI)) chromium. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of chromium species. It details the principles of each technique, provides step-by-step experimental protocols, and summarizes key quantitative data.

Introduction to Chromium Speciation Analysis

Chromium can exist in several oxidation states, but the most common and environmentally significant in aqueous solutions are Cr(III) and Cr(VI).[1] Trivalent chromium is an essential micronutrient for humans, while hexavalent chromium is highly toxic and carcinogenic.[1][2] Therefore, distinguishing between these two forms is crucial in environmental monitoring, industrial process control, and pharmaceutical development. Spectroscopic techniques offer robust, sensitive, and selective methods for this purpose. This guide covers three principal techniques: UV-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a versatile technique for quantifying chromium species, particularly for differentiating between Cr(III) and Cr(VI) based on their distinct light absorption properties.

Analysis of Trivalent Chromium (Cr(III))

Solutions of chromium(III) chloride typically contain the hexaaquachromium(III) ion, [Cr(H2O)6]3+, which is reddish-violet.[3][4] This complex exhibits two broad absorption bands in the visible spectrum. The exact position of these maxima can be influenced by the presence of other ligands, such as chloride ions, which can form aqua-chloro complexes like [Cr(H2O)5Cl]2+ (green) and [Cr(H2O)4Cl2]+ (dark green).[3][5]

  • λmax 1: Approximately 405-430 nm[5][6][7]

  • λmax 2: Approximately 580-630 nm[3][5][7]

Due to the broad nature of these peaks and relatively low molar absorptivity, direct UV-Vis analysis of Cr(III) is less common for trace quantification compared to methods for Cr(VI) or total chromium analysis by atomic spectroscopy.

Analysis of Hexavalent Chromium (Cr(VI))

Cr(VI) quantification by UV-Vis can be performed using either a direct or a highly sensitive indirect colorimetric method.

2.2.1 Direct UV-Vis Spectrometry Aqueous Cr(VI) compounds are naturally yellow and absorb light in the UV-visible range. The speciation of Cr(VI) in solution is pH-dependent, primarily existing as the hydrogen chromate (B82759) ion (HCrO₄⁻) in acidic conditions and the chromate ion (CrO₄²⁻) in alkaline conditions, which affects the absorption spectrum.[8][9]

  • Acidic Conditions (pH < 6.4): The absorption maximum is at 350 nm . The Beer-Lambert law is followed for concentrations from 0.5 to 100 mg/L.[8][9]

  • Alkaline Conditions (pH > 6.4): The absorption maximum shifts to 373 nm , with a linear range of 0.5 to 25 mg/L.[8][9]

This direct method is fast and reliable, avoiding the need for complex reagents, but is less sensitive than the indirect method.[8]

2.2.2 Indirect Colorimetric Method with 1,5-Diphenylcarbazide (B1670730) (DPC) This is the standard and most widely used method for determining trace amounts of Cr(VI).[8] In a strongly acidic solution, Cr(VI) oxidizes the 1,5-diphenylcarbazide (DPC) reagent, and the resulting trivalent chromium forms a stable, intensely colored reddish-violet magenta complex with the diphenylcarbazone (B146866) product.[2][10]

  • λmax: The resulting complex has a strong absorbance maximum at 540 nm .[2][10][11]

  • Sensitivity: The method is highly sensitive, with a narrow linear range typically up to about 0.8-1.0 mg/L Cr(VI).[8] Samples with higher concentrations require significant dilution, which can introduce errors.[8] The stability of the colored complex is limited, and absorbance should typically be measured within 15-60 minutes of reagent addition.[8][12]

Speciation of Cr(III) and Cr(VI)

To determine the concentration of Cr(III) in a sample containing both species, a two-step process is employed:

  • Determine Cr(VI) Concentration: The indirect DPC method is used to selectively measure the Cr(VI) present in one aliquot of the sample.[13]

  • Determine Total Chromium Concentration: A second aliquot is treated with an oxidizing agent, such as potassium permanganate, to convert all Cr(III) to Cr(VI).[11][13][14] The DPC method is then used to measure the total chromium concentration (as Cr(VI)).

  • Calculate Cr(III) Concentration: The concentration of Cr(III) is calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration.[11]

Atomic Spectroscopy Methods for Total Chromium

Atomic spectroscopy techniques are destructive methods that do not distinguish between oxidation states but are extremely sensitive for determining the total chromium concentration in a sample.

Atomic Absorption Spectroscopy (AAS)

In AAS, a sample is atomized, typically in a flame or a graphite (B72142) furnace. A light source specific to chromium (a hollow-cathode lamp) emits a wavelength that is absorbed by the ground-state chromium atoms in the atomized sample. The amount of light absorbed is proportional to the concentration of chromium.

  • Wavelength: The primary analytical wavelength for chromium is 357.9 nm .[11][15]

  • Application: AAS is a highly accurate method for detecting metal contaminants and can measure concentrations from parts-per-billion (ppb) to around 50 parts-per-million (ppm).[16]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES uses an argon plasma to excite atoms in the sample to higher energy levels. As these atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of chromium in the sample.

  • Application: ICP-OES is a powerful and sensitive technique for multi-element analysis and is widely used for determining total chromium in environmental and industrial samples.[16][17] It offers excellent detection limits, often in the low µg/L range.[18]

Data Presentation

Table 1: UV-Vis Spectroscopic Parameters for Chromium Species
Chromium SpeciesAnalytical MethodWavelength (λmax)Molar Absorptivity (ε)Linear Range (mg/L)Notes
[Cr(H2O)6]3+Direct UV-Vis~423 nm, ~580 nmLowVariablePeaks are broad; λmax can shift with ligand changes.[3][6]
Cr(VI) (as HCrO₄⁻)Direct UV-Vis (Acidic, pH < 6.4)350 nmNot specified in sources0.5 - 100Fast and reliable for higher concentrations.[8][9]
Cr(VI) (as CrO₄²⁻)Direct UV-Vis (Alkaline, pH > 6.4)373 nmNot specified in sources0.5 - 25[8][9]
Cr(VI)-DPC ComplexIndirect Colorimetric (DPC Method)540 nm~34,000 L mol⁻¹ cm⁻¹[19]0 - 0.8Highly sensitive; requires acidic conditions and careful timing.[2][8]
Table 2: Comparison of Analytical Techniques for Chromium
TechniquePrincipleSpecies MeasuredTypical WavelengthDetection LimitAdvantagesDisadvantages
UV-Vis Spectrophotometry (DPC) Molecular Absorption (Colorimetry)Cr(VI) selectively540 nmLow µg/LExcellent for Cr(VI) speciation, low cost.[2][10]Narrow linear range, potential interferences, time-sensitive.[8]
Atomic Absorption Spectroscopy (AAS) Atomic AbsorptionTotal Chromium357.9 nmLow µg/LHigh accuracy and precision.[15][16]Destructive, does not provide speciation information directly.[1]
ICP-OES Atomic EmissionTotal ChromiumMultiple availableSub-µg/L to low µg/L[18]High sensitivity, wide linear range, multi-element capability.[17][18]High instrument cost, destructive, no direct speciation.[1]

Experimental Protocols

Protocol: Determination of Cr(VI) by UV-Vis (DPC Method)

This protocol is adapted from standard methods for Cr(VI) analysis.[2][11][20]

1. Reagent Preparation:

  • Stock Cr(VI) Standard (1000 mg/L): Dissolve the appropriate amount of potassium dichromate (K₂Cr₂O₇) in deionized water.
  • Working Cr(VI) Standards: Prepare a series of standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/L) by diluting the stock standard.
  • 1,5-Diphenylcarbazide (DPC) Solution (0.05%): Dissolve 250 mg of DPC in 50 mL of acetone.[12] This solution should be stored in a dark bottle and is stable for a limited time.
  • Acid Solution: 6 M Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄).[2][11]

2. Sample Preparation and Measurement:

  • Pipette a known volume (e.g., 50 mL) of the sample or standard into a 100 mL volumetric flask.
  • Acidify the solution by adding 2-3 mL of the acid solution and mix well.[2][11]
  • Add 2-3 mL of the DPC solution, mix, and dilute to the 100 mL mark with deionized water.[2][20]
  • Allow the color to develop for 5-15 minutes.[2]
  • Prepare a reagent blank using deionized water instead of the sample and follow the same steps.
  • Set the UV-Vis spectrophotometer to 540 nm and zero the instrument using the reagent blank.[2][11]
  • Measure the absorbance of each standard and the sample.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
  • Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.[11]

Protocol: Determination of Total Chromium by AAS

This protocol provides a general workflow for total chromium analysis.[15][16]

1. Reagent Preparation:

  • Stock Cr Standard (1000 mg/L): Use a certified commercial AAS standard solution.[21]
  • Working Cr Standards: Prepare a series of standards (e.g., 1, 5, 10, 20 mg/L) by diluting the stock standard with a matrix-matching solution (e.g., 2% nitric acid).[15]
  • Blank Solution: Use the same dilute acid solution as the standard diluent.

2. Sample Preparation:

  • Acidify the sample with high-purity nitric acid to a final concentration of ~2% to stabilize the metal ions.
  • If particulates are present, the sample may require acid digestion to bring all chromium into solution.
  • Dilute the sample as necessary with the blank solution to ensure its concentration falls within the linear range of the calibration curve.[16]

3. Instrument Setup and Measurement:

  • Install a chromium hollow-cathode lamp in the AAS instrument.
  • Set the wavelength to 357.9 nm and optimize other instrument parameters (e.g., slit width, flame conditions) according to the manufacturer's instructions.[15]
  • Aspirate the blank solution and zero the instrument.
  • Aspirate the standards in ascending order of concentration, followed by the prepared samples. Record the absorbance readings.

4. Data Analysis:

  • Create a calibration curve by plotting absorbance versus the concentration of the standards.
  • Calculate the total chromium concentration in the sample based on its absorbance, accounting for any dilutions made.

Mandatory Visualizations

DPC_Workflow Experimental Workflow for Cr(VI) Determination by DPC Method cluster_prep Preparation cluster_measure Measurement & Analysis Sample 1. Obtain Sample/ Standard Aliquot Acidify 2. Acidify with H₂SO₄ or H₃PO₄ Sample->Acidify Add_DPC 3. Add DPC Reagent & Dilute to Volume Acidify->Add_DPC Color_Dev 4. Allow Color Development (5-15 min) Add_DPC->Color_Dev Measure 7. Measure Sample Absorbance Color_Dev->Measure Blank 5. Prepare Reagent Blank Zero 6. Zero Spectrophotometer at 540 nm with Blank Blank->Zero Zero->Measure Calculate 8. Calculate Concentration from Calibration Curve Measure->Calculate

Workflow for Cr(VI) determination using the DPC method.

Speciation_Workflow Logical Workflow for Cr(III) and Cr(VI) Speciation Sample Aqueous Sample (Contains Cr(III) and Cr(VI)) Aliquot1 Aliquot 1 Sample->Aliquot1 Path 1 Aliquot2 Aliquot 2 Sample->Aliquot2 Path 2 DPC_Analysis Direct DPC Analysis (λ = 540 nm) Aliquot1->DPC_Analysis Result_CrVI Result A: [Cr(VI)] DPC_Analysis->Result_CrVI Calculation Calculation: [Cr(III)] = Result B - Result A Result_CrVI->Calculation Oxidation Oxidize Cr(III) to Cr(VI) (e.g., with KMnO₄) Aliquot2->Oxidation Total_DPC DPC Analysis (λ = 540 nm) Oxidation->Total_DPC Result_TotalCr Result B: [Total Cr] Total_DPC->Result_TotalCr Result_TotalCr->Calculation

Logical workflow for the speciation of Cr(III) and Cr(VI).

DPC_Reaction Simplified DPC Reaction Pathway CrVI Cr(VI) (in acidic solution) CrIII Cr(III) CrVI->CrIII Redox Reaction DPCO Diphenylcarbazone CrVI->DPCO Redox Reaction DPC 1,5-Diphenylcarbazide (Colorless) DPC->CrIII Redox Reaction DPC->DPCO Redox Reaction Complex Cr(III)-Diphenylcarbazone Complex (Reddish-Violet, λmax=540nm) CrIII->Complex Complexation DPCO->Complex Complexation

Simplified reaction pathway for Cr(VI) with DPC reagent.

References

An In-depth Technical Guide to the Thermal Decomposition of Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), a common precursor in chemical synthesis and various industrial processes, exhibits a complex thermal decomposition profile that deviates significantly from a simple dehydration process. Understanding the stepwise degradation, intermediate formation, and final products is critical for its effective application and for the development of robust manufacturing protocols. This technical guide provides a comprehensive overview of the thermal decomposition of chromium(III) chloride hexahydrate, detailing the decomposition stages, corresponding temperature ranges, and mass losses. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and presents the decomposition pathway, including the formation of key intermediates such as chromium oxychloride (CrOCl).

Introduction

Chromium(III) chloride hexahydrate exists as several isomers, with the most common being the dark green [CrCl₂(H₂O)₄]Cl·2H₂O. Its thermal behavior is of significant interest due to its widespread use as a catalyst, in mordant dyeing, and as a precursor for other chromium compounds. The decomposition process is not a straightforward loss of water molecules but involves intricate hydrolysis reactions, leading to the formation of chromium oxides and oxychlorides. The nature of the final products is highly dependent on the experimental conditions, particularly the heating rate and the composition of the atmosphere. Heating in air typically results in the formation of chromium(III) oxide (Cr₂O₃), while heating in the presence of a chlorinating agent like thionyl chloride or dry hydrogen chloride gas can yield anhydrous chromium(III) chloride (CrCl₃)[1].

Thermal Decomposition Pathway

The thermal decomposition of chromium(III) chloride hexahydrate in an inert atmosphere proceeds through a multi-step process involving dehydration and dehydrochlorination. The primary intermediate formed is chromium oxychloride (CrOCl), which subsequently decomposes to chromium(III) oxide.

The overall decomposition can be summarized by the following reaction sequence:

  • Dehydration and partial dehydrochlorination: In the initial stages, the coordinated and lattice water molecules are lost, along with the evolution of hydrogen chloride gas. This leads to the formation of chromium oxychloride.

  • Decomposition of chromium oxychloride: At higher temperatures, the chromium oxychloride intermediate decomposes to form the final stable product, chromium(III) oxide.

dot

Thermal_Decomposition_Pathway CrCl3_6H2O CrCl₃·6H₂O(s) Intermediate CrOCl(s) + HCl(g) + H₂O(g) CrCl3_6H2O->Intermediate Δ (Low Temp) Cr2O3 Cr₂O₃(s) Intermediate->Cr2O3 Δ (High Temp)

Caption: Simplified reaction pathway for the thermal decomposition of CrCl₃·6H₂O.

Quantitative Analysis of Decomposition Stages

Thermogravimetric analysis (TGA) reveals the stepwise mass loss associated with the decomposition of chromium(III) chloride hexahydrate. The following table summarizes the key decomposition stages, temperature ranges, and corresponding mass losses observed during thermal analysis in an inert atmosphere.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Evolved SpeciesIntermediate/Final Product
Stage 1: Dehydration & Dehydrochlorination 40 - 350-~40.5H₂O, HClCrOCl (intermediate)
Stage 2: Decomposition of Intermediate 350 - 550-~19.5Cl₂Cr₂O₃ (final)
Total Mass Loss 40 - 55071.5 (for Cr₂O₃ formation)~60.0H₂O, HCl, Cl₂Cr₂O₃

Note: The observed mass loss values are approximate and can vary with experimental conditions such as heating rate and sample size.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of chromium(III) chloride hexahydrate and identify the distinct stages of its decomposition.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground chromium(III) chloride hexahydrate into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

    • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a linear heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

    • Determine the percentage mass loss for each decomposition step from the TGA curve.

dot

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg CrCl₃·6H₂O load Load into TGA crucible weigh->load setup Set parameters: - Inert atmosphere (N₂) - Heating rate: 10°C/min - Temp range: RT to 600°C load->setup run Run TGA experiment setup->run plot Plot Mass vs. Temperature run->plot dtg Generate DTG curve plot->dtg calculate Calculate % mass loss dtg->calculate

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of chromium(III) chloride hexahydrate and identify endothermic and exothermic events.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (2-5 mg) of chromium(III) chloride hexahydrate into an aluminum or copper pan and hermetically seal it. A pinhole in the lid is often used to allow evolved gases to escape.

  • Instrument Setup:

    • Reference: An empty, sealed pan is used as a reference.

    • Purge Gas: An inert gas flow (e.g., nitrogen at 20-50 mL/min) is maintained.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a temperature range similar to that used in the TGA analysis.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., dehydration, decomposition) and exothermic peaks (e.g., crystallization, oxidation if air is present).

    • Integrate the area under the peaks to quantify the enthalpy changes associated with each thermal event.

Analysis of Gaseous Byproducts

Evolved gas analysis (EGA), typically performed by coupling a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to the TGA instrument, is essential for identifying the gaseous species released during decomposition. For chromium(III) chloride hexahydrate, EGA confirms the evolution of water (H₂O) and hydrogen chloride (HCl) during the initial stages of decomposition.

Conclusion

The thermal decomposition of chromium(III) chloride hexahydrate is a complex process involving concurrent dehydration and dehydrochlorination, leading to the formation of chromium oxychloride as a key intermediate, which subsequently decomposes to chromium(III) oxide. A thorough understanding of this decomposition pathway and the associated thermal events, as detailed in this guide, is paramount for professionals in research and drug development who utilize this compound as a starting material. The provided experimental protocols offer a robust framework for the characterization of its thermal stability and decomposition kinetics, ensuring predictable and controlled outcomes in its various applications.

References

An In-depth Technical Guide to the Isomers of Chromium (III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) chloride hexahydrate, with the general formula CrCl₃·6H₂O, is not a single compound but rather a series of coordination isomers known as hydrate (B1144303) isomers. These isomers differ in the distribution of water molecules and chloride ions between the inner coordination sphere of the chromium (III) ion and the outer crystal lattice. This seemingly subtle structural variation leads to distinct physical and chemical properties, including color, reactivity, and electrical conductivity. Understanding these differences is crucial for researchers in various fields, including inorganic synthesis, catalysis, and potentially in the development of chromium-based therapeutic or diagnostic agents where precise coordination chemistry is paramount. This guide provides a comprehensive overview of the principal isomers of chromium (III) chloride hexahydrate, their synthesis, characterization, and key properties.

The Principal Hydrate Isomers

There are three primary hydrate isomers of chromium (III) chloride hexahydrate. The key distinction between them lies in the number of chloride ions directly bonded to the central chromium atom.

  • Hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃: In this isomer, the coordination sphere is occupied exclusively by six water molecules, resulting in a violet-colored compound. All three chloride ions are located in the outer sphere as counter-ions.

  • Pentaaquachlorochromium(III) chloride monohydrate, [Cr(H₂O)₅Cl]Cl₂·H₂O: This isomer has one chloride ion and five water molecules in the inner coordination sphere, leading to a pale green appearance. Two chloride ions reside in the outer sphere, and one water molecule is part of the crystal lattice.

  • Tetraquadichlorochromium(III) chloride dihydrate, [Cr(H₂O)₄Cl₂]Cl·2H₂O: The most common and commercially available form, this dark green isomer, has two chloride ions and four water molecules coordinated to the chromium ion. One chloride ion is in the outer sphere, and two water molecules are incorporated into the crystal lattice. This isomer can also exhibit geometric isomerism (cis/trans).

The structural differences between these hydrate isomers can be visualized as follows:

G cluster_isomers Hydrate Isomers of CrCl₃·6H₂O cluster_properties Properties I1 [Cr(H₂O)₆]³⁺ I1_anions 3Cl⁻ P1 Violet I1->P1 Color I2 [Cr(H₂O)₅Cl]²⁺ I2_anions 2Cl⁻ · H₂O P2 Pale Green I2->P2 Color I3 [Cr(H₂O)₄Cl₂]⁺ I3_anions Cl⁻ · 2H₂O P3 Dark Green I3->P3 Color

Fig. 1: Relationship between the coordination sphere and color of the isomers.

Quantitative Data Summary

The distinct structural arrangements of the isomers give rise to measurable differences in their properties. The following tables summarize key quantitative data for each isomer.

IsomerFormulaMolar Mass ( g/mol )ColorIons in SolutionExpected Molar Conductivity
Hexaaquachromium(III) chloride[Cr(H₂O)₆]Cl₃266.45Violet4 (1 cation, 3 anions)High
Pentaaquachlorochromium(III) chloride monohydrate[Cr(H₂O)₅Cl]Cl₂·H₂O266.45Pale Green3 (1 cation, 2 anions)Medium
Tetraquadichlorochromium(III) chloride dihydrate[Cr(H₂O)₄Cl₂]Cl·2H₂O266.45Dark Green2 (1 cation, 1 anion)Low

Table 1: General Properties of Chromium (III) Chloride Hexahydrate Isomers

Isomerλmax 1 (nm)λmax 2 (nm)Magnetic Moment (μeff, BM)
[Cr(H₂O)₆]³⁺~400~580~3.83
[Cr(H₂O)₅Cl]²⁺~420-425 (est.)~610-615 (est.)~3.83
[Cr(H₂O)₄Cl₂]⁺~445~611.5~3.83

Table 2: Spectroscopic and Magnetic Properties of the Isomeric Cations

Note: The λmax values for [Cr(H₂O)₅Cl]²⁺ are estimated based on the observed spectral shift of approximately 20-25 nm for the lower wavelength band and 30-35 nm for the higher wavelength band upon substitution of a water molecule with a chloride ion.

Experimental Protocols

Synthesis of Isomers

1. Synthesis of Dichloridotetraaquachromium(III) chloride dihydrate ([Cr(H₂O)₄Cl₂]Cl·2H₂O) - Dark Green Isomer

This isomer is the common commercial form of chromium (III) chloride hexahydrate. It can be prepared by reacting chromium (III) oxide or chromium metal with concentrated hydrochloric acid.[1]

  • Procedure:

    • In a fume hood, carefully add an excess of concentrated hydrochloric acid to a sample of chromium (III) oxide or chromium metal in a beaker.

    • Gently heat the mixture to facilitate the reaction. The solution will turn dark green.

    • Once the reaction is complete, allow the solution to cool.

    • Concentrate the solution by gentle heating or under reduced pressure to induce crystallization.

    • Collect the dark green crystals by vacuum filtration, wash with a small amount of cold distilled water, and air dry.

2. Synthesis of Pentaaquachlorochromium(III) chloride monohydrate ([Cr(H₂O)₅Cl]Cl₂·H₂O) - Pale Green Isomer

This isomer can be prepared from the dark green isomer by a controlled hydrolysis reaction.

  • Procedure: [2]

    • Dissolve 14 g of dichloridotetraaquachromium(III) chloride in 20 ml of water and reflux for 10 minutes. This process encourages the replacement of a coordinated chloride ion with a water molecule.

    • Cool the resulting solution in an ice bath.

    • Saturate the cold solution with hydrogen chloride gas.

    • Pour this solution into 200 ml of diethyl ether previously saturated with hydrogen chloride gas and cooled in an ice bath.

    • Stir the mixture mechanically for about 30 minutes in the ice bath.

    • Filter the pale green crystals, wash with diethyl ether saturated with hydrogen chloride, and dry on filter paper.

3. Synthesis of Hexaaquachromium(III) chloride ([Cr(H₂O)₆]Cl₃) - Violet Isomer

The violet isomer can be prepared from a chromium(III) salt solution by ensuring a high concentration of water and precipitating with a non-coordinating solvent.

  • Procedure: [2]

    • Prepare a solution of 10 g of chrome alum (KCr(SO₄)₂·12H₂O) in a mixture of 40 ml of concentrated hydrochloric acid and 10 ml of water.

    • Cool the solution in an ice bath.

    • Filter the solution and transfer it to a gas washing bottle cooled with ice.

    • Saturate the solution with hydrogen chloride gas until it becomes nearly colorless. This process precipitates the desired complex.

    • Filter off the greyish-blue (violet) crystals.

    • Wash the crystals with acetone (B3395972) and then ether, and dry them on filter paper.

G cluster_synthesis Synthesis of CrCl₃·6H₂O Isomers start1 Cr₂O₃ or Cr metal step1_1 React with conc. HCl start1->step1_1 start2 [Cr(H₂O)₄Cl₂]Cl·2H₂O step2_1 Reflux in H₂O start2->step2_1 start3 Chrome Alum step3_1 Dissolve in conc. HCl/H₂O start3->step3_1 product1 [Cr(H₂O)₄Cl₂]Cl·2H₂O (Dark Green) step1_1->product1 step2_2 Saturate with HCl(g) step2_1->step2_2 step2_3 Precipitate with HCl/ether step2_2->step2_3 product2 [Cr(H₂O)₅Cl]Cl₂·H₂O (Pale Green) step2_3->product2 step3_2 Saturate with HCl(g) step3_1->step3_2 product3 [Cr(H₂O)₆]Cl₃ (Violet) step3_2->product3

Fig. 2: Simplified workflow for the synthesis of the three main isomers.
Separation and Characterization

1. Separation by Ion-Exchange Chromatography

The different charges of the complex cations of the three isomers allow for their separation using cation-exchange chromatography.

  • Protocol:

    • Column Preparation: Prepare a slurry of a cation-exchange resin (e.g., Dowex 50W-X8) in deionized water and pour it into a chromatography column to create a packed bed.

    • Sample Loading: Dissolve a mixture of the isomers in a minimal amount of dilute acid (e.g., 0.1 M HClO₄) and carefully load it onto the top of the column.

    • Elution:

      • Elute with a dilute acid (e.g., 0.1 M HClO₄). The dicationic complex, [Cr(H₂O)₅Cl]²⁺, will elute first.

      • Subsequently, elute with a more concentrated acid (e.g., 1.0 M HClO₄) to elute the tricationic complex, [Cr(H₂O)₆]³⁺.

      • The monocationic complex, [Cr(H₂O)₄Cl₂]⁺, will be retained most strongly and can be eluted with an even higher concentration of acid if necessary, or it will remain at the top of the column if the other two are the primary targets for separation.

    • Fraction Collection: Collect the colored fractions as they elute from the column. The pale green band corresponds to the pentaaqua isomer, and the violet band corresponds to the hexaqua isomer.

G cluster_chromatography Ion-Exchange Chromatography Separation start Mixture of Isomers load Load onto Cation-Exchange Column start->load elute1 Elute with dilute acid (e.g., 0.1 M HClO₄) load->elute1 Step 1 elute2 Elute with more concentrated acid (e.g., 1.0 M HClO₄) elute1->elute2 Step 2 fraction1 [Cr(H₂O)₅Cl]²⁺ (Pale Green) elute1->fraction1 fraction2 [Cr(H₂O)₆]³⁺ (Violet) elute2->fraction2 retained [Cr(H₂O)₄Cl₂]⁺ (Dark Green, retained) elute2->retained

Fig. 3: Workflow for the separation of isomers by ion-exchange chromatography.

2. UV-Visible Spectroscopy

The color of the complexes arises from the absorption of light in the visible region, which promotes d-d electronic transitions. The wavelength of maximum absorbance (λmax) is indicative of the ligand field splitting energy.

  • Protocol:

    • Prepare solutions of each isomer of a known concentration in a suitable solvent (typically water or dilute acid to prevent rapid aquation).

    • Record the UV-Vis spectrum of each solution over the visible range (approximately 350-750 nm) using a spectrophotometer.

    • Use the solvent as a blank for background correction.

    • Identify the λmax values from the resulting spectra.

3. Molar Conductivity Measurement

Molar conductivity is a measure of a solution's ability to conduct electricity and is dependent on the number and charge of ions present. This technique is highly effective in distinguishing between the hydrate isomers.

  • Protocol:

    • Prepare aqueous solutions of each isomer at a known concentration (e.g., 0.01 M).

    • Calibrate a conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

    • Measure the conductivity of each isomer solution immediately after preparation to minimize aquation reactions that would alter the ionic composition.

    • Calculate the molar conductivity (Λm) using the formula: Λm = κ / c, where κ is the measured conductivity and c is the molar concentration.

    • Compare the molar conductivity values. The hexaqua isomer will have the highest molar conductivity, followed by the pentaaqua, and then the tetraqua isomer, consistent with the number of ions produced in solution.[3]

Conclusion

The isomers of chromium (III) chloride hexahydrate provide a classic and instructive example of hydrate isomerism in coordination chemistry. Their distinct colors, spectroscopic properties, and molar conductivities are all direct consequences of the arrangement of ligands in the first coordination sphere. For researchers, a thorough understanding and the ability to selectively synthesize and characterize these isomers are essential for any application where the specific coordination environment of the chromium (III) ion is critical. The experimental protocols and data presented in this guide offer a solid foundation for the study and utilization of these fascinating and important coordination compounds.

References

An In-depth Technical Guide to the Geometrical Isomers of [CrCl₂(H₂O)₄]⁺

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometrical isomers of the dichlorotetraaquachromium(III) cation, [CrCl₂(H₂O)₄]⁺. This complex ion is a classic example of octahedral coordination chemistry and serves as a fundamental model for understanding isomerism and its impact on the physicochemical properties of coordination compounds. Such understanding is critical in fields ranging from materials science to the rational design of metal-based therapeutics.

Introduction to Geometrical Isomerism in [CrCl₂(H₂O)₄]⁺

The [CrCl₂(H₂O)₄]⁺ complex ion exhibits geometrical isomerism, a form of stereoisomerism where the constituent atoms are connected in the same sequence but differ in their spatial arrangement. In this octahedral complex, the central chromium(III) ion is coordinated to two chloride ligands and four water molecules. This arrangement allows for two distinct geometrical isomers: cis and trans.

  • cis-dichlorotetraaquachromium(III) ion: In this isomer, the two chloride ligands are adjacent to each other, with a Cl-Cr-Cl bond angle of approximately 90°.

  • trans-dichlorotetraaquachromium(III) ion: In this isomer, the two chloride ligands are positioned on opposite sides of the central chromium ion, resulting in a Cl-Cr-Cl bond angle of 180°.

The spatial arrangement of the ligands significantly influences the complex's symmetry, which in turn affects its physical and chemical properties, including color, polarity, and reactivity.

Structural and Spectroscopic Properties

The distinct geometries of the cis and trans isomers of [CrCl₂(H₂O)₄]⁺ give rise to different structural and spectroscopic characteristics. The commercially available form of chromium(III) chloride hexahydrate, often referred to as "green chromium chloride," is the salt of the trans-isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O.[1]

Quantitative Data
Parametertrans-[CrCl₂(H₂O)₄]⁺cis-[CrCl₂(H₂O)₄]⁺
Cr-Cl Bond Length ~2.3 ÅData not available
Cr-O Bond Length ~2.0 ÅData not available
Cl-Cr-Cl Bond Angle 180°~90°
O-Cr-O Bond Angles 90° and 180°90° and 180°
Cl-Cr-O Bond Angles 90°90° and 180°

Table 1: Comparison of Structural Parameters for the Geometrical Isomers of [CrCl₂(H₂O)₄]⁺. (Note: Data for the cis-isomer is not available from the searched literature.)

Spectroscopic Analysis

Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers.

  • UV-Visible Spectroscopy: The electronic absorption spectra of the two isomers are expected to differ due to their different symmetries. The trans-isomer, having a higher degree of symmetry (D₄h), generally exhibits weaker d-d transitions (lower molar absorptivity) compared to the less symmetric cis-isomer (C₂v). The absorption spectrum of the trans-[CrCl₂(H₂O)₄]⁺ ion shows two main bands in the visible region.

  • Infrared (IR) Spectroscopy: The vibrational modes of the coordinated water and chloride ligands are sensitive to the geometry of the complex. Differences in the number and position of IR bands, particularly those associated with Cr-Cl and Cr-O stretching and bending vibrations, can be used to differentiate between the cis and trans isomers.

Experimental Protocols

The synthesis and separation of the geometrical isomers of [CrCl₂(H₂O)₄]⁺ are common exercises in inorganic chemistry laboratories. The trans-isomer is the more thermodynamically stable and is commercially available. The cis-isomer can be obtained through the isomerization of the trans-isomer in solution.

Synthesis of trans-[CrCl₂(H₂O)₄]Cl·2H₂O

The trans-isomer is typically obtained directly from commercial sources of chromium(III) chloride hexahydrate. Purification can be achieved by recrystallization.

Protocol for Preparation of a Stock Solution of trans-[CrCl₂(H₂O)₄]⁺:

  • Weigh out a precise amount of "green this compound" (trans-[CrCl₂(H₂O)₄]Cl·2H₂O).

  • Dissolve the salt in a minimal amount of 0.1 M perchloric acid to suppress hydrolysis.

  • Dilute the solution to the desired concentration with deionized water.

Synthesis and Isolation of cis-[CrCl₂(H₂O)₄]⁺

The cis-isomer is generally prepared by the aquation (hydrolysis) and subsequent isomerization of the trans-isomer in solution. Separation of the isomers can be achieved using ion-exchange chromatography.

Protocol for Isomerization and Separation:

  • Prepare a concentrated aqueous solution of trans-[CrCl₂(H₂O)₄]Cl·2H₂O.

  • Heat the solution to induce aquation and isomerization. The color of the solution will change from green to violet, indicating the formation of various aquated species and the cis-isomer.

  • Prepare a cation-exchange column.

  • Load the solution onto the column.

  • Elute the column with a suitable eluent, such as a dilute acid solution. The isomers will separate based on their charge and interaction with the resin. The trans-isomer, being less polar, is typically eluted before the cis-isomer.

  • Collect the fractions and monitor their composition using UV-Vis spectroscopy.

Logical Relationships and Workflows

The relationship between the isomers and the process of their separation and characterization can be visualized as follows:

Geometrical_Isomers_Workflow cluster_synthesis Synthesis & Isomerization cluster_separation Separation cluster_characterization Characterization trans_start trans-[CrCl₂(H₂O)₄]Cl·2H₂O (Green this compound) dissolution Dissolution in acidified water trans_start->dissolution heating Heating (Aquation/Isomerization) dissolution->heating mixture Mixture of cis and trans isomers and aquated species heating->mixture chromatography Cation-Exchange Chromatography mixture->chromatography elution Elution chromatography->elution cis_fraction cis-isomer fraction elution->cis_fraction trans_fraction trans-isomer fraction elution->trans_fraction uv_vis UV-Vis Spectroscopy cis_fraction->uv_vis ir IR Spectroscopy cis_fraction->ir trans_fraction->uv_vis trans_fraction->ir xrd X-ray Diffraction (for solid state) trans_fraction->xrd Crystal Structure

Caption: Workflow for the preparation, separation, and characterization of cis- and trans-[CrCl₂(H₂O)₄]⁺.

Signaling Pathways and Reaction Mechanisms

The interconversion between the cis and trans isomers of [CrCl₂(H₂O)₄]⁺ in aqueous solution proceeds through a series of aquation and anation steps. The mechanism is believed to involve the formation of intermediate aqua complexes.

Isomerization_Mechanism trans trans-[CrCl₂(H₂O)₄]⁺ intermediate1 [CrCl(H₂O)₅]²⁺ + Cl⁻ trans->intermediate1 +H₂O, -Cl⁻ (Aquation) intermediate1->trans +Cl⁻, -H₂O (Anation) cis cis-[CrCl₂(H₂O)₄]⁺ intermediate1->cis +Cl⁻, -H₂O (Anation) cis->intermediate1 +H₂O, -Cl⁻ (Aquation)

Caption: Simplified mechanism for the interconversion of cis- and trans-[CrCl₂(H₂O)₄]⁺ via an aqua intermediate.

Conclusion

The geometrical isomers of [CrCl₂(H₂O)₄]⁺ provide a valuable system for studying the fundamental principles of coordination chemistry. The distinct properties of the cis and trans forms highlight the critical role of stereochemistry in determining the behavior of metal complexes. While the trans-isomer is well-characterized, further research is warranted to fully elucidate the structural and spectroscopic properties of the cis-isomer. A thorough understanding of the synthesis, separation, and characterization of these isomers is essential for researchers in inorganic chemistry and can inform the design of novel metal-based compounds with specific applications in catalysis and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anhydrous Chromium(III) Chloride from its Hydrated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous chromium(III) chloride (CrCl₃) is a critical precursor in various chemical syntheses, including the formation of organometallic compounds and as a Lewis acid catalyst. Its utility is often hampered by its hygroscopic nature, readily forming hydrated complexes, most commonly the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O.[1][2][3] The presence of coordinated water molecules interferes with many reactions, necessitating a reliable method for its dehydration. This document provides a detailed protocol for the synthesis of anhydrous chromium(III) chloride from its hydrated form using thionyl chloride (SOCl₂), a robust and effective dehydrating agent.[1][2][4] The procedure is accompanied by essential safety precautions, quantitative data, and a graphical representation of the workflow.

Introduction

The synthesis of anhydrous chromium(III) chloride is a common requirement in inorganic and organometallic chemistry. While direct chlorination of chromium metal at high temperatures or carbothermic chlorination of chromium oxide are viable methods, they often require specialized equipment.[1][5] A more accessible laboratory-scale method involves the chemical dehydration of the commercially available hydrated chromium(III) chloride.[1] Simple heating of the hydrate (B1144303) is ineffective as it leads to the formation of chromium oxides or oxychlorides.[6][7] Thionyl chloride serves as an excellent dehydrating agent in this context, reacting with the water of hydration to produce gaseous byproducts (SO₂ and HCl), which are easily removed, leaving behind the anhydrous salt.[2][5] The successful synthesis is marked by a distinct color change from the green of the hydrate to the characteristic violet of anhydrous CrCl₃.[1][6]

Materials and Methods

Reagents and Equipment
  • Hydrated chromium(III) chloride ([CrCl₂(H₂O)₄]Cl·2H₂O)

  • Thionyl chloride (SOCl₂)

  • Round-bottomed flask with a ground glass joint

  • Reflux condenser

  • Heating mantle or water bath

  • Calcium chloride drying tube

  • Distillation apparatus

  • Schlenk line or vacuum pump

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemically resistant gloves (e.g., neoprene or rubber).[8][9]

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance. [8] It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[9][10] All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[9] Ensure all glassware is thoroughly dried before use to prevent hazardous reactions. Wear appropriate PPE at all times.[8][9] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8] An emergency shower and eyewash station should be readily accessible.[9][10]

Experimental Protocol

This protocol is adapted from established literature procedures for the dehydration of hydrated metal chlorides using thionyl chloride.[1]

  • Preparation: Finely pulverize the hydrated chromium(III) chloride to increase the surface area for reaction.

  • Reaction Setup: In a fume hood, place 100 g of the finely pulverized hydrated chromium(III) chloride into a 1 L round-bottomed flask equipped with a magnetic stir bar.

  • Addition of Thionyl Chloride: Carefully add 325 mL of thionyl chloride to the flask. The mixture will be a slurry.

  • Reflux: Fit the flask with an efficient reflux condenser, and place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

  • Heating: Gently heat the mixture to reflux using a water bath or heating mantle. The reaction should be maintained at a gentle reflux for approximately six hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the color change of the solid from green to violet. The reaction is considered complete when the evolution of hydrogen chloride gas ceases, which can be tested by holding a piece of damp blue litmus (B1172312) paper near the top of the condenser (it will turn red in the presence of HCl).[1]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Rearrange the apparatus for distillation and carefully distill off the excess thionyl chloride.

  • Drying the Product: To remove the last traces of thionyl chloride, heat the flask on a water bath under a stream of dry air or under reduced pressure.[1]

  • Product Isolation and Storage: The resulting crude anhydrous chromium(III) chloride, a violet powder, can be shaken out of the flask. It is highly hygroscopic and should be stored in a tightly sealed container in a desiccator.[1][6]

Data Presentation

ParameterValueReference
Starting MaterialHydrated Chromium(III) Chloride[1]
ReagentThionyl Chloride (SOCl₂)[1]
Molar Mass of Hydrate266.45 g/mol [2][6]
Molar Mass of Anhydrous158.36 g/mol [2][6]
Mass of Hydrate100 g[1]
Volume of Thionyl Chloride325 mL[1]
Reaction Time6 hours[1]
Initial ColorGreen[1][6]
Final ColorViolet[1][6]
Theoretical Yield~59.4 g

Reaction Stoichiometry:

[CrCl₂(H₂O)₄]Cl·2H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl[2][5]

Diagrams

experimental_workflow Experimental Workflow for Anhydrous CrCl₃ Synthesis start Start: Pulverize Hydrated CrCl₃ setup Reaction Setup: Add pulverized hydrate to flask Add Thionyl Chloride start->setup reflux Reflux Reaction: Gently heat for 6 hours Monitor color change (Green to Violet) setup->reflux distill Workup: Cool to room temperature Distill excess Thionyl Chloride reflux->distill dry Drying: Heat under vacuum or dry air stream distill->dry product Product: Isolate violet anhydrous CrCl₃ Store in desiccator dry->product

References

Application Notes and Protocols: Chromium Chloride as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium chloride, existing in various oxidation states but most commonly as chromium(II) chloride (CrCl₂) and chromium(III) chloride (CrCl₃), has emerged as a versatile and powerful catalyst in modern organic synthesis.[1][2] Its unique reactivity profile enables a range of transformations, from the formation of carbon-carbon bonds to olefination and cross-coupling reactions.[1][3] This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, with a focus on practical implementation in a research and development setting.

Chromium(III) chloride often serves as a precursor to the active chromium(II) catalyst, which can be generated in situ through reduction.[4] The oxophilicity of chromium and its ability to participate in both single-electron transfer (SET) and two-electron oxidative addition pathways contribute to its broad utility.[5]

Key Applications and Reaction Protocols

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of chromium-catalyzed C-C bond formation, involving the coupling of an aldehyde with a vinyl or aryl halide to produce an alcohol.[6][7][8] A key advantage of the NHK reaction is its high chemoselectivity for aldehydes and its tolerance of a wide array of functional groups, including ketones, esters, and amides.[8][9]

Reaction Mechanism Overview:

The catalytic cycle of the nickel-co-catalyzed NHK reaction is initiated by the reduction of Ni(II) to Ni(0) by two equivalents of Cr(II).[7][8] This is followed by the oxidative addition of the organic halide to the Ni(0) species. A subsequent transmetalation with a chromium(III) species forms an organochromium reagent, which then adds nucleophilically to the aldehyde.[7][8]

NHK_Mechanism cluster_Ni_cycle Nickel Cycle cluster_Cr_cycle Chromium Cycle Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) 2 Cr(II) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X R-X (Oxidative Addition) R-Ni(II)-X->Ni(II) Transmetalation with Cr(III) Cr_reagent R-Cr(III)-X R-Ni(II)-X->Cr_reagent Transmetalation Cr(II) Cr(II) Cr(III) Cr(III) Cr(II)->Cr(III) Reduces Ni(II) Product_precursor R-CH(O-Cr(III))-R' Cr_reagent->Product_precursor Aldehyde (R'CHO) Product Allylic Alcohol Product_precursor->Product Workup

Caption: Nozaki-Hiyama-Kishi (NHK) reaction mechanism.

Quantitative Data for Selected NHK Reactions:

EntryAldehydeVinyl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref
1BenzaldehydeAllyl chlorideCrCl₂THF25392[8]
2Aldehyde 2 Vinyl iodide 3 NiCl₂ (cat.), CrCl₂DMF251280[10]
3Aldehyde 1 Alkenyl bromide 2 NiCl₂ (cat.), CrCl₂ (20 mol%)DMFRT-62[6]
4Generic AldehydeVinyl bromideNiCl₂ (0.1 eq), CrCl₂ (8.0 eq)DMF50163[7]

Experimental Protocol: Standard NHK Coupling [7]

  • To an oven-dried flask under a nitrogen atmosphere, add nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq).

  • Add degassed N,N-dimethylformamide (DMF) and stir the mixture at room temperature for 10 minutes.

  • A solution of the aldehyde (1.0 eq) and the vinyl bromide (2.0 eq) in degassed DMF is then added to the stirring mixture.

  • The reaction is heated to 50 °C and stirred for 1 hour.

  • After cooling to room temperature, the reaction is quenched with water and diluted with diethyl ether (Et₂O).

  • The layers are separated, and the aqueous layer is extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the corresponding alcohol.

Takai Olefination

The Takai olefination is a powerful method for the conversion of aldehydes to alkenes, particularly for the synthesis of (E)-vinyl halides from aldehydes using a diorganochromium species generated from a haloform and chromium(II) chloride.[11] A key advantage of this reaction is its high E-selectivity.[11]

Reaction Workflow:

Takai_Olefination_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Olefination Reaction CrCl2 CrCl₂ (excess) Organochromium Diorganochromium Reagent CrCl2->Organochromium Haloform Haloform (e.g., CHI₃) Haloform->Organochromium Alkene (E)-Vinyl Halide Organochromium->Alkene Reaction Aldehyde Aldehyde (RCHO) Aldehyde->Alkene

Caption: Takai olefination workflow.

Quantitative Data for Catalytic Takai Olefination: [12]

EntryAldehydeHaloformCatalyst SystemReductantTemp (°C)Time (h)Yield (%)
14-Ph-C₆H₄CHOCHBr₃CrCl₂ (10 mol%)1a RT4066
24-MeO-C₆H₄CHOCHCl₃CrCl₂ (10 mol%)1a 654042
34-MeO-C₆H₄CHOCHI₃CrCl₂ (10 mol%)1a 304040

Note: Reductant 1a is 2,3,5,6-tetramethyl-N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine.

Experimental Protocol: Catalytic Takai Olefination with an Organic Reductant [12]

  • In a glovebox, a vial is charged with chromium(II) chloride (10 mol%), the aldehyde (1.0 eq), and the organic reductant (2.1 eq).

  • Tetrahydrofuran (THF) is added, followed by the haloform (2.0 eq).

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion, the reaction is quenched and worked up appropriately, followed by purification of the product.

Chromium-Catalyzed Cross-Coupling Reactions

This compound, in both its +2 and +3 oxidation states, has demonstrated significant catalytic activity in various cross-coupling reactions, offering a less toxic and more cost-effective alternative to precious metals like palladium.[2][3] These reactions often involve the functionalization of C-O, C-N, and C-H bonds.[3][5]

Logical Relationship in Catalytic C-O Bond Functionalization:

Cr_Cross_Coupling Cr_precatalyst CrCl₃ Precatalyst Active_Cr Active Low-Valent Chromium Species Cr_precatalyst->Active_Cr Reduction Grignard Grignard Reagent (R-MgX) Reductive_elimination C-C Bond Formation (Reductive Elimination) Grignard->Reductive_elimination Aryl_ether Aryl Ether with Directing Group Oxidative_addition C-O Bond Cleavage (Oxidative Addition) Aryl_ether->Oxidative_addition Active_Cr->Oxidative_addition Oxidative_addition->Reductive_elimination Transmetalation with Grignard Coupled_product Cross-Coupled Product Reductive_elimination->Coupled_product

Caption: Logical flow of Cr-catalyzed cross-coupling.

Quantitative Data for Cr-Catalyzed Kumada Coupling of Secondary Amides: [3]

EntrySecondary AmideGrignard ReagentCatalystAdditiveYield (%)
1N-methylbenzanilidePhMgBrCrCl₃TMSCl95
2N-methyl-4-methoxybenzanilidePhMgBrCrCl₃TMSCl92
3N-phenyl-1-naphthamideMeMgBrCrCl₃TMSCl85

Experimental Protocol: Arylative Kumada Coupling of Secondary Amides [3]

  • A mixture of the secondary amide (1.0 eq) and chromium(III) chloride is prepared in a suitable solvent under an inert atmosphere.

  • Trimethylsilyl chloride (TMSCl) is added as an additive.

  • The Grignard reagent is added dropwise at a controlled temperature.

  • The reaction is stirred until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is achieved via column chromatography.

Conclusion

This compound is a highly effective and versatile catalyst for a range of important organic transformations. Its applications in the Nozaki-Hiyama-Kishi reaction, Takai olefination, and various cross-coupling reactions provide powerful tools for the synthesis of complex molecules. The protocols and data presented herein offer a starting point for researchers to explore and apply these methodologies in their own synthetic endeavors. The development of catalytic systems that minimize chromium waste is an ongoing area of research that will further enhance the sustainability of these processes.[3][9]

References

Application Notes and Protocols: The Use of Chromium Chloride as a Precursor for Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(III) chloride (CrCl₃) is a versatile and widely utilized precursor in the synthesis of a diverse range of organometallic compounds.[1][2] Its utility stems from its reactivity with various organic ligands and its ability to participate in reduction and ligand exchange reactions. This document provides detailed application notes and experimental protocols for the synthesis of key organometallic chromium compounds and catalysts derived from chromium chloride, intended for researchers, scientists, and professionals in drug development and materials science. The protocols are supplemented with quantitative data and graphical representations of workflows and reaction pathways.

Synthesis of Tris(tetrahydrofuran)chromium(III) Chloride [CrCl₃(THF)₃]

Application Note:

Tris(tetrahydrofuran)chromium(III) chloride, CrCl₃(THF)₃, is a crucial starting material in organometallic chromium chemistry due to its improved solubility in organic solvents compared to anhydrous CrCl₃.[3] This enhanced solubility facilitates its use in a variety of subsequent reactions, including the synthesis of catalytic precursors for ethylene (B1197577) tetramerization.[4] The most convenient preparation method involves the reaction of hydrated chromium(III) chloride with trimethylsilyl (B98337) chloride in tetrahydrofuran (B95107) (THF).[2][3] It is important to note that CrCl₃(THF)₃ is often obtained as an irregular solid that cannot be recrystallized, which may lead to issues with purity.[3] A well-defined crystalline alternative, [CrCl₂(μ-Cl)(thf)₂]₂, has been proposed to overcome these limitations.[3][5]

Experimental Protocol:

Synthesis of CrCl₃(THF)₃ from CrCl₃·6H₂O[2]

  • To a stirred suspension of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in tetrahydrofuran (THF), add an excess of trimethylsilyl chloride ((CH₃)₃SiCl).

  • The reaction mixture will generate byproducts including hydrochloric acid (HCl) and hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[3]

  • Continue stirring the reaction mixture at room temperature until the solid CrCl₃(THF)₃ precipitates.

  • Isolate the purple precipitate by filtration under an inert atmosphere.

  • Wash the solid with fresh THF to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield CrCl₃(THF)₃.

Quantitative Data:

ParameterValueReference
Starting MaterialCrCl₃·6H₂O[2]
Reagent(CH₃)₃SiCl[2][3]
SolventTetrahydrofuran (THF)[2][3]
ProductCrCl₃(THF)₃[2][3]
AppearancePurple solid[6]

Experimental Workflow:

start Start suspend Suspend CrCl₃·6H₂O in THF start->suspend add_reagent Add excess (CH₃)₃SiCl suspend->add_reagent stir Stir at Room Temperature add_reagent->stir precipitate Precipitation of CrCl₃(THF)₃ stir->precipitate filter Filter under Inert Atmosphere precipitate->filter wash Wash with fresh THF filter->wash dry Dry under Vacuum wash->dry end CrCl₃(THF)₃ Product dry->end

Caption: Workflow for the synthesis of CrCl₃(THF)₃.

Synthesis of Chromium Hexacarbonyl [Cr(CO)₆]

Application Note:

Chromium hexacarbonyl, Cr(CO)₆, is a volatile, air-stable, crystalline solid that serves as a key precursor in the synthesis of various organochromium complexes, particularly arene tricarbonyl chromium compounds.[7][8] The most common and cost-effective synthesis route is the reductive carbonylation of anhydrous chromium(III) chloride.[7] This process involves the reduction of CrCl₃ in the presence of carbon monoxide, typically using a reducing agent like aluminum powder and a Friedel-Crafts catalyst in an aromatic solvent.[9]

Experimental Protocol:

Reductive Carbonylation of CrCl₃[9]

  • In a high-pressure autoclave, combine anhydrous chromium(III) chloride (CrCl₃), a metallic reducing agent (e.g., aluminum powder), an aromatic solvent (e.g., benzene), and a Friedel-Crafts catalyst (e.g., aluminum chloride, AlCl₃).

  • Pressurize the autoclave with carbon monoxide (CO) to at least 50 atmospheres.

  • Heat the reaction mixture to an elevated temperature (e.g., 140°C).

  • Maintain the reaction conditions with stirring for several hours.

  • After cooling the reactor, the chromium hexacarbonyl product can be separated from the reaction mixture by sublimation.

Quantitative Data:

ParameterValue/ReagentReference
Chromium SourceAnhydrous CrCl₃[9]
Reducing AgentAluminum, Magnesium, or Zinc powder[7][9]
SolventBenzene or lower alkyl-substituted benzenes[9]
CatalystFriedel-Crafts catalyst (e.g., AlCl₃)[9]
Gaseous ReagentCarbon Monoxide (CO)[7][9]
Pressure≥ 50 atm[9]
Temperature~140 °C[9]
ProductCr(CO)₆[7]
AppearanceColorless crystals[7]

Reaction Pathway:

reactants CrCl₃ + Al + 6CO conditions Benzene, AlCl₃ ~140°C, ≥ 50 atm reactants->conditions products Cr(CO)₆ + AlCl₃ reactants->products Reductive Carbonylation cluster_step1 Step 1: Cation Synthesis cluster_step2 Step 2: Reduction reactants1 CrCl₃ + Al + AlCl₃ in Benzene reflux Reflux reactants1->reflux hydrolysis Hydrolysis reflux->hydrolysis cation [(C₆H₆)₂Cr]⁺ (Aqueous Solution) hydrolysis->cation add_reducing_agent Add Na₂S₂O₄ and NaOH cation->add_reducing_agent precipitation Precipitation add_reducing_agent->precipitation product Cr(C₆H₆)₂ (Solid) precipitation->product start CrCl₃ Solution + SiO₂ Support impregnation Impregnation start->impregnation evaporation Solvent Evaporation impregnation->evaporation precatalyst Cr(III)/SiO₂ Pre-catalyst evaporation->precatalyst activation Calcination (Dry Air/O₂, 500-800°C) precatalyst->activation active_catalyst Active Cr(VI)/SiO₂ Catalyst activation->active_catalyst cluster_generation In Situ Cr(II) Generation cluster_coupling C-C Coupling CrCl3 2 CrCl₃ CrCl2 2 CrCl₂ + AlCl₃ + LiCl + H₂ CrCl3->CrCl2 + LiAlH₄ (or Zn) LiAlH4 LiAlH₄ CrCl2_coupling CrCl₂ CrCl2->CrCl2_coupling RX R-X (Organic Halide) Aldehyde R'CHO (Aldehyde) OrganoCr [R-Cr(III)X] Product R-CH(OH)-R' (Alcohol) OrganoCr->Product + R'CHO CrCl2_coupling->OrganoCr + R-X

References

Application Notes and Protocols for Lewis Acid-Catalyzed Diels-Alder Reactions Using Chromium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings through a [4+2] cycloaddition. The reaction's efficiency and stereoselectivity can be significantly enhanced by the use of Lewis acid catalysts. While various Lewis acids have been extensively studied, the application of simple, inexpensive, and readily available catalysts like Chromium(III) chloride (CrCl₃) is of growing interest. These application notes provide a comprehensive overview of the theoretical basis and practical considerations for employing CrCl₃ as a catalyst in Diels-Alder reactions, along with generalized experimental protocols to guide researchers in their synthetic endeavors.

Theoretical Background

The efficacy of a Lewis acid in catalyzing a Diels-Alder reaction stems from its ability to coordinate to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This coordination enhances the electronic demand of the dienophile, accelerating the reaction rate and often improving its regio- and stereoselectivity. Recent studies also suggest that Lewis acids can accelerate the reaction by reducing the destabilizing Pauli repulsion between the diene and dienophile. In the context of a hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, Lewis acid catalysis is particularly effective for activating aldehydes as heterodienophiles.[2]

Reaction Mechanism and Stereochemistry

The Lewis acid-catalyzed Diels-Alder reaction can proceed through either a concerted, asynchronous [4+2] cycloaddition or a stepwise mechanism involving a Mukaiyama-type aldol (B89426) addition followed by cyclization.[2] The stereochemical outcome of the reaction, particularly the endo/exo selectivity, is influenced by the nature of the Lewis acid, the substrates, and the reaction conditions. In many Lewis acid-catalyzed reactions, the endo product is favored due to secondary orbital interactions in the transition state.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [Diene---Dienophile---CrCl₃]‡ Diene->TS Dienophile Dienophile Dienophile->TS Catalyst CrCl₃ (Lewis Acid) Catalyst->Dienophile Coordination Cycloadduct Cyclohexene Derivative TS->Cycloadduct

Figure 1: General workflow of a CrCl₃-catalyzed Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for conducting a CrCl₃-catalyzed Diels-Alder reaction. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Cycloaddition of a Diene and an α,β-Unsaturated Ketone

This protocol is adapted from typical procedures for Lewis acid-catalyzed Diels-Alder reactions.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Diene (e.g., cyclopentadiene (B3395910), isoprene)

  • Dienophile (e.g., methyl vinyl ketone, acrolein)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, add anhydrous CrCl₃ (5-20 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add the anhydrous solvent and stir the suspension.

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Slowly add the dienophile to the stirred suspension of the catalyst.

  • After a few minutes of stirring, add the diene dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hetero-Diels-Alder Reaction of Danishefsky's Diene with an Aldehyde

This protocol is based on procedures for hetero-Diels-Alder reactions catalyzed by other chromium(III) complexes.[2]

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Aldehyde (e.g., benzaldehyde, furfural)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, add anhydrous CrCl₃ (10-20 mol%) to a flame-dried flask.

  • Add the anhydrous solvent and cool the mixture to -20 °C.

  • Add the aldehyde to the catalyst suspension and stir for 15-30 minutes.

  • Add Danishefsky's diene to the mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • After the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

Due to the limited availability of specific quantitative data for CrCl₃-catalyzed Diels-Alder reactions in the searched literature, the following table presents representative data for a Lewis acid-catalyzed (using AlCl₃) Diels-Alder reaction between cyclopentadiene and methyl acrylate (B77674) to illustrate the typical format for data presentation.[4]

EntryLewis AcidSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
1NoneNeat25248583:17
2AlCl₃ (10 mol%)CH₂Cl₂029598:2

Note: This data is for illustrative purposes and does not represent results from a CrCl₃-catalyzed reaction. Optimization would be required to determine the efficacy of CrCl₃.

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical steps involved in setting up and performing a CrCl₃-catalyzed Diels-Alder reaction experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Workup cluster_purification Purification and Analysis Reagents Prepare Anhydrous Reagents (Solvent, CrCl₃, Diene, Dienophile) Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere Glassware Flame-Dry Glassware Glassware->Inert_Atmosphere Add_Catalyst Add CrCl₃ and Solvent Inert_Atmosphere->Add_Catalyst Cool Cool to Desired Temperature Add_Catalyst->Cool Add_Dienophile Add Dienophile Cool->Add_Dienophile Add_Diene Add Diene Add_Dienophile->Add_Diene TLC Monitor by TLC Add_Diene->TLC Quench Quench Reaction TLC->Quench Upon Completion Extract Extract Product Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: Step-by-step experimental workflow for a CrCl₃-catalyzed Diels-Alder reaction.

Safety Precautions

  • Chromium(III) chloride is harmful if swallowed and may cause an allergic skin reaction. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper training and equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

While specific, detailed protocols for the use of CrCl₃ as a catalyst in standard Diels-Alder reactions are not extensively documented in the readily available literature, its potential as a cost-effective and accessible Lewis acid catalyst is noteworthy. The provided generalized protocols, based on established methodologies for other Lewis acids, offer a solid foundation for researchers to explore the utility of CrCl₃ in their own synthetic work. Further investigation and optimization are necessary to fully elucidate the scope, efficiency, and stereoselectivity of CrCl₃-catalyzed Diels-Alder reactions.

References

Application Notes and Protocols: Chromium Chloride in the Synthesis of Coordination Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chromium-based coordination polymers, with a particular focus on their application in drug delivery systems. The use of chromium chloride as a precursor is highlighted, offering a pathway to the formation of robust and porous materials, such as the well-studied Metal-Organic Framework (MOF), MIL-101(Cr).

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures. Among these, chromium-based coordination polymers have garnered significant attention due to their high stability, large surface area, and tunable pore sizes, making them excellent candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2] Chromium(III) chloride (CrCl₃) and its hydrated forms are common and effective precursors for the synthesis of these materials.[3] The resulting structures, particularly porous coordination polymers like MIL-101(Cr), can encapsulate therapeutic agents and facilitate their controlled release, offering a promising platform for advanced drug delivery systems.[1][4]

Rationale for Use in Drug Delivery

The application of chromium-based coordination polymers in drug delivery is underpinned by several key advantages:

  • High Drug Loading Capacity: The porous nature and large surface area of these materials allow for the encapsulation of significant quantities of drug molecules.[4][5]

  • Controlled Release: The release of the encapsulated drug can be modulated, often following zero-order or other predictable kinetic models, which is crucial for maintaining therapeutic drug concentrations over extended periods.[6] The release mechanism can be triggered by environmental stimuli such as pH.[7]

  • Protection of Therapeutic Agents: The framework can protect the encapsulated drug from degradation in biological environments.

  • Biocompatibility: While the toxicity of chromium is a consideration, studies on certain chromium-based materials, such as some Co-Cr alloys used in medical implants, have shown good biocompatibility.[8][9] However, the biocompatibility of each specific coordination polymer intended for therapeutic use must be rigorously evaluated.[10]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a chromium-based coordination polymer (MIL-101(Cr)) using a chromium precursor and a subsequent protocol for loading a model drug, ibuprofen (B1674241).

Protocol 1: Synthesis of MIL-101(Cr) Coordination Polymer

This protocol describes the hydrothermal synthesis of MIL-101(Cr), a widely studied chromium-based MOF. While some protocols use chromium nitrate, this adapted procedure can be performed with this compound as the metal source, often with the addition of a modulator like HF or other acids to control crystallinity.[1][11]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)

  • Hydrofluoric acid (HF) (Caution: Highly corrosive and toxic. Handle with extreme care in a fume hood with appropriate personal protective equipment). Alternatively, other modulators like formic acid can be used for a more environmentally friendly synthesis.[2]

  • Deionized water

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a beaker, dissolve a specific molar ratio of CrCl₃·6H₂O and H₂BDC in deionized water. A common molar regime is 1:1.[2]

    • Slowly add a molar equivalent of HF to the solution while stirring.

  • Hydrothermal Synthesis:

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 220 °C for 8-12 hours.[1][11]

  • Purification:

    • After cooling the autoclave to room temperature, collect the green solid product by filtration or centrifugation.

    • To remove unreacted terephthalic acid and other impurities, wash the product sequentially with hot deionized water, hot ethanol, and DMF.[11] This often involves suspending the solid in the solvent, heating, and then separating the solid.

    • A common purification step involves treating the as-synthesized material with an ammonium (B1175870) fluoride (B91410) solution to remove encapsulated species.

  • Activation:

    • Dry the purified product in a vacuum oven at a temperature around 150 °C to remove residual solvent molecules from the pores.

Protocol 2: Loading of Ibuprofen into MIL-101(Cr)

This protocol details the encapsulation of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), into the pores of activated MIL-101(Cr).

Materials:

  • Activated MIL-101(Cr) from Protocol 1

  • Ibuprofen

  • An appropriate solvent (e.g., ethanol, hexane)

  • Stirring apparatus

  • Centrifuge

Procedure:

  • Preparation of Ibuprofen Solution:

    • Prepare a solution of ibuprofen in the chosen solvent at a known concentration.

  • Impregnation:

    • Disperse a known mass of activated MIL-101(Cr) into the ibuprofen solution.

    • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow for the diffusion of ibuprofen molecules into the pores of the MOF.[4]

  • Separation and Washing:

    • Separate the ibuprofen-loaded MIL-101(Cr) from the solution by centrifugation.

    • Wash the solid product with a small amount of fresh solvent to remove any ibuprofen adsorbed on the external surface.

  • Drying:

    • Dry the final product under vacuum at a mild temperature to remove the solvent.

Data Presentation

The following tables summarize quantitative data from the literature regarding the synthesis and drug delivery performance of chromium-based coordination polymers.

Table 1: Synthesis Parameters for MIL-101(Cr)

ParameterValueReference
Synthesis Method Hydrothermal[1][11]
Chromium Source Cr(NO₃)₃·9H₂O or CrCl₃·6H₂O[1][2]
Organic Linker Terephthalic acid (H₂BDC)[1]
Modulator HF, HNO₃, Formic Acid[2][11]
Solvent Deionized Water, DMF/H₂O mixture[1][12]
Temperature 140 - 220 °C[12]
Time 8 - 12 hours[1][11]
Yield ~83% (optimized conditions)[12]
BET Surface Area 2453 - 3054 m²/g[1][12]

Table 2: Drug Loading and Release from Chromium-Based MOFs

MOFDrugDrug Loading (wt%)Release ConditionsRelease TimeRelease KineticsReference
MIL-101(Cr)Ibuprofen~20 - 58%Simulated Body Fluid (SBF), 37°C> 3 weeksSlow, near zero-order[4][6]
MIL-101(Cr)5-Fluorouracil----
NH₂-MIL-101(Cr)Ibuprofen~47%---[4]
MIL-53(Cr)Ibuprofen~20%SBF, 37°C~3 weeksZero-order[6]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of chromium-based coordination polymers for drug delivery.

Synthesis_Workflow cluster_synthesis Coordination Polymer Synthesis CrCl3 This compound (CrCl₃) Reaction Hydrothermal/Solvothermal Reaction CrCl3->Reaction Ligand Organic Ligand (e.g., H₂BDC) Ligand->Reaction Solvent Solvent (e.g., H₂O, DMF) Solvent->Reaction Purification Purification & Activation Reaction->Purification CP Porous Coordination Polymer (e.g., MIL-101(Cr)) Purification->CP

Caption: General workflow for the synthesis of a porous chromium-based coordination polymer.

Drug_Delivery_Pathway cluster_drug_delivery Drug Delivery Application CP Activated Coordination Polymer Loading Drug Loading (Impregnation) CP->Loading Drug Drug Molecule (e.g., Ibuprofen) Drug->Loading Loaded_CP Drug-Loaded Coordination Polymer Loading->Loaded_CP Release Controlled Release (e.g., in SBF) Loaded_CP->Release Released_Drug Released Drug for Therapeutic Effect Release->Released_Drug

Caption: Schematic of the drug loading and release process using a coordination polymer.

Concluding Remarks

The use of this compound and other chromium precursors for the synthesis of coordination polymers presents a versatile and effective strategy for developing advanced drug delivery systems. The resulting materials, such as MIL-101(Cr), exhibit high stability and porosity, enabling high drug loading and controlled release. While the potential for these materials in therapeutic applications is significant, it is imperative that comprehensive biocompatibility and cytotoxicity studies are conducted for any new material intended for in vivo use. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising field further.

References

Application Notes and Protocols for Chromium Chloride-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two key types of reactions catalyzed by chromium chloride and its derivatives: the Nozaki-Hiyama-Kishi (NHK) reaction and olefin polymerization. These protocols are intended to serve as a practical guide for laboratory execution and further methods development.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds.[1][2] It involves the coupling of an aldehyde with an allyl or vinyl halide, mediated by a chromium(II) species, typically generated in situ from chromium(III) chloride or by using a chromium(II) salt directly.[1] The reaction exhibits remarkable tolerance for a wide variety of functional groups, including ketones, esters, amides, and nitriles, making it particularly valuable in the synthesis of complex molecules.[1][2][3] The addition of a catalytic amount of a nickel(II) salt has been found to be crucial for the reactivity and reproducibility of the reaction, particularly with vinyl halides and triflates.[1][3]

Signaling Pathway and Catalytic Cycle

The currently accepted mechanism for the nickel-catalyzed NHK reaction involves a bimetallic catalytic cycle. First, nickel(II) is reduced to nickel(0) by two equivalents of chromium(II). The active nickel(0) species then undergoes oxidative addition to the organic halide. Subsequent transmetalation with a chromium(III) species regenerates the nickel(II) catalyst and forms an organochromium reagent. This organochromium species then adds to the aldehyde to form a chromium alkoxide, which upon workup, yields the desired alcohol product. The thermodynamic driving force for the reaction is the formation of the stable chromium(III) alkoxide.[3]

NHK_Catalytic_Cycle CrII 2 Cr(II)Cl₂ CrIII 2 Cr(III)Cl₂X CrII->CrIII Reduction NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 Reduction by Cr(II) RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X RX->RNiIIX RNiIIX->NiII Reformation of Ni(II) catalyst RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation with Cr(III) CrAlkoxide R'CH(R)OCr(III)X₂ RCrIIIX->CrAlkoxide Aldehyde R'CHO Aldehyde->CrAlkoxide Alcohol R'CH(R)OH CrAlkoxide->Alcohol Hydrolysis Workup Aqueous Workup CrAlkoxide->Workup Workup->Alcohol

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental Protocols

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol describes a typical setup for a stoichiometric NHK reaction using chromium(II) chloride.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Vinyl or Allyl Halide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, septum, nitrogen inlet, magnetic stirrer, and other standard glassware.

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and place it under a nitrogen atmosphere.

  • Add degassed, anhydrous DMF (to make a ~0.2 M solution with respect to the aldehyde) to the stirring mixture at room temperature.

  • After stirring for 10 minutes, add a solution of the aldehyde (1.0 eq) and the vinyl or allyl halide (2.0 eq) in degassed, anhydrous DMF via syringe.

  • Allow the reaction mixture to warm to the desired temperature (e.g., 50 °C) and stir for 1-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench the reaction by the addition of water.

  • Dilute the mixture with diethyl ether and separate the layers.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to afford the desired alcohol.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol utilizes a catalytic amount of this compound with manganese powder as a stoichiometric reductant to regenerate the active Cr(II) species.

Materials:

  • Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃) (e.g., 10-15 mol%)

  • Nickel(II) chloride (NiCl₂) (e.g., 2 mol%)

  • Manganese powder (Mn) (e.g., 2.0 eq)

  • Zirconocene dichloride (Cp₂ZrCl₂) (e.g., 1.0 eq) or Trimethylsilyl chloride (TMSCl)

  • Aldehyde

  • Vinyl or Allyl Halide

  • Anhydrous solvent (e.g., DMF, MeCN, or THF)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add CrCl₂ or CrCl₃, NiCl₂, and Mn powder.

  • Add the anhydrous solvent and stir the suspension.

  • Add a solution of the aldehyde, the organic halide, and Cp₂ZrCl₂ (or TMSCl) in the anhydrous solvent.

  • Stir the reaction at the desired temperature (e.g., 23-50 °C) until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purification as described in Protocol 1.

Data Presentation: Substrate Scope of the Nozaki-Hiyama-Kishi Reaction
EntryAldehydeHalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1BenzaldehydeVinyl bromide0.1 eq NiCl₂, 8.0 eq CrCl₂DMF50163-
24-methoxybenzaldehydeIodotoluene15 mol% CrCl₂, 2 mol% NiCl₂(dppp), 1 eq Cp₂ZrCl₂, 2 eq MnMeCN23-71-
3Cyclohexanecarboxaldehyde1-Iodocyclohexene15 mol% CrCl₂, cat. NiCl₂, 1.7 eq Mn, 2.4 eq TMSClDMF:DME50-80-
4Complex Aldehyde 1 Complex Vinyl Iodide 2 10 eq CrCl₂, 10 eq NiCl₂DMSORT-801.3:1
5Asperdiol precursor 19 Intramolecular allyl bromideStoichiometric CrCl₂THF55-644:1 (anti)

*Complex Aldehyde 1 and Complex Vinyl Iodide 2 are intermediates in the synthesis of Palytoxin.[3] *Asperdiol precursor 19 undergoes an intramolecular NHK cyclization.[3]

Olefin Polymerization

Chromium-based catalysts are widely used in the industrial production of polyethylene.[4] The most well-known is the Phillips catalyst, which consists of chromium oxide supported on silica.[5] Homogeneous chromium catalysts, often based on organochromium complexes with specific ligand scaffolds, have also been developed to provide better control over the polymer properties.[6] this compound itself can be a precursor for the synthesis of these active catalysts.

Experimental Workflow

The general workflow for chromium-catalyzed olefin polymerization involves the preparation of the active catalyst, followed by the polymerization reaction under controlled conditions of temperature and monomer pressure.

Olefin_Polymerization_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization cluster_analysis Polymer Characterization Cr_precursor CrCl₃ or other Cr precursor Active_Catalyst Active Chromium Catalyst Cr_precursor->Active_Catalyst Ligand Ligand (e.g., cyclopentadienyl (B1206354), salicylaldimine) Ligand->Active_Catalyst Activator Activator/Co-catalyst (e.g., MAO, AlR₃) Reactor Polymerization Reactor Activator->Reactor Active_Catalyst->Reactor Polymer Polyolefin Reactor->Polymer Monomer Olefin Monomer (e.g., Ethylene (B1197577), Propylene) Monomer->Reactor Solvent Solvent (e.g., Toluene (B28343), Heptane) Solvent->Reactor GPC GPC Analysis (Mw, Mn, PDI) Polymer->GPC NMR NMR Spectroscopy (Microstructure) Polymer->NMR DSC DSC Analysis (Tm, Crystallinity) Polymer->DSC

Caption: General workflow for chromium-catalyzed olefin polymerization.

Experimental Protocols

Protocol 3: Ethylene Polymerization with a Homogeneous Chromium Catalyst

This protocol describes a typical lab-scale ethylene polymerization using a homogeneous chromium catalyst activated by methylaluminoxane (B55162) (MAO).

Materials:

  • Chromium(III) chloride precursor complex (e.g., a cyclopentadienyl or salicylaldimine this compound complex)

  • Methylaluminoxane (MAO) solution in toluene

  • Ethylene (polymerization grade)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10%)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature and pressure controls.

Procedure:

  • Thoroughly dry and purge the polymerization reactor with nitrogen.

  • Introduce anhydrous toluene into the reactor.

  • Add the MAO solution to the reactor and stir.

  • In a separate Schlenk flask, dissolve the chromium catalyst precursor in anhydrous toluene.

  • Inject the catalyst solution into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

  • Maintain the desired reaction temperature (e.g., 80 °C) with stirring for the specified reaction time (e.g., 30 minutes).

  • Stop the polymerization by venting the ethylene and quenching the reaction with acidified methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Characterize the polymer using GPC (for molecular weight and polydispersity) and DSC (for melting point).

Data Presentation: Performance of Various Chromium Catalysts in Ethylene Polymerization
EntryCatalystCo-catalystTemp (°C)Pressure (bar)Activity (kg PE/mol Cr·h)Mw ( kg/mol )PDI (Mw/Mn)
1Cr(acac)₃/SiO₂ (Phillips-type)-10014104923219
2[2-{(2,4,6-Me₃C₆H₂)NCMe}-8-{N(2,4,6-Me₃C₆H₂)}C₉H₈N]CrCl₃MMAO805751000.87-
3(p-tolyl)CrCl₂(thf)₃ with ortho-anthracenyl salicylaldimine ligandMAO--up to 3000 g·mmol⁻¹h⁻¹bar⁻¹--
4Cr(III)-MFU-4lAlMe₃RT4052000 mol_Ethylene·mol_Cr⁻¹·h⁻¹-1.36
5[Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·H₂ODEAC29~11.768High DensityHigh Crystallinity
  • MMAO: Modified Methylaluminoxane

  • PE: Polyethylene

  • DEAC: Diethylaluminium chloride

  • Activity for entry 2 is given in g PE (mol Cr)⁻¹ h⁻¹

  • Activity for entry 3 is given in g·mmol⁻¹h⁻¹bar⁻¹

  • Activity for entry 4 is given in mol_Ethylene·mol_Cr⁻¹·h⁻¹

  • Activity for entry 5 is given in g PE/g Cr/hr/atm

These protocols and data provide a starting point for researchers working with this compound-catalyzed reactions. The specific conditions for any given transformation will likely require optimization to achieve the desired outcome. Careful handling of air- and moisture-sensitive reagents is crucial for the success of these reactions.

References

Application Notes and Protocols: The Role of Chromium Chloride in Ethylene Trimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) trimerization to produce 1-hexene (B165129) is a commercially significant process, as 1-hexene is a valuable comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE). Chromium-based catalysts have emerged as the most effective systems for this selective transformation. Chromium chloride (CrCl₃) and its adducts, such as CrCl₃(THF)₃, are common and cost-effective precursors for the synthesis of highly active and selective trimerization catalysts. This document provides detailed application notes on the role of this compound, protocols for catalyst preparation and ethylene trimerization, and a summary of key performance data.

The catalytic activity and selectivity of these systems are critically influenced by the choice of ligand coordinated to the chromium center and the nature of the co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). The ligand structure dictates the steric and electronic environment around the chromium atom, which in turn controls the reaction pathway, favoring the formation of 1-hexene over other oligomers and polyethylene.

Role of this compound

This compound serves as a readily available and versatile starting material for the synthesis of active chromium precatalysts. In its +3 oxidation state, chromium in CrCl₃ acts as a Lewis acid, readily reacting with a variety of ligands, such as those containing nitrogen, phosphorus, and sulfur donor atoms, to form stable coordination complexes.

The general activation process involves the reaction of the this compound-ligand complex with a co-catalyst, typically an alkylaluminum compound. This activation step is crucial and is believed to involve:

  • Alkylation of the chromium center, replacing one or more chloride ions with an alkyl group.

  • Reduction of the chromium(III) center to a lower oxidation state, often Cr(II) or Cr(I), which is considered the active catalytic species.[1]

  • Formation of a cationic active site through abstraction of a chloride or alkyl anion by the aluminoxane.

The chloride ligands themselves can also play a role in the catalyst's structure and reactivity, for instance, by forming bridges in dimeric chromium complexes. The nature of the halide can influence the electronic properties of the chromium center and affect the overall catalytic performance.

Data Presentation

The following tables summarize quantitative data from various chromium-based catalytic systems for ethylene trimerization, many of which utilize a this compound precursor.

Table 1: Performance of Various Chromium Catalysts in Ethylene Trimerization

Catalyst PrecursorLigandCo-catalystTemp. (°C)Pressure (bar)Activity ( kg/g Cr/h)1-Hexene Selectivity (%)Reference
CrCl₃Iminophosphine (P-cyclohexyl)MMAO604030792.6[2][3]
CrCl₃(THF)₃Diphosphinoamine (PNPOMe)MAO80-10040->97[4][5]
CrCl₃SNS (R=pentyl)MAO8025174.299.8[6]
Cr(acac)₃(Ph₂P)₂N(cyclopentyl) + DMPTEA5050273.895.7[7]
CrCl₃(THF)₃Ph₂PN(iPr)P(Ph)N(iPr)HEt₃Al50302095.1[8]
CrCl₃SNS-DMMAO802560.77299.9[9]
Cr(2-EH)₃2,5-dimethylpyrroleTNOA/CCl₄902510399.3[10]

Abbreviations: MMAO - Modified Methylaluminoxane, MAO - Methylaluminoxane, TEA - Triethylaluminum, TNOA - Tri-n-octylaluminum, DMP - 2,5-dimethylpyrrole, 2-EH - 2-ethylhexanoate.

Experimental Protocols

Protocol 1: Synthesis of a Chromium(III) Chloride Diphosphinoamine Precatalyst

This protocol is based on the synthesis of complexes similar to those described in the literature.[5]

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add CrCl₃(THF)₃ (1.0 mmol) and the PNPOMe ligand (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous toluene to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. The color of the solution should change, indicating complex formation.

  • Remove the solvent under vacuum to obtain the crude product.

  • Wash the solid product with anhydrous hexane (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the chromium(III) chloride diphosphinoamine precatalyst.

  • Characterize the product using appropriate analytical techniques (e.g., elemental analysis, FT-IR, magnetic susceptibility).

Protocol 2: Ethylene Trimerization Reaction

This protocol outlines a general procedure for ethylene trimerization using a chromium-based catalyst.[4][6][9]

Materials:

  • Chromium precatalyst (synthesized as in Protocol 1)

  • Modified methylaluminoxane (MMAO) or Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature control, and gas inlet/outlet

  • Ethylene gas (polymerization grade)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Thoroughly dry and purge the high-pressure reactor with nitrogen.

  • Under an inert atmosphere, add 100 mL of anhydrous toluene to the reactor.

  • Introduce the desired amount of the chromium precatalyst (e.g., 5-10 µmol) into the reactor.

  • Add the specified amount of co-catalyst (e.g., MMAO, with an Al/Cr molar ratio of 300-700) to the reactor.

  • Seal the reactor and stir the mixture at the desired reaction temperature (e.g., 80 °C).

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 40 bar). Maintain a constant pressure throughout the reaction by continuously feeding ethylene.

  • Run the reaction for the desired time (e.g., 30 minutes).

  • Terminate the reaction by stopping the ethylene feed and cooling the reactor to room temperature.

  • Carefully vent the excess ethylene.

  • Quench the reaction by adding a small amount of acidified ethanol.

  • Take a sample of the liquid phase for analysis by gas chromatography (GC) to determine the product distribution (1-hexene, other oligomers) and calculate the selectivity.

  • If polyethylene is formed, collect the solid polymer by filtration, dry it, and weigh it to determine the amount of byproduct.

Visualizations

Catalytic Cycle for Ethylene Trimerization

The proposed mechanism for ethylene trimerization by chromium catalysts involves a metallacyclic pathway. The following diagram illustrates the key steps in this catalytic cycle.

Ethylene_Trimerization_Cycle Cr_active [L-Cr-R]+ (Active Catalyst) C2H4_coord1 Ethylene Coordination Cr_active->C2H4_coord1 + C2H4 Metallacycle_C5 Oxidative Coupling (Chromacyclopentane) C2H4_coord1->Metallacycle_C5 C2H4_coord2 Ethylene Coordination Metallacycle_C5->C2H4_coord2 + C2H4 Metallacycle_C7 Ring Expansion (Chromacycloheptane) C2H4_coord2->Metallacycle_C7 Beta_H_elim β-Hydride Elimination Metallacycle_C7->Beta_H_elim Hexene_release 1-Hexene Release Beta_H_elim->Hexene_release Hexene_release->Cr_active - 1-C6H12

Caption: Proposed metallacyclic mechanism for chromium-catalyzed ethylene trimerization.

Experimental Workflow for Ethylene Trimerization

The following diagram outlines the general workflow for conducting an ethylene trimerization experiment.

Experimental_Workflow start Start reactor_prep Reactor Preparation (Drying and Purging) start->reactor_prep reagent_add Addition of Solvent, Precatalyst, and Co-catalyst reactor_prep->reagent_add reaction_cond Set Reaction Conditions (Temperature, Pressure) reagent_add->reaction_cond trimerization Ethylene Trimerization reaction_cond->trimerization termination Reaction Termination and Quenching trimerization->termination analysis Product Analysis (GC) and Polymer Isolation termination->analysis end End analysis->end

Caption: General experimental workflow for ethylene trimerization.

References

Troubleshooting & Optimization

Technical Support Center: Anhydrous Chromium(III) Chloride Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution of anhydrous chromium(III) chloride (CrCl₃) in water. Due to its kinetically inert crystal lattice structure, anhydrous CrCl₃ is notoriously difficult to dissolve in pure water. This guide outlines effective catalytic methods to overcome this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my anhydrous chromium(III) chloride not dissolving in water?

Anhydrous chromium(III) chloride has a unique crystal structure where the chromium(III) ions are kinetically inert, making the direct substitution of chloride ions by water molecules extremely slow.[1][2] This results in its very low solubility in pure water, often appearing as a violet or purple solid that remains suspended.

Q2: I've heard that the hydrated form of chromium(III) chloride is soluble. Why is that?

The common hydrated form, chromium(III) chloride hexahydrate (CrCl₃·6H₂O), is readily soluble in water.[3] This is because water molecules are already incorporated into the crystal structure as ligands, making the transition to an aqueous solution energetically favorable.

Q3: What is the most common method to dissolve anhydrous chromium(III) chloride?

The most effective and widely used method is to introduce a catalytic amount of a chromium(II) salt or a reducing agent that can generate chromium(II) ions in situ.[1][4] These Cr(II) ions act as a catalyst to facilitate the dissolution of the Cr(III) salt.

Q4: How does chromium(II) catalyze the dissolution of chromium(III) chloride?

The mechanism involves an electron exchange between Cr(II) and Cr(III) through a chloride bridge. The labile Cr(II) ion can easily substitute a chloride ion in the CrCl₃ lattice, forming a bridged complex. An electron is then transferred from the Cr(II) to the Cr(III) center, effectively making the originally insoluble chromium ion labile and allowing it to dissolve. This process repeats, rapidly breaking down the crystal lattice.[1]

Troubleshooting Guides: Dissolution Protocols

This section provides detailed experimental protocols for dissolving anhydrous chromium(III) chloride using different catalytic methods.

Method 1: Catalysis with Zinc Metal

This is a common and effective method for laboratory-scale preparations. Zinc metal in an acidic solution reduces a small amount of Cr(III) to Cr(II), initiating the catalytic dissolution.

Experimental Protocol:

  • Preparation: To a suspension of anhydrous chromium(III) chloride in deionized water, add a small piece of zinc metal (dust or granular).

  • Acidification: Acidify the mixture with a few drops of dilute hydrochloric acid (HCl). The acid helps to clean the zinc surface and facilitates the reduction of Cr(III).

  • Observation: The solution around the zinc will begin to turn a light blue color, indicating the formation of Cr(II) ions. Subsequently, the violet anhydrous CrCl₃ will start to dissolve, and the entire solution will turn a deep green color as the hydrated chromium(III) complex forms.

  • Completion: The dissolution should be complete within a few minutes with gentle stirring. If the reaction is slow, a slight warming of the mixture can be applied.

ParameterValue/ObservationNotes
Catalyst Zinc (dust or granular)A small, catalytic amount is sufficient.
Acid Dilute Hydrochloric AcidA few drops are typically enough.
Indicator of Cr(II) formation Light blue coloration near the zinc
Indicator of CrCl₃ dissolution Disappearance of violet solid and formation of a deep green solution
Approximate Time MinutesCan be expedited with gentle warming.
Method 2: Catalysis with Stannous Chloride (SnCl₂)

Stannous chloride is another effective reducing agent for generating the catalytic Cr(II) species.

Experimental Protocol:

  • Preparation: To the suspension of anhydrous chromium(III) chloride in deionized water, add a small amount of stannous chloride (SnCl₂).

  • Stirring: Stir the mixture at room temperature. The reduction of Cr(III) to Cr(II) will commence, initiating the dissolution process.

  • Observation: Similar to the zinc method, the violet solid will dissolve to form a green solution.

  • Note: This method introduces tin ions into the solution, which may need to be considered for subsequent applications.

ParameterValue/ObservationNotes
Catalyst Stannous Chloride (SnCl₂)A catalytic amount is required.
Temperature Room Temperature
Indicator of CrCl₃ dissolution Disappearance of violet solid and formation of a green solution
Consideration Presence of tin ions in the final solution
Method 3: Catalysis with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent and can be used to generate Cr(II) for dissolution. Caution: LiAlH₄ reacts violently with water. This procedure should only be performed by experienced personnel under inert atmosphere conditions and is typically used for preparing anhydrous Cr(II) complexes for organic synthesis.

Experimental Protocol (for non-aqueous applications, adaptable for initiating dissolution):

  • Inert Atmosphere: This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents like THF.

  • Preparation: Suspend anhydrous chromium(III) chloride in anhydrous THF.

  • Addition of LiAlH₄: Slowly add a small, stoichiometric amount of LiAlH₄ to the suspension.

  • Reaction: The reduction to Cr(II) will occur, and the CrCl₃ will dissolve.

  • Aqueous Workup: For aqueous solutions, the resulting mixture would need to be carefully quenched with water, which would then contain the dissolved chromium species. Due to the hazards, this method is not recommended for routine aqueous solution preparation.

ParameterValue/ObservationNotes
Catalyst Lithium Aluminum Hydride (LiAlH₄)Powerful reducing agent.
Solvent Anhydrous THFNot suitable for direct dissolution in water.
Safety EXTREME CAUTION REQUIRED. Reacts violently with water.Must be performed under an inert atmosphere.

Visualizing the Process

Catalytic Dissolution Workflow

The following diagram illustrates the general workflow for the catalytic dissolution of anhydrous chromium(III) chloride.

G cluster_start Initial State cluster_catalyst Catalyst Generation cluster_dissolution Dissolution Mechanism cluster_end Final State start Anhydrous CrCl₃ (Violet Solid in Water) reducer Add Reducing Agent (e.g., Zn, SnCl₂) start->reducer Initiate Process cr2_formation In situ formation of Cr(II) ions reducer->cr2_formation bridge Chloride Bridge Formation [Cr(II)...Cl...Cr(III)] cr2_formation->bridge Catalytic Cycle et Electron Transfer Cr(II) → Cr(III) bridge->et dissolve Labilized Cr(III) dissolves et->dissolve dissolve->bridge end Aqueous Solution of [Cr(H₂O)₆]Cl₃ (Green) dissolve->end Completion

Caption: Workflow for the catalytic dissolution of anhydrous CrCl₃.

Electron Transfer Mechanism

This diagram details the key electron transfer step in the catalytic cycle.

G Cr2 Cr²⁺ Cl_bridge Cl⁻ Cr2->Cl_bridge Cr2_regenerated Cr²⁺ Cr3_lattice Cr³⁺ (in lattice) Cr3_dissolved Cr³⁺ (dissolved) Cr3_lattice->Cr3_dissolved e⁻ transfer Cl_bridge->Cr3_lattice Bridged Complex

Caption: The chloride-bridged electron transfer mechanism.

References

Technical Support Center: Activation of Unreactive Chromium (III) Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation and use of chromium (III) chloride catalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on activating this versatile yet often unreactive catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is my anhydrous chromium (III) chloride insoluble and unreactive?

A1: The low reactivity and insolubility of anhydrous chromium (III) chloride (CrCl₃), which typically appears as violet crystals, is due to the kinetic inertness of the chromium(III) ion's d³ electronic configuration.[1] To overcome this, an activation step is required to facilitate its entry into a catalytic cycle or reaction.

Q2: What is the most common form of chromium (III) chloride and how does it differ from the anhydrous form?

A2: The most common commercially available form is chromium (III) chloride hexahydrate (CrCl₃·6H₂O), which is a dark green crystalline solid.[1] This form is generally more soluble in water and some organic solvents than the anhydrous violet form. However, for many organic reactions, the anhydrous form is required, and the water of hydration in the hexahydrate can interfere with the reaction.

Q3: How can I activate my unreactive chromium (III) chloride for a reaction?

A3: A widely used method is the in-situ reduction of a small amount of Cr(III) to chromium(II) (Cr(II)). The Cr(II) species is more reactive and can catalyze the dissolution and reaction of the remaining Cr(III) through an electron-transfer process via a chloride bridge.[1] This is often achieved by adding a reducing agent like zinc powder in the presence of an acid.[1]

Q4: I have the green hexahydrated form of CrCl₃. Can I use it directly in my reaction that calls for anhydrous CrCl₃?

A4: It is generally not recommended to use the hexahydrate directly in reactions requiring anhydrous conditions. The water molecules can act as a ligand or a proton source, which can quench reagents or lead to unwanted side reactions. Dehydration of the hexahydrate is necessary. A common laboratory method for dehydration is refluxing with thionyl chloride (SOCl₂).[1][2]

Q5: What are CrCl₃(THF)₃ and [CrCl₂(μ-Cl)(thf)₂]₂ and why are they used?

A5: CrCl₃(THF)₃ is a commonly used THF adduct of chromium (III) chloride that is more soluble in organic solvents than anhydrous CrCl₃.[2] However, it is often an irregular solid with variable purity, which can lead to inconsistent results.[2] A well-defined, crystalline alternative is the dimeric complex [CrCl₂(μ-Cl)(thf)₂]₂, which can be prepared from CrCl₃·6H₂O and offers more reliable reactivity.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Anhydrous CrCl₃ fails to dissolve or react. The Cr(III) center is kinetically inert.Add a catalytic amount of a reducing agent like zinc dust and a proton source (e.g., HCl) to generate reactive Cr(II) in situ.[1]
Reaction is sluggish or does not initiate. Insufficient activation of the Cr(III) catalyst.Increase the amount of the reducing agent or consider pre-stirring the CrCl₃ with the reducing agent for a period before adding other reagents.
Inconsistent results between batches. The purity and form of the CrCl₃ catalyst may vary. Using CrCl₃(THF)₃ can lead to inconsistencies due to its amorphous nature and potential impurities.[2]Consider preparing the well-defined crystalline catalyst [CrCl₂(μ-Cl)(thf)₂]₂ for more reproducible results.[2]
Reaction yields are low when using CrCl₃·6H₂O. The water of hydration is interfering with the reaction.Dehydrate the CrCl₃·6H₂O using thionyl chloride or by heating under vacuum.[1] Alternatively, use a different starting material if anhydrous conditions are critical.
Difficulty in preparing anhydrous CrCl₃ from the hexahydrate. Incomplete dehydration or formation of chromium oxides.Ensure the use of excess dehydrating agent like thionyl chloride and perform the reaction under an inert atmosphere to prevent moisture and oxygen contamination.

Experimental Protocols

Protocol 1: In-Situ Activation of Anhydrous CrCl₃ via Reduction

This protocol describes the activation of unreactive anhydrous CrCl₃ for use in a generic cross-coupling reaction.

Materials:

  • Anhydrous Chromium (III) Chloride (violet powder)

  • Zinc dust

  • 1 M Hydrochloric acid in a suitable solvent

  • Reaction solvent (e.g., THF, DMF)

  • Substrates for the cross-coupling reaction

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous CrCl₃ and a stir bar.

  • Add the reaction solvent and begin stirring. The CrCl₃ will likely remain as an insoluble suspension.

  • Add a catalytic amount of zinc dust (e.g., 0.1 equivalents relative to CrCl₃).

  • Slowly add a small amount of 1 M HCl solution.

  • Stir the mixture at room temperature. A color change should be observed as the Cr(III) is reduced to Cr(II) and the catalyst begins to dissolve.

  • Once the catalyst is activated (the solution becomes homogeneous or a distinct color change is stable), the other reagents for the cross-coupling reaction can be added.

Protocol 2: Preparation of Anhydrous CrCl₃ from CrCl₃·6H₂O

This protocol outlines the dehydration of the commercially available hexahydrate.

Materials:

  • Chromium (III) Chloride Hexahydrate (CrCl₃·6H₂O)

  • Thionyl chloride (SOCl₂)

  • A reflux apparatus with a condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts)

Procedure:

  • Place the CrCl₃·6H₂O in a round-bottom flask equipped with a stir bar.

  • Under a fume hood, carefully add an excess of thionyl chloride (e.g., 6 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Reflux the mixture until the evolution of HCl and SO₂ gases ceases and the solid has changed color from green to violet.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting violet solid is anhydrous CrCl₃ and should be handled under an inert atmosphere.[1]

Visual Guides

experimental_workflow cluster_start Starting Material cluster_activation Activation/Preparation cluster_product Active Catalyst start_anhydrous Unreactive Anhydrous CrCl₃ (Violet) activation_reduction In-situ Reduction (e.g., Zn/HCl) start_anhydrous->activation_reduction start_hydrated CrCl₃·6H₂O (Green) preparation_dehydration Dehydration (e.g., SOCl₂) start_hydrated->preparation_dehydration product_active Active Cr(II)/Cr(III) Catalyst in Solution activation_reduction->product_active product_anhydrous Reactive Anhydrous CrCl₃ (Violet) preparation_dehydration->product_anhydrous product_anhydrous->activation_reduction Can be further activated in-situ

Caption: Workflow for Activating Chromium (III) Chloride.

troubleshooting_logic issue Issue: CrCl₃ is unreactive cause1 Cause: Kinetic Inertness of Cr(III) issue->cause1 cause2 Cause: Presence of Water (if using hydrate) issue->cause2 solution1 Solution: In-situ reduction to Cr(II) (e.g., with Zinc) cause1->solution1 solution3 Solution: Use a soluble adduct like [CrCl₂(μ-Cl)(thf)₂]₂ cause1->solution3 solution2 Solution: Dehydrate CrCl₃·6H₂O (e.g., with Thionyl Chloride) cause2->solution2

Caption: Troubleshooting Logic for Unreactive CrCl₃.

References

Technical Support Center: Handling and Storage of Air-Sensitive Anhydrous CrCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive anhydrous chromium(III) chloride (CrCl₃).

Frequently Asked Questions (FAQs)

Q1: What is anhydrous Chromium(III) Chloride (CrCl₃)?

A1: Anhydrous chromium(III) chloride is an inorganic compound with the chemical formula CrCl₃. In its pure, anhydrous form, it exists as purple, flaky crystals.[1] It is a Lewis acid and serves as a precursor for the synthesis of various chromium compounds and as a catalyst in organic reactions.

Q2: Why is anhydrous CrCl₃ considered "air-sensitive"?

A2: Anhydrous CrCl₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the formation of hydrated forms of chromium chloride, which have different properties and may not be suitable for all applications. It is also sensitive to oxygen at high temperatures. Therefore, it must be handled under an inert atmosphere, such as argon or nitrogen.

Q3: My anhydrous CrCl₃ is purple, but the hydrated form I've seen is green. Why the color difference?

A3: The color of chromium(III) compounds is dependent on the coordination environment of the chromium ion. In the anhydrous, solid state, CrCl₃ has a specific crystal structure that gives it its characteristic purple color.[1] When hydrated, water molecules coordinate to the chromium ion, forming different complex ions (e.g., [CrCl₂(H₂O)₄]⁺), which appear green.

Q4: Why is my anhydrous CrCl₃ not dissolving in water or other solvents?

A4: The crystal lattice structure of anhydrous CrCl₃ makes it kinetically inert and, therefore, it dissolves very slowly in water.[1] To facilitate dissolution, a small amount of a reducing agent, such as zinc metal, is often required to generate a trace of chromium(II) (Cr²⁺). The Cr²⁺ ions catalyze the dissolution process.[1]

Q5: What is "activation" of anhydrous CrCl₃?

A5: "Activation" refers to the process of treating anhydrous CrCl₃ to increase its reactivity and solubility. This is typically achieved by reducing a small portion of the Cr³⁺ to Cr²⁺ using a reducing agent. This is a crucial step for many reactions involving anhydrous CrCl₃.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Anhydrous CrCl₃ is difficult to dissolve. 1. Absence of a catalytic amount of Cr²⁺. 2. Insufficient agitation or heating.1. Add a small piece of zinc metal or a catalytic amount of a reducing agent. 2. Gently heat the mixture (if the reaction conditions allow) and ensure vigorous stirring.
Reaction is sluggish or does not initiate. 1. Inactive CrCl₃ (not "activated"). 2. Presence of moisture or oxygen in the reaction setup. 3. Impure starting materials or solvents.1. "Activate" the CrCl₃ prior to the reaction (see Experimental Protocols). 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (glovebox or Schlenk line). 3. Use freshly dried and distilled solvents and pure reagents.
Color of the CrCl₃ is not the expected deep purple. 1. Partial hydration due to improper storage or handling. 2. Impurities from the manufacturer.1. The material may not be suitable for applications requiring strictly anhydrous conditions. Consider drying under vacuum at an elevated temperature, though this may not be fully effective. 2. Check the certificate of analysis from the supplier.
Inconsistent reaction yields. 1. Variable activity of the CrCl₃. 2. Inconsistent inert atmosphere conditions.1. Standardize the activation procedure for the CrCl₃. 2. Ensure consistent and rigorous application of inert atmosphere techniques (e.g., sufficient purge/evacuate cycles on a Schlenk line).

Quantitative Data Summary

Physical Properties of Anhydrous CrCl₃
PropertyValue
Appearance Purple, flaky crystals[1]
Molar Mass 158.36 g/mol [2]
Density 2.87 g/cm³[2]
Melting Point 1152 °C[3]
Boiling Point 1300 °C (decomposes)[3]
Solubility of Anhydrous CrCl₃
SolventSolubilityNotes
Water Very slightly soluble (dissolves very slowly)[1]Dissolution is accelerated by the presence of reducing agents (e.g., Zn)[1]
Ethanol Insoluble
Diethyl Ether Insoluble[1]
Acetone Insoluble[1]
Tetrahydrofuran (THF) InsolubleForms the soluble CrCl₃(THF)₃ complex in the presence of a reducing agent or after prolonged reflux.

Experimental Protocols

Protocol 1: General Handling of Anhydrous CrCl₃ using a Schlenk Line

This protocol outlines the basic steps for safely handling anhydrous CrCl₃ under an inert atmosphere.

Materials:

  • Anhydrous CrCl₃

  • Schlenk flask and other appropriate glassware

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven for drying glassware

  • Heat gun

  • Vacuum grease

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven (typically at >120 °C) for several hours or overnight to remove any adsorbed water.

  • Assembly: Assemble the hot glassware and connect it to the Schlenk line.

  • Inert Atmosphere Establishment: Perform at least three "evacuate-refill" cycles to remove the air from the flask and replace it with an inert gas (e.g., argon or nitrogen).[4][5]

    • Evacuate the flask using the vacuum on the Schlenk line.

    • Refill the flask with the inert gas.

  • Solid Addition: Weigh the anhydrous CrCl₃ in a glovebox or under a positive flow of inert gas and quickly transfer it to the Schlenk flask.

  • Solvent Addition: Add dried, degassed solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

Protocol 2: Activation and Solubilization of Anhydrous CrCl₃

This protocol describes a general method to activate CrCl₃ to facilitate its dissolution.

Materials:

  • Anhydrous CrCl₃

  • Dried, degassed solvent (e.g., THF, water)

  • Zinc powder (small catalytic amount)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Set up a Schlenk flask containing anhydrous CrCl₃ under an inert atmosphere as described in Protocol 1.

  • Add a catalytic amount of zinc powder to the flask.

  • Add the desired dried, degassed solvent to the flask.

  • Stir the suspension. The dissolution is often indicated by a color change of the solution. Gentle heating may be applied if necessary and compatible with the solvent and reaction.

Protocol 3: Synthesis of Tris(tetrahydrofuran)chromium(III) Chloride (CrCl₃(THF)₃)

This complex is a common starting material for many reactions as it is more soluble in organic solvents than anhydrous CrCl₃.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl)

  • Tetrahydrofuran (THF), dried and degassed

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure: [6]

  • In a Schlenk flask under an inert atmosphere, suspend CrCl₃·6H₂O in THF.

  • Add an excess of trimethylsilyl chloride (approximately 12 equivalents) to the suspension.[6]

  • Stir the mixture at room temperature. The reaction will result in the formation of the purple CrCl₃(THF)₃ complex, which will precipitate from the solution.

  • The byproducts of this reaction are hexamethyldisiloxane (B120664) and HCl.[6]

  • Isolate the purple solid by filtration under inert atmosphere, wash with fresh THF, and dry under vacuum.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_inert Inert Atmosphere cluster_reagents Reagent Addition A Oven-dry Glassware (>120°C, >4h) B Assemble Hot Glassware A->B C Connect to Schlenk Line B->C D Evacuate-Refill Cycles (3x) C->D E Add Anhydrous CrCl₃ D->E Under positive inert gas flow F Add Dried/Degassed Solvent E->F Via cannula or syringe G Add 'Activator' (e.g., Zn) if needed F->G H Proceed with Reaction F->H G->H

Caption: Workflow for handling anhydrous CrCl₃.

Troubleshooting_CrCl3 Start Reaction with CrCl₃ is failing or sluggish Q1 Is the CrCl₃ dissolving? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q3 Are inert atmosphere conditions rigorous? A1_Yes->Q3 Q2 Was an 'activator' (e.g., Zn) used? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Q3 Sol1 Add a catalytic amount of a reducing agent (e.g., Zn). A2_No->Sol1 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are reagents and solvents pure and dry? A3_Yes->Q4 Sol2 Review Schlenk line/glovebox technique. Ensure glassware is dry and solvents are degassed. A3_No->Sol2 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Consult further literature for specific reaction conditions. A4_Yes->End Sol3 Purify/dry all reagents and solvents before use. A4_No->Sol3

References

Preventing the formation of chromium oxide impurities during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of chromium oxide impurities during the synthesis of chromium-containing compounds.

Troubleshooting Guide

This guide addresses common issues encountered during synthesis that may indicate the formation of chromium oxide impurities.

Issue 1: An unexpected precipitate forms during the reaction or workup.

Possible Cause: The formation of an unexpected precipitate can often be attributed to the presence of moisture or atmospheric oxygen, leading to the creation of insoluble chromium(III) hydroxides or oxides.[1] The Cr(II) ion, in particular, is a potent reducing agent and is readily oxidized to the more stable Cr(III) state.[1]

Recommended Solutions:

  • Rigorous Drying of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and subsequently cooled under a stream of inert gas or in a desiccator immediately before use.[1]

  • Use of Anhydrous Reagents and Solvents: Employ anhydrous-grade solvents and reagents to minimize the introduction of water into the reaction system.[1]

  • Inert Atmosphere Techniques: Conduct the entire synthesis, including filtration and product isolation, under an inert atmosphere. This can be achieved using a glovebox or Schlenk line techniques.[1] A typical workflow for air-sensitive synthesis is outlined below.

prep Preparation reagents Reagent Handling prep->reagents sub_prep1 Dry Glassware (Oven, >4h @ 120°C) prep->sub_prep1 sub_prep2 Degas Solvents (e.g., Freeze-Pump-Thaw) prep->sub_prep2 reaction Reaction Setup reagents->reaction sub_reagents Weigh & Transfer Reagents in Glovebox reagents->sub_reagents workup Workup & Isolation reaction->workup sub_reaction Assemble Glassware Under Inert Gas Flow (Schlenk Line) reaction->sub_reaction product Final Product workup->product sub_workup Filter & Wash Under Inert Atmosphere workup->sub_workup sub_product Dry Under Vacuum product->sub_product

Figure 1. General workflow for air-sensitive synthesis to prevent oxidation.

Issue 2: Final product is off-color, or characterization reveals chromium oxide impurities.

Possible Cause: The presence of green or brownish impurities, often identified as chromium(III) oxide (Cr₂O₃), indicates that the target compound was exposed to an oxidizing environment at some point during the synthesis or purification process. Chromium(III) is the most stable oxidation state for chromium.[2] Even if the synthesis starts with a different oxidation state, exposure to air, especially at elevated temperatures, can lead to the formation of highly inert Cr₂O₃.[2][3]

Recommended Solutions:

  • Atmosphere Control: The reaction atmosphere is critical. Performing the synthesis under a strictly controlled inert atmosphere (e.g., argon or nitrogen) can prevent unwanted oxidation.[4] The purity of the inert gas is paramount, as even trace amounts of oxygen can be problematic at high temperatures.[5] For highly sensitive materials, a high-purity gas (99.999% or 5.0 grade) is recommended.[6]

  • Precursor Homogenization: In solid-state reactions, ensure that precursor powders are thoroughly mixed (e.g., via ball milling) to avoid localized areas with incorrect stoichiometry, which can result in unreacted oxides.[4]

  • Troubleshooting Flowchart: Use the following decision tree to identify the potential source of oxidation and the appropriate corrective action.

start Oxide Impurity Detected check_inert Was an inert atmosphere used? start->check_inert check_solvents Were solvents properly degassed? check_inert->check_solvents Yes sol_inert Implement Schlenk line or glovebox techniques. check_inert->sol_inert No check_glassware Was all glassware rigorously dried? check_solvents->check_glassware Yes sol_solvents Use a robust degassing method (e.g., Freeze-Pump-Thaw). check_solvents->sol_solvents No check_workup Was the workup (filtration, etc.) performed under inert gas? check_glassware->check_workup Yes sol_glassware Oven-dry glassware and cool under vacuum or inert gas. check_glassware->sol_glassware No sol_workup Use Schlenk filtration or perform workup in a glovebox. check_workup->sol_workup No end_node Re-run synthesis with improved procedure check_workup->end_node Yes (Check Gas Purity/Leaks) sol_inert->end_node sol_solvents->end_node sol_glassware->end_node sol_workup->end_node

Figure 2. Troubleshooting flowchart for chromium oxide impurity formation.

Issue 3: Inconsistent results between different synthesis batches.

Possible Cause: Variability between batches often points to subtle differences in the experimental procedure, particularly in the effectiveness of excluding air and moisture.[1]

Recommended Solutions:

  • Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for setting up the inert atmosphere, degassing solvents, and handling reagents.[1]

  • Monitor Atmosphere Quality: If using a glovebox, regularly check and document the oxygen and moisture levels to ensure they remain below the required threshold (typically <1 ppm).[1]

  • Meticulous Documentation: Keep detailed records of every step, including reagent lot numbers, reaction times, temperatures, and any visual observations. This can help identify potential sources of variability.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to prevent the oxidation of some chromium species? The difficulty arises from the inherent chemical properties of chromium's various oxidation states. Chromium(II), for example, is a powerful reducing agent and is therefore very easily oxidized to the more stable chromium(III) state by atmospheric oxygen.[1][7] This high reactivity necessitates the use of specialized air-free techniques to handle Cr(II) compounds successfully.[1]

Q2: What is the best inert gas to use for preventing oxidation? Both argon and nitrogen are commonly used to create an inert atmosphere.[1] The choice depends on the specific application and budget. Argon is denser than air, which allows it to form a more effective "blanket" over the reaction mixture, and it is more inert than nitrogen, making it ideal for highly sensitive reactions.[1][5] Nitrogen is a more economical alternative that is suitable for many applications.[1] However, for certain high-temperature processes involving reactive metals, nitrogen may not be truly inert and could form undesirable metal nitrides.[3]

FeatureNitrogen (N₂)Argon (Ar)
Cost LowerHigher
Density vs. Air Slightly lighterDenser (~1.4x)
Inertness Generally inert, but can form nitrides with some elements at high temperatures.[3]Highly inert, does not react under normal synthesis conditions.[5]
Common Use General purpose inerting, industry workhorse.[3]Critical applications, high-precision synthesis, reactions with nitride-forming metals.[5]
Table 1. Comparison of Common Inert Gases for Atmosphere Control.

Q3: How can I effectively remove dissolved oxygen from my solvents? Degassing solvents is a critical step for preventing the oxidation of sensitive reagents.[1] Several methods can be used, with varying levels of effectiveness and convenience.

MethodDescriptionProsCons
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the solid phase, and then the solvent is thawed. The cycle is repeated (typically 3x).[1]Highly effective; considered the gold standard for removing dissolved gases.Time-consuming; requires access to liquid nitrogen and a good vacuum line.
Inert Gas Sparging A stream of inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (e.g., 30-60 min).Simple and fast; does not require a vacuum line.Less effective than Freeze-Pump-Thaw; can introduce impurities from the gas source; solvent evaporation can be an issue.
Distillation The solvent is distilled under an inert atmosphere. The freshly distilled solvent is collected and used directly.Provides both pure and degassed solvent.Requires a distillation setup; not suitable for solvent mixtures or thermally sensitive solvents.
Table 2. Comparison of Common Solvent Degassing Techniques.

Q4: Can I use antioxidants to prevent chromium oxide formation? Antioxidants are sometimes used in specific applications, such as in the leather tanning industry, to prevent the oxidation of chromium(III) to the carcinogenic hexavalent chromium (Cr(VI)).[8] However, for preventing the formation of insoluble chromium(III) oxide (Cr₂O₃) from lower oxidation states like Cr(II) or from Cr(III) precursors during synthesis, the primary and most effective strategy is the rigorous exclusion of oxygen and water.[1] Antioxidants are generally not a substitute for proper inert atmosphere techniques in a synthesis lab.

Q5: My synthesis is complete, but I suspect chromium oxide contamination. How can I remove it? Unfortunately, removing chromium(III) oxide (Cr₂O₃) after it has formed is extremely difficult. Cr₂O₃ is a refractory material, meaning it is chemically inert and highly insoluble in water and common acids.[9][10] Aggressive methods, such as fusion with potassium bisulfate (KHSO₄) at high temperatures or digestion in hot, concentrated acid mixtures (e.g., H₂SO₄/HClO₄), are required to dissolve it.[9][11] These harsh conditions will almost certainly decompose the desired product. Therefore, the emphasis must be on prevention rather than removal.

Experimental Protocols

Protocol 1: Standard Procedure for Setting Up an Inert Atmosphere Synthesis (Schlenk Line)
  • Glassware Preparation: Thoroughly clean and oven-dry all necessary glassware (e.g., Schlenk flask, condenser, dropping funnel) at >120°C for at least 4 hours.[1]

  • Assembly: Assemble the glassware hot from the oven and immediately connect it to a dual-manifold Schlenk line.

  • Purging: Evacuate the assembled apparatus using the vacuum manifold and then backfill with a positive pressure of inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric oxygen and moisture are removed.

  • Reagent Addition: Introduce solid reagents quickly against a positive flow of inert gas. Add degassed solvents via a cannula or a gas-tight syringe.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to the Schlenk line via an oil bubbler to monitor gas flow.

  • Workup: Perform all subsequent steps (cooling, filtration, washing) using inert atmosphere techniques, such as cannula transfer to a Schlenk filter stick.[1]

Protocol 2: Freeze-Pump-Thaw Method for Solvent Degassing
  • Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) with a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inner walls, which maximizes surface area.

  • Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (<0.1 mmHg) and evacuate for 10-15 minutes. This removes the gases from the space above the frozen solvent and from the solid itself.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times (for a total of three cycles) to ensure maximum removal of dissolved gases.[1] After the final cycle, backfill the flask with an inert gas.

References

Validation & Comparative

A Comparative Study of Chromium Chloride and Iron (III) Chloride as Lewis Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, Lewis acids are indispensable catalysts, facilitating a myriad of reactions crucial for the construction of complex molecular architectures. Among the vast array of available Lewis acids, transition metal chlorides such as chromium chloride (CrCl₃) and iron (III) chloride (FeCl₃) present themselves as accessible and economically viable options. This guide provides a comparative analysis of their efficacy as Lewis acids, drawing upon available experimental data and theoretical frameworks to inform researchers in their selection of an appropriate catalyst for specific synthetic transformations.

Quantitative Assessment of Lewis Acidity

A definitive method for quantifying the strength of a Lewis acid is the determination of its Gutmann acceptor number (AN). This empirical scale is derived from the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (TEPO), upon interaction with the Lewis acid. A higher AN value corresponds to a stronger Lewis acid.

Unfortunately, specific Gutmann acceptor numbers for anhydrous this compound and iron (III) chloride are not prominently reported in readily accessible literature. However, the principles of the Gutmann-Beckett method provide a clear experimental protocol for their determination.

Table 1: Spectroscopic and Catalytic Performance Data

ParameterThis compound (CrCl₃)Iron (III) Chloride (FeCl₃)Notes
Gutmann Acceptor Number (AN) Not readily available in literature.Not readily available in literature.A higher AN value indicates stronger Lewis acidity.
Qualitative Lewis Acidity Often considered a mild or weak Lewis acid; classified as "inactive" for aldehyde/aldimine activation in one study.A well-established and moderately strong Lewis acid, though generally weaker than AlCl₃.Activity is highly dependent on the specific reaction and substrate.
Catalytic Activity (Example) Employed as a catalyst in the Biginelli reaction.Widely used in Friedel-Crafts, Diels-Alder, and aldol (B89426) reactions. For a specific Diels-Alder reaction, a 20% yield was reported.[1]Direct comparative data in the same reaction is scarce.

Comparative Catalytic Performance in Key Reactions

The true measure of a Lewis acid's utility lies in its performance in chemical reactions. Below is a comparative discussion of the reported catalytic activities of CrCl₃ and FeCl₃ in several fundamental organic transformations.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. Iron (III) chloride is a well-known and effective catalyst for this reaction, often used as a milder and safer alternative to aluminum chloride (AlCl₃).[2] While direct comparisons of CrCl₃ and FeCl₃ in this reaction are scarce, the established utility of FeCl₃ is significant.

Workflow for a Comparative Friedel-Crafts Acylation Experiment:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Aromatic Substrate (e.g., Toluene) R1 Reaction Mixture 1 (with CrCl₃) A->R1 R2 Reaction Mixture 2 (with FeCl₃) A->R2 B Acylating Agent (e.g., Acetyl Chloride) B->R1 B->R2 C1 CrCl₃ Catalyst C1->R1 C2 FeCl₃ Catalyst C2->R2 S Inert Solvent (e.g., Dichloromethane) S->R1 S->R2 W Work-up & Purification R1->W R2->W P1 Product Yield & Selectivity (CrCl₃) W->P1 P2 Product Yield & Selectivity (FeCl₃) W->P2 Comp Comparative Analysis P1->Comp P2->Comp

Caption: Proposed workflow for comparing CrCl₃ and FeCl₃ in Friedel-Crafts acylation.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity. Iron (III) chloride has been shown to catalyze Diels-Alder reactions, although its efficiency can be modest depending on the substrates.[1] Information on the use of CrCl₃ in this capacity is limited, making a direct comparison challenging without further experimental investigation.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound. This reaction is a valuable benchmark for assessing the efficacy of Lewis acids. While protocols exist for the use of FeCl₃ in Mukaiyama-type aldol reactions, data for CrCl₃ is not as prevalent.[3]

Generalized Mechanism of a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction:

G LA Lewis Acid (MCln) Activated_Carbonyl [R¹CHO---MCln] LA->Activated_Carbonyl Carbonyl R¹CHO Carbonyl->Activated_Carbonyl Intermediate Aldol Adduct Intermediate Activated_Carbonyl->Intermediate Nucleophilic Attack Silyl_Enol_Ether R²CH=C(R³)OSiMe₃ Silyl_Enol_Ether->Intermediate Product β-Hydroxy Carbonyl Compound Intermediate->Product Silyl Transfer & Work-up TMSCl Me₃SiCl Intermediate->TMSCl

References

Efficacy of different chromium catalysts in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chromium Catalysts in Ethylene (B1197577) Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of different chromium-based catalysts in ethylene polymerization, focusing on the industrially significant Phillips (CrO₃/SiO₂) catalyst and the more recent constrained geometry catalysts (CGCs). The information presented is collated from peer-reviewed scientific literature to aid in the selection and optimization of catalytic systems for polyethylene (B3416737) production.

Performance Comparison of Chromium Catalysts

The efficacy of a polymerization catalyst is primarily evaluated based on its activity, the molecular weight of the resulting polymer, and the distribution of polymer chain lengths (polydispersity index, PDI). The following tables summarize the performance of Phillips and constrained geometry chromium catalysts under various experimental conditions.

Table 1: Performance of Phillips-type (CrO₃/SiO₂) Catalysts in Ethylene Polymerization

Catalyst SystemSupportCocatalyst/ActivatorPolymerization ConditionsActivity (kg PE / g Cr·h)Mₙ ( kg/mol )Mₙ ( kg/mol )PDI (Mₙ/Mₙ)
Cr/SiO₂Grace 643None (Ethylene activation)Slurry, n-hexane, 90°C, 31.5 bar ethylene191[1][2]--Broad[2]
Cr/Ti/SiO₂Grace 643None (Ethylene activation)Slurry, n-hexane, 90°C, 31.5 bar ethylene380[1]--Broad[2]
Cr/SiO₂Aldrich silica (B1680970)None (Ethylene activation)Slurry, n-hexane, 90°C, 31.5 bar ethylene13.4[1]--Broad[2]
Cr[CH(SiMe₃)₂]₃/SiO₂Silica (0.1 wt% Cr)NoneIsobutane, 100°C, 14 bar ethylene, 1h-233-15
Cr[CH(SiMe₃)₂]₃/SiO₂Silica (0.5 wt% Cr)NoneIsobutane, 100°C, 14 bar ethylene, 1h-232-19

Table 2: Performance of Constrained Geometry Chromium (CGC) Catalysts in Ethylene Polymerization

Catalyst PrecursorCocatalystAl/Cr RatioPolymerization ConditionsActivity (x 10⁶ g PE / mol Cr·h)Mₙ (x 10⁴ g/mol )PDI (Mₙ/Mₙ)
O-functionalized CGC (1)MAO1000Toluene, 1.0 MPa ethylene-8.96-
O-functionalized CGC (1)MAO2000Toluene, 1.0 MPa ethylene-5.62-
O-functionalized CGC (2)MAO1000Toluene, 1.0 MPa ethylene-7.73-
O-functionalized CGC (2)MAO2000Toluene, 1.0 MPa ethylene-4.40-
S-functionalized CGC (7)MAO1000Toluene, 1.0 MPa ethylene1.10[3]--
S-functionalized CGC (7)MAO2000Toluene, 1.0 MPa ethylene1.96[3]4.921.89[3]
Cr(III)-MFU-4lAlMe₃-Gas phase, 40 bar ethylene, RT52,000 (mol ethylene/mol Cr·h)[4]-1.36[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for the synthesis of a Phillips catalyst and a general procedure for ethylene polymerization.

Synthesis of Phillips-type (CrO₃/SiO₂) Catalyst

This protocol describes the preparation of a silica-supported chromium catalyst via the incipient wetness impregnation method.[1]

Materials:

  • Silica support (e.g., Grace 643), pre-calcined at a high temperature (e.g., 600°C) to dehydroxylate the surface.

  • Chromium(III) acetate (B1210297) hydroxide (B78521) [Cr₃(OH)₂(OCOCH₃)₇].

  • Deionized water.

Procedure:

  • Pre-calcination of Silica: The silica support is calcined in a stream of dry air at a high temperature (e.g., 600°C) for several hours to remove physisorbed water and control the concentration of surface hydroxyl groups.

  • Preparation of Impregnation Solution: Calculate the amount of chromium(III) acetate hydroxide needed to achieve the desired chromium loading (e.g., 1 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the silica support.

  • Impregnation: The chromium solution is added slowly and evenly to the pre-calcined silica support with continuous mixing to ensure uniform distribution of the chromium precursor.

  • Drying: The impregnated silica is dried in a vacuum oven at 60-80°C until a free-flowing powder is obtained.[1]

  • Calcination (Activation): The dried powder is placed in a quartz tube and heated in a furnace under a flow of dry air or oxygen. The temperature is ramped to 550°C and held for 3-5 hours.[1] This step converts the Cr(III) precursor to the active Cr(VI) species.[2][5]

  • Storage: After calcination, the catalyst is cooled to room temperature under an inert atmosphere (e.g., nitrogen) and stored in a glovebox to prevent moisture contamination.[1]

Ethylene Polymerization

This is a general procedure for slurry-phase ethylene polymerization.

Materials:

  • Activated chromium catalyst.

  • Anhydrous n-hexane (polymerization solvent).

  • High-purity ethylene.

  • Cocatalyst (e.g., methylaluminoxane (B55162) (MAO) solution, if required).

  • Methanol (B129727) (for quenching and washing).

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove air and moisture.[1]

  • Solvent and Cocatalyst Addition: Anhydrous n-hexane is introduced into the reactor. If a cocatalyst is used, it is added to the solvent at this stage.

  • Catalyst Injection: A precise amount of the activated catalyst is suspended in a small amount of anhydrous n-hexane and injected into the reactor under ethylene pressure to initiate polymerization.[1]

  • Polymerization: The reactor is maintained at the desired temperature and a constant ethylene pressure. The consumption of ethylene is monitored to follow the reaction kinetics.

  • Termination and Polymer Recovery: After the desired reaction time, the ethylene feed is stopped, and the reactor is vented and cooled. The polymer slurry is collected.

  • Washing and Drying: The polyethylene powder is filtered, washed with fresh n-hexane and then with methanol to remove any residual catalyst.[1] The polymer is then dried in a vacuum oven at 60-80°C to a constant weight.[1]

Polymer Characterization

The molecular weight and polydispersity index of the produced polyethylene are critical parameters.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common technique for determining the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[6][7][8] The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute faster than smaller ones.[7]

Catalytic Mechanisms and Visualizations

The polymerization mechanism dictates the catalyst's behavior and the resulting polymer's properties. The generally accepted mechanism for ethylene polymerization by chromium catalysts is the Cossee-Arlman mechanism.

Phillips Catalyst Activation and Polymerization Cycle

The activation of the Phillips catalyst involves the reduction of Cr(VI) to a lower oxidation state, typically Cr(II) or Cr(III), which is the active species.[9] The polymerization then proceeds via the Cossee-Arlman mechanism, which involves the coordination of an ethylene monomer to the active chromium center followed by its insertion into the growing polymer chain.

Phillips_Catalyst_Cycle cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle (Cossee-Arlman) Cr(VI)/SiO2 Cr(VI) on Silica (Pre-catalyst) Active_Cr Active Cr(II/III) Site Cr(VI)/SiO2->Active_Cr Reduction (e.g., by Ethylene or CO) Coordination Ethylene Coordination Active_Cr->Coordination Ethylene Insertion Monomer Insertion Coordination->Insertion Chain_Growth Growing Polymer Chain (Cr-Alkyl) Insertion->Chain_Growth Chain_Growth->Coordination Ethylene Termination Chain Termination (β-hydride elimination) Chain_Growth->Termination Termination->Active_Cr Regeneration Polyethylene Polyethylene Termination->Polyethylene CGC_Polymerization_Workflow CGC_Precatalyst CGC Pre-catalyst (e.g., Cr(III)-Cl) Activation Activation (Alkylation & Ionization) CGC_Precatalyst->Activation Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Activation Active_Species Active Cationic Cr-Alkyl Species Activation->Active_Species Polymerization Polymerization Cycle (Coordination-Insertion) Active_Species->Polymerization Ethylene Polyethylene Polyethylene Polymerization->Polyethylene

References

A Comparative Guide to Analytical Techniques for the Characterization of Chromium Chloride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of chromium chloride catalysts in various chemical transformations, including olefin polymerization and organic synthesis, is intrinsically linked to their physicochemical properties. A thorough characterization of these catalysts is paramount for understanding their catalytic behavior, optimizing reaction conditions, and ensuring reproducibility. This guide provides a comparative overview of key analytical techniques employed for the characterization of this compound-based catalysts, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific property of the this compound catalyst under investigation. The following table summarizes the primary applications and outputs of the most common characterization methods.

Analytical TechniquePrimary ApplicationKey Information ProvidedSample Requirements
X-ray Diffraction (XRD) Determination of crystalline structure and phase identification.Crystal phase, crystallite size, lattice parameters, and phase purity.[1][2][3]Solid, powder
X-ray Photoelectron Spectroscopy (XPS) Determination of surface elemental composition and oxidation states.Elemental composition of the surface, oxidation state of chromium (e.g., Cr(II), Cr(III), Cr(VI)), and surface contaminants.[4][5][6][7]Solid, powder, thin film
Transmission Electron Microscopy (TEM) Visualization of catalyst morphology and particle size.Particle size and distribution, morphology, and crystal lattice fringes.[8][9][10][11][12]Electron-transparent thin specimen
Temperature-Programmed Reduction (H₂-TPR) Assessment of the reducibility of chromium species.Reduction temperatures of different chromium oxide species, quantification of reducible species.[13][14][15][16][17]Solid, powder
Brunauer-Emmett-Teller (BET) Analysis Measurement of specific surface area and pore size distribution.Specific surface area, pore volume, and pore size distribution.[18][19][20][21][22]Solid, powder

Quantitative Data Summary

The following tables present exemplary quantitative data obtained from the characterization of chromium-based catalysts, illustrating the typical results generated by these analytical techniques.

Table 1: BET Surface Area and Pore Volume of Supported Chromium Catalysts

CatalystSupportCr Loading (wt%)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Cr/SiO₂Silica5250 - 5001.3 - 2.2[23]
Cr/Al₂O₃Alumina8~150~0.4[14]
Cr-ZSM-5ZSM-52350 - 400~0.2[13]

Table 2: H₂-TPR Reduction Peaks of Supported Chromium Catalysts

CatalystSupportLow-Temperature Peak (°C)High-Temperature Peak (°C)AssignmentReference
Cr₂O₃-~263~321Cr⁶⁺ → Cr³⁺, Cr³⁺ → Cr²⁺[13]
Cr/Al₂O₃Alumina~300-400~500-600Reduction of isolated and clustered Cr⁶⁺ species[14][15]
Cr/ZSM-5ZSM-5~350-450-Reduction of Cr⁶⁺ species[13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of experimental results.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the crystallite size of a this compound-derived catalyst.

Protocol:

  • Sample Preparation: The catalyst powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

  • Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The crystallite size can be estimated using the Scherrer equation.[1][2]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and the oxidation states of chromium in the catalyst.

Protocol:

  • Sample Preparation: A small amount of the powdered catalyst is mounted onto a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. For air-sensitive samples, preparation and transfer should be conducted in an inert atmosphere (e.g., a glovebox).[4]

  • Instrument Setup: An XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used. A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Cr 2p, O 1s, Cl 2p, and C 1s regions.

  • Data Analysis: The binding energies of the photoemission peaks are calibrated using the C 1s peak of adventitious carbon at 284.8 eV. The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states. The binding energies for Cr 2p₃/₂ are typically around 576-577 eV for Cr³⁺ and 579-580 eV for Cr⁶⁺.[6][7]

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, particle size, and distribution of the chromium catalyst.

Protocol:

  • Sample Preparation: The powdered catalyst is dispersed in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and sonicated for several minutes to create a uniform suspension. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry completely.[8][10]

  • Imaging: The prepared grid is loaded into the TEM. Images are acquired at different magnifications to observe the overall morphology and individual catalyst particles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

  • Analysis: The particle size distribution is determined by measuring the dimensions of a large number of particles from the TEM images using image analysis software.

Temperature-Programmed Reduction (H₂-TPR)

Objective: To investigate the reducibility of the chromium species in the catalyst.

Protocol:

  • Sample Preparation: A known amount of the catalyst (typically 50-100 mg) is placed in a quartz U-tube reactor.

  • Pre-treatment: The sample is pre-treated by heating in a flow of an inert gas (e.g., Ar or N₂) to a specific temperature (e.g., 300-500 °C) to remove adsorbed water and impurities.

  • Reduction: After cooling to room temperature, a reducing gas mixture (e.g., 5-10% H₂ in Ar) is passed over the sample. The temperature is then increased linearly at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800-1000 °C).

  • Detection: The consumption of hydrogen is monitored using a thermal conductivity detector (TCD). The TCD signal is plotted as a function of temperature to obtain the TPR profile.[13][17]

Brunauer-Emmett-Teller (BET) Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

Protocol:

  • Sample Preparation: A known mass of the catalyst is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove adsorbed gases and moisture.

  • Adsorption/Desorption: The sample tube is then cooled to liquid nitrogen temperature (77 K). Nitrogen gas is introduced into the tube in controlled increments, and the amount of gas adsorbed at each relative pressure (P/P₀) is measured. A desorption isotherm is obtained by systematically reducing the pressure.

  • Data Analysis: The specific surface area is calculated from the adsorption isotherm in the relative pressure range of 0.05 to 0.35 using the BET equation. The pore size distribution and pore volume are typically determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[19][21]

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the study of chromium catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_performance Catalytic Performance Evaluation s1 Precursor (e.g., CrCl₃) s3 Impregnation or Co-precipitation s1->s3 s2 Support (e.g., SiO₂, Al₂O₃) s2->s3 s4 Drying s3->s4 s5 Calcination s4->s5 c1 XRD (Crystallinity) s5->c1 c2 BET (Surface Area) s5->c2 c3 TEM (Morphology) s5->c3 c4 XPS (Oxidation State) s5->c4 c5 H₂-TPR (Reducibility) s5->c5 p1 Catalytic Reaction (e.g., Polymerization) c1->p1 c2->p1 c3->p1 c4->p1 c5->p1 p2 Product Analysis (e.g., GC, GPC) p1->p2

Caption: Experimental workflow for catalyst synthesis and characterization.

Ethylene_Polymerization cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle A Cr(VI)/SiO₂ Pre-catalyst B Reduction (e.g., with CO or Ethylene) A->B C Active Cr(II) or Cr(III) Site B->C D Ethylene (B1197577) Coordination C->D E Insertion into Cr-C bond D->E F Chain Propagation E->F F->D n C₂H₄ G Chain Termination/Transfer F->G H Polyethylene Chain G->H

Caption: Simplified mechanism of ethylene polymerization on a Phillips catalyst.

References

A Researcher's Guide to Validating the Purity of Synthesized Anhydrous Chromium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive comparison of analytical techniques to validate the purity of synthesized anhydrous chromium(III) chloride (CrCl₃), a compound often utilized as a catalyst and precursor in organic synthesis.[1] The methodologies detailed herein offer robust approaches to identifying and quantifying potential impurities, ensuring the integrity of your research and development processes.

Anhydrous chromium(III) chloride is a violet crystalline solid.[1] A common impurity in synthesized batches is the hydrated form, chromium(III) chloride hexahydrate (CrCl₃·6H₂O), which is dark green in appearance.[1] Other potential impurities include unreacted starting materials, byproducts such as chromium oxides or oxychlorides, and trace metal contaminants. This guide will compare several analytical methods for detecting these impurities and quantifying the overall purity of the synthesized product against a commercial standard.

Comparison of Analytical Techniques for Purity Validation

The selection of an appropriate analytical technique is critical for accurately assessing the purity of synthesized anhydrous CrCl₃. The following table summarizes the key aspects of several common and effective methods.

Analytical TechniqueParameter MeasuredPurposeSample Preparation
Elemental Analysis Weight percentage of Chromium (Cr) and Chlorine (Cl)Determines if the elemental composition aligns with the theoretical values for CrCl₃.Solid sample
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Concentration of trace metallic elementsIdentifies and quantifies metallic impurities that may be present from starting materials or reaction vessels.[2][3]Digestion of the solid sample in acid
Thermogravimetric Analysis (TGA) Mass loss upon heatingQuantifies the amount of volatile impurities, primarily water of hydration.[4][5][6][7]Solid sample
Powder X-ray Diffraction (XRD) Crystalline structureConfirms the correct crystalline phase of anhydrous CrCl₃ and detects any crystalline impurities.[1][8]Solid, powdered sample

Quantitative Data Summary

The following table presents hypothetical data from the analysis of a synthesized batch of anhydrous CrCl₃ compared to a high-purity commercial standard.

ParameterTheoretical Value for CrCl₃Synthesized SampleCommercial Standard (99.9% Purity)
Elemental Analysis
Chromium (Cr)32.84%32.51%32.81%
Chlorine (Cl)67.16%66.89%67.10%
ICP-OES (Trace Metals)
Iron (Fe)Not Applicable85 ppm< 10 ppm
Nickel (Ni)Not Applicable30 ppm< 5 ppm
Zinc (Zn)Not Applicable15 ppm< 5 ppm
Thermogravimetric Analysis
Water Content (H₂O)0%1.2%< 0.1%
Powder X-ray Diffraction YCl₃-type structureMajor phase matches YCl₃-type structure with minor unidentified peaksSingle phase matching YCl₃-type structure

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Elemental Analysis (Titration for Chromium and Chloride)

1. Determination of Chromium (III) Content by Redox Titration:

  • Principle: Chromium(III) is oxidized to chromium(VI) using a suitable oxidizing agent. The resulting dichromate is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663).

  • Procedure:

    • Accurately weigh approximately 0.2 g of the anhydrous CrCl₃ sample.

    • Dissolve the sample in 100 mL of distilled water. Note: Anhydrous CrCl₃ dissolves very slowly in pure water. A trace amount of a reducing agent like zinc dust can be added to catalyze the dissolution.

    • Add 10 mL of 1 M sulfuric acid.

    • Add 1 g of ammonium persulfate and a few drops of 0.1 M silver nitrate (B79036) solution (catalyst).

    • Boil the solution gently for 20 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy excess persulfate.

    • Cool the solution to room temperature.

    • Titrate the solution with a standardized 0.1 M ferrous ammonium sulfate solution using a suitable indicator (e.g., ferroin) until the color changes from greenish-blue to reddish-brown.

    • Calculate the percentage of chromium in the sample.

2. Determination of Chloride Content by Argentometric Titration (Mohr's Method):

  • Principle: Chloride ions are titrated with a standardized silver nitrate solution in the presence of a chromate (B82759) indicator. After all the chloride has precipitated as silver chloride, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the endpoint.[9]

  • Procedure:

    • Accurately weigh approximately 0.1 g of the anhydrous CrCl₃ sample.

    • Dissolve the sample in 100 mL of distilled water.

    • Add 1 mL of 5% w/v potassium chromate indicator solution.

    • Titrate with a standardized 0.1 M silver nitrate solution until the first permanent appearance of a reddish-brown precipitate.

    • Perform a blank titration to account for the volume of silver nitrate required to produce the endpoint color.

    • Calculate the percentage of chloride in the sample.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
  • Principle: The sample is introduced into an argon plasma, which excites the atoms of the metallic elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.[2]

  • Procedure:

    • Accurately weigh approximately 0.1 g of the anhydrous CrCl₃ sample into a Teflon digestion vessel.

    • Add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid.

    • Seal the vessel and heat in a microwave digestion system according to a suitable temperature program to ensure complete dissolution.

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

    • Prepare a series of calibration standards for the elements of interest (e.g., Fe, Ni, Zn).

    • Analyze the sample solution and calibration standards using an ICP-OES instrument, measuring the emission intensities at the appropriate wavelengths for each element.

    • Calculate the concentration of each metallic impurity in the original sample.

Thermogravimetric Analysis (TGA)
  • Principle: The mass of a sample is monitored as it is heated at a controlled rate in a specified atmosphere. The loss of mass at specific temperatures corresponds to the volatilization of components, such as water.[4][7]

  • Procedure:

    • Calibrate the TGA instrument for temperature and mass.

    • Place approximately 5-10 mg of the anhydrous CrCl₃ sample into a tared TGA pan.

    • Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The mass loss between room temperature and approximately 200°C can be attributed to the loss of water of hydration.

    • Calculate the percentage of water in the sample based on the observed mass loss.

Powder X-ray Diffraction (XRD)
  • Principle: A beam of X-rays is directed at a powdered sample, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is characteristic of the crystalline structure of the material.

  • Procedure:

    • Grind the anhydrous CrCl₃ sample to a fine powder using an agate mortar and pestle.

    • Mount the powdered sample on a sample holder.

    • Place the sample holder in the XRD instrument.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.

    • Compare the obtained diffraction pattern with a reference pattern for anhydrous chromium(III) chloride (YCl₃-type structure) from a crystallographic database to confirm the phase identity and detect any crystalline impurities.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Purity Validation cluster_results Data Comparison Synthesized_CrCl3 Synthesized Anhydrous CrCl₃ EA Elemental Analysis Synthesized_CrCl3->EA ICP_OES ICP-OES Synthesized_CrCl3->ICP_OES TGA Thermogravimetric Analysis Synthesized_CrCl3->TGA XRD Powder XRD Synthesized_CrCl3->XRD Commercial_Standard Commercial Standard CrCl₃ Commercial_Standard->EA Commercial_Standard->ICP_OES Commercial_Standard->TGA Commercial_Standard->XRD Comparison Compare Results to Theoretical Values & Standard EA->Comparison ICP_OES->Comparison TGA->Comparison XRD->Comparison

Caption: Experimental workflow for purity validation.

Method_Comparison cluster_composition Compositional Analysis cluster_impurities Impurity Identification Purity_Validation Purity Validation of Anhydrous CrCl₃ Elemental_Analysis Elemental Analysis (Cr, Cl Content) Purity_Validation->Elemental_Analysis ICP_OES ICP-OES (Trace Metals) Purity_Validation->ICP_OES TGA TGA (Water Content) Purity_Validation->TGA XRD XRD (Crystalline Impurities) Purity_Validation->XRD

Caption: Logical relationship of analytical methods.

References

A Comparative Guide to the Catalytic Activity of Chromium Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium(III) chloride, a versatile Lewis acid, is a catalyst in various organic transformations. It is commercially available in its anhydrous form (CrCl₃) and as several hydrates, most commonly the hexahydrate (CrCl₃·6H₂O). These different forms, however, are not interchangeable, and their catalytic activity can vary significantly due to differences in their coordination chemistry and Lewis acidity. This guide provides a comparative overview of the catalytic performance of different chromium chloride hydrates, supported by available experimental data.

Understanding the Forms of Chromium(III) Chloride

Chromium(III) chloride exists in multiple forms, each with a distinct structure:

  • Anhydrous Chromium(III) Chloride (CrCl₃): A violet solid, it is a potent Lewis acid due to the unshielded chromium center. Its low solubility in many solvents can be a practical limitation.[1]

  • Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O): This is the most common form and exists as several coordination isomers, which differ in the distribution of chloride and water ligands between the inner coordination sphere and the crystal lattice.[1] These isomers have distinct colors:

    • Hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃: A violet-colored complex where all six coordination sites on the chromium ion are occupied by water molecules.[2][3]

    • Pentaaquachlorochromium(III) chloride, [CrCl(H₂O)₅]Cl₂·H₂O: A pale green isomer with one chloride ion directly coordinated to the chromium center.[2][4]

    • Tetraaquachlorochromium(III) chloride, [CrCl₂(H₂O)₄]Cl·2H₂O: A dark green isomer with two chloride ions in the inner coordination sphere. This is the most common commercially available form of the hexahydrate.[1]

The coordination of water molecules to the chromium center moderates its Lewis acidity. It is generally expected that the Lewis acidity, and therefore the catalytic activity in reactions requiring a strong Lewis acid, will follow the order: Anhydrous CrCl₃ > [CrCl₂(H₂O)₄]Cl > [CrCl(H₂O)₅]Cl₂ > [Cr(H₂O)₆]Cl₃ . The direct coordination of electron-withdrawing chloride ions to the chromium center in the green and pale-green isomers results in a higher effective Lewis acidity compared to the violet hexaaqua complex.

Comparative Catalytic Performance

Direct comparative studies of the catalytic activity of all forms of this compound under identical reaction conditions are scarce in the published literature. However, data from different studies can provide insights into their relative performance. The Biginelli reaction, a multicomponent condensation to synthesize dihydropyrimidinones, serves as a useful benchmark for Lewis acid catalysis.

CatalystReactionSubstratesSolventTemp. (°C)TimeYield (%)Reference
CrCl₃·6H₂O (form not specified)Biginelli ReactionBenzaldehyde (B42025), Ethyl Acetoacetate (B1235776), Urea (B33335)Solvent-free9030 min82[5]
CrCl₃·6H₂O (form not specified)Triarylimidazole SynthesisBenzil, Benzaldehyde, Ammonium AcetateEthanol (B145695)Reflux4 h73[3]
Anhydrous CrCl₃Nitroso Diels-Alder ReactionData not available for direct comparison with hydrates in this reaction.----[1]
[Cr(H₂O)₆]Cl₃ (Violet)No direct comparative data found.-----
[CrCl(H₂O)₅]Cl₂·H₂O (Pale Green)No direct comparative data found.-----

Note: The data presented is from different studies and for different reactions, which should be considered when making direct comparisons.

Experimental Protocols

Representative Procedure: Biginelli Reaction Catalyzed by CrCl₃·6H₂O

This protocol is adapted from the work of Mohamadpour, et al.[5]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) (15 mol%)

Procedure:

  • A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and CrCl₃·6H₂O (0.15 mmol) is placed in a round-bottom flask.

  • The reaction mixture is stirred at 90 °C under solvent-free conditions for 30 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with cold water and then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the CrCl₃·6H₂O-catalyzed Biginelli reaction.

G Experimental Workflow: Biginelli Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Reactants: - Benzaldehyde - Ethyl Acetoacetate - Urea B Add Catalyst: CrCl₃·6H₂O (15 mol%) A->B C Heat at 90°C (Solvent-free) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Pure Product G->H

Caption: Workflow for the synthesis of dihydropyrimidinones.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Biginelli reaction involves a series of interconnected steps. The Lewis acidic chromium catalyst plays a crucial role in activating the carbonyl group of the aldehyde, facilitating the key carbon-carbon and carbon-nitrogen bond-forming reactions.

G Catalytic Cycle of the Biginelli Reaction catalyst Cr³⁺ (Lewis Acid) aldehyde Aldehyde catalyst->aldehyde Activation activated_aldehyde Activated Aldehyde [Aldehyde-Cr³⁺ complex] aldehyde->activated_aldehyde urea Urea ketoester β-Ketoester enolate Enolate of β-Ketoester ketoester->enolate Tautomerization acyliminium N-Acyliminium Ion activated_aldehyde->acyliminium + Urea intermediate Open-chain Intermediate acyliminium->intermediate + Enolate product Dihydropyrimidinone intermediate->product Cyclization & Dehydration product->catalyst Catalyst Regeneration

References

A Comparative Guide to Catalysts for Carbonyl Addition Reactions: Alternatives to Stoichiometric Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For decades, chromium(II) chloride has been a cornerstone reagent in organic synthesis, particularly for the highly chemoselective addition of organohalides to aldehydes, a transformation known as the Nozaki-Hiyama-Kishi (NHK) reaction.[1][2] Its high functional group tolerance has made it invaluable in the total synthesis of complex natural products.[2][3] However, the requirement of stoichiometric or even excess amounts of the toxic chromium salt has driven the development of more sustainable and atom-economical alternatives. This guide provides a comparative analysis of catalytic systems that reduce the reliance on chromium, as well as entirely chromium-free methodologies, offering researchers a basis for catalyst selection in the synthesis of valuable secondary and tertiary alcohols.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the coupling of organic halides with aldehydes, providing a direct comparison of yields and enantioselectivity where applicable.

Table 1: Catalytic Nozaki-Hiyama-Kishi (NHK) Reactions

This table compares different methods for regenerating the active Cr(II) species from a catalytic amount of a chromium salt, thereby significantly reducing chromium waste.

Catalyst System (mol%)Organic HalideAldehydeYield (%)Enantioselectivity (% ee)Reference
Mn-mediated: CrCl₂ (15%), NiCl₂ (cat.), Mn (1.7 equiv), TMSCl (2.4 equiv)1-IodocyclohexeneOctanal80-[4]
Mn-mediated: CrCl₂ (10%), Chiral Salen Ligand (12%), MnAllyl BromideBenzaldehyde8989 (S)[5]
Mn-mediated: CrCl₂ (10%), Chiral Bis(oxazoline) Ligand (12%), MnAllyl Bromide4-Chlorobenzaldehyde7994 (S)[5]
Electrochemical: CrCl₂ (20%), NiCl₂·glyme (2%), Ligand L1 (3%)1-Bromocyclohexene3-Phenylpropanal62-[6]
Photochemical (Hantzsch Ester): CrCl₃·3THF (10%), NiBr₂·glyme (10%), HE (2 equiv)1-TriflyloxycyclohexeneCyclohexanecarboxaldehyde85-[7]
Photochemical (Hantzsch Ester): CrCl₃·3THF (10%), NiBr₂·glyme (10%), HE (2 equiv)1-Triflyloxycyclohexene4-Biphenylcarboxaldehyde78-[7]

Table 2: Chromium-Free Carbonyl Addition Reactions

This table presents the performance of catalytic systems that completely avoid the use of chromium, offering greener alternatives for C-C bond formation.

Catalyst System (mol%)Nucleophile PrecursorAldehyde/KetoneYield (%)Reference
Ni-catalyzed: Ni(cod)₂, LigandPhenylboronic acid4-Methoxyacetophenone95[5]
Barbier-type (Zn): Zn powderAllyl BromideBenzaldehyde94[8]
Barbier-type (In): In powderAllyl Bromide4-Chlorobenzaldehyde98[8]
Barbier-type (Zn): Propargyl BromideButanal92[8]

Visualizing the Catalytic Processes

The following diagrams illustrate the mechanistic pathways of the key catalytic systems, providing a clear overview of the reaction workflows.

NHK_Catalytic_Cycle cluster_main Catalytic NHK Cycle with Mn Reductant cluster_ni Nickel Co-catalytic Cycle CrIII_X Cr(III)X₃ CrII Cr(II)X₂ CrIII_X->CrII 2e⁻ R_CrIII R-Cr(III)X₂ CrII->R_CrIII R-X (via Ni-cat cycle) Mn0 Mn(0) MnII Mn(II)X₂ Mn0->MnII Oxidation Cr_Alkoxide R'CH(R)OCr(III)X₂ R_CrIII->Cr_Alkoxide + R'CHO Aldehyde R'CHO TMS_Ether R'CH(R)OTMS Cr_Alkoxide->TMS_Ether + TMSCl Product Product (Alcohol) TMSCl TMSCl TMS_Ether->CrIII_X - TMS TMS_Ether->Product Workup NiII Ni(II)X₂ Ni0 Ni(0) NiII->Ni0 + 2 Cr(II) R_NiII R-Ni(II)X Ni0->R_NiII + R-X R_NiII->NiII Transmetalation with Cr(II) RX R-X

Catalytic Nozaki-Hiyama-Kishi (NHK) reaction cycle with manganese as the stoichiometric reductant.

Electrochemical_NHK Electrochemical NHK Reaction Workflow CrIII Cr(III) Cathode Cathode (-) CrIII->Cathode Reduction at CrII Cr(II) Cathode->CrII e⁻ Ni_Cycle Ni(0)/Ni(II) Cycle (with R-X) CrII->Ni_Cycle R_CrIII R-Cr(III) Ni_Cycle->R_CrIII Transmetalation Addition Carbonyl Addition R_CrIII->Addition Aldehyde R'CHO Aldehyde->Addition Cr_Alkoxide Product-Cr(III) Complex Addition->Cr_Alkoxide Cr_Alkoxide->CrIII Regeneration Product Alcohol Product Cr_Alkoxide->Product Hydrolysis

Workflow for the electrochemical Nozaki-Hiyama-Kishi (e-NHK) reaction.

Photochemical_NHK Photochemical NHK Reaction with Hantzsch Ester HE Hantzsch Ester (HE) HE_excited HE* (excited state) HE->HE_excited Light Absorption Light hv CrII Cr(II) HE_excited->CrII SET to Cr(III) HE_radical HE•⁺ CrIII Cr(III) Ni_Cycle Ni(0)/Ni(II) Cycle (with R-X) CrII->Ni_Cycle R_CrIII R-Cr(III) Ni_Cycle->R_CrIII Transmetalation Addition Carbonyl Addition R_CrIII->Addition Aldehyde R'CHO Aldehyde->Addition Cr_Alkoxide Product-Cr(III) Complex Addition->Cr_Alkoxide Cr_Alkoxide->CrIII Regeneration Product Alcohol Product Cr_Alkoxide->Product + H⁺ (from Pyridinium) Protonated_Pyridine Pyridinium (from HE)

Mechanism of the photochemical NHK reaction using a Hantzsch ester as a photoreductant.

Detailed Experimental Protocols

Protocol 1: General Procedure for Mn-mediated Catalytic NHK Reaction

This procedure is adapted from the work by Fürstner and Shi for chromium-catalyzed additions of organic halides to aldehydes.[9]

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with manganese powder (1.7 equivalents). The flask is evacuated and backfilled with argon.

  • Catalyst Addition: Anhydrous CrCl₂ (15 mol%) and NiCl₂ (catalytic amount, if required for the specific halide) are added to the flask under a positive pressure of argon.

  • Solvent and Reagent Addition: Anhydrous and degassed solvent (e.g., a mixture of DME/DMF) is added via syringe.[9] This is followed by the addition of trimethylchlorosilane (TMSCl, 2.4 equivalents).

  • Substrate Addition: The aldehyde (1.0 equivalent) and the organic halide (1.2 equivalents) are added sequentially via syringe.

  • Reaction: The reaction mixture is stirred vigorously at the specified temperature (e.g., 50 °C for aryl/alkenyl halides) and monitored by TLC or GC.[9]

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: General Procedure for Electrochemical NHK (e-NHK) Reaction

This protocol is based on the procedure developed by Baran and co-workers.[6]

  • Cell Assembly: An undivided electrochemical vial (e.g., ElectroSyn vial) containing a magnetic stir bar is charged with NiCl₂·glyme (2 mol%), a suitable ligand such as 2,9-dibutyl-1,10-phenanthroline (B1253295) (3 mol%), the aldehyde (1.0 equivalent), the alkenyl bromide (2.0 equivalents), Cp₂ZrCl₂ (0.5 equivalents), and a supporting electrolyte like tetrabutylammonium (B224687) bromide (TBAB, 0.1 M).[6]

  • Electrode Setup: The vial is equipped with a cap holding a sacrificial anode (e.g., aluminum) and a cathode (e.g., nickel foam).[6]

  • Inert Atmosphere: The assembled cell is evacuated and backfilled with argon (this cycle is repeated three times).

  • Addition of CrCl₂ and Solvent: A solution of anhydrous CrCl₂ (20 mol%) in degassed DMF is added to the vial via syringe, followed by additional DMF to achieve the desired concentration.[6]

  • Electrolysis: The electrodes are connected to a potentiostat, and electrolysis is carried out at a constant voltage (e.g., 2 V) until the specified charge has passed (e.g., 4 F/mol).[6]

  • Work-up: After the electrolysis is complete, the electrodes are removed and rinsed with ethyl acetate. Water is added to the reaction mixture, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the final product.

Protocol 3: General Procedure for Photochemical NHK Reaction with Hantzsch Ester

This procedure is adapted from the work by Liu, Shi, and coworkers.[7]

  • Preparation: A dry Schlenk tube equipped with a magnetic stir bar is charged with CrCl₃·3THF (10 mol%), NiBr₂·glyme (10 mol%), and a Hantzsch ester (2.0 equivalents).[7]

  • Inert Atmosphere and Solvent Addition: The tube is sealed, evacuated, and backfilled with argon. Anhydrous and degassed acetonitrile (B52724) is added via syringe. The mixture is then subjected to three freeze-pump-thaw cycles.

  • Substrate Addition: The aldehyde (1.0 equivalent) and the alkenyl triflate (1.5 equivalents) are added to the reaction mixture under an argon atmosphere.[7]

  • Photoreaction: The reaction mixture is stirred vigorously and irradiated with a light source (e.g., blue LEDs) at room temperature for the specified time.

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to provide the desired allylic alcohol.

Conclusion

The development of catalytic alternatives to the stoichiometric Nozaki-Hiyama-Kishi reaction represents a significant advancement in sustainable organic synthesis. Systems employing manganese as a reductant offer a practical and cost-effective method to reduce chromium usage while maintaining the high chemoselectivity of the original reaction. Electrochemical and photochemical methods provide even greener alternatives by eliminating the need for stoichiometric metal reductants altogether. For applications where the presence of chromium is undesirable, nickel-catalyzed couplings and Barbier-type reactions with zinc or indium present viable chromium-free pathways for the synthesis of complex alcohols. The choice of catalyst will ultimately depend on the specific substrate, desired stereoselectivity, and the available laboratory equipment. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Spectroscopic Comparison: Chromium (II) Chloride vs. Chromium (III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of chromium (II) chloride (CrCl₂) and chromium (III) chloride (CrCl₃), two common chromium halides with distinct chemical and physical properties originating from the different oxidation states of the chromium ion. Understanding their spectroscopic signatures is crucial for their application in various fields, including catalysis, organic synthesis, and materials science.

While extensive spectroscopic data is available for the more stable chromium (III) chloride, comprehensive data for anhydrous chromium (II) chloride is less common in the literature. Much of the available information for chromium (II) chloride pertains to its hydrated forms, which will be noted in the comparative data presented below.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the chromium ions. The d-orbital splitting and the resulting absorption bands are highly sensitive to the oxidation state and coordination environment of the metal center.

Comparative UV-Vis Spectral Data

CompoundFormSolvent/Stateλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Chromium (II) Chloride HydratedAqueous~720~5⁵E_g → ⁵T_{2g}
Chromium (III) Chloride AnhydrousSolid-State590, 460-⁴A_{2g} → ⁴T_{2g}, ⁴A_{2g} → ⁴T_{1g}
Hydrated ([Cr(H₂O)₆]Cl₃)Aqueous575, 41013.5, 15.6⁴A_{2g} → ⁴T_{2g}, ⁴A_{2g} → ⁴T_{1g}
Hydrated ([CrCl₂(H₂O)₄]Cl·2H₂O)Aqueous630, 430-⁴A_{2g} → ⁴T_{2g}, ⁴A_{2g} → ⁴T_{1g}[1]

Discussion

Chromium (II), a d⁴ ion, typically exhibits a single broad absorption band in the near-infrared region in an octahedral environment, corresponding to the spin-allowed ⁵E_g → ⁵T_{2g} transition. This is a consequence of the Jahn-Teller distortion common in high-spin d⁴ complexes.

In contrast, chromium (III), a d³ ion, displays two distinct spin-allowed transitions in the visible region in an octahedral field: ⁴A_{2g} → ⁴T_{2g} and ⁴A_{2g} → ⁴T_{1g}. The positions of these bands are sensitive to the ligand field strength. In aqueous solution, the violet [Cr(H₂O)₆]³⁺ ion shows absorptions at shorter wavelengths compared to the green [CrCl₂(H₂O)₄]⁺ ion, reflecting the weaker ligand field strength of chloride compared to water.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. For inorganic salts like chromium chlorides, the far-IR region is particularly important for observing the metal-chloride stretching vibrations.

Comparative IR Spectral Data

CompoundFormKey Vibrational Frequencies (cm⁻¹)Assignment
Chromium (II) Chloride Hydrated (trans-[CrCl₂(H₂O)₄]Cl·2H₂O)~3400 (broad), ~1630, ~560O-H stretch (H₂O), H-O-H bend (H₂O), Cr-O stretch
Chromium (III) Chloride Anhydrous< 400Cr-Cl stretching modes

Discussion

For hydrated chromium (II) chloride, the IR spectrum is dominated by the vibrational modes of the coordinated water molecules. The broad band around 3400 cm⁻¹ is characteristic of O-H stretching, and the band around 1630 cm⁻¹ corresponds to the H-O-H bending mode. The Cr-O stretching frequency provides information about the metal-ligand bond.

Anhydrous chromium (III) chloride, lacking water of hydration, will primarily show vibrations corresponding to the Cr-Cl bonds in the far-IR region (typically below 400 cm⁻¹). These modes are indicative of the crystal lattice structure.

Raman Spectroscopy

Raman spectroscopy is another vibrational technique that is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can be used to study solid-state structures.

Comparative Raman Spectral Data

CompoundFormKey Raman Shifts (cm⁻¹)Assignment
Chromium (II) Chloride Hydrated (trans-[CrCl₂(H₂O)₄]Cl·2H₂O)~390Cr-Cl symmetric stretch
Chromium (III) Chloride Anhydrous (Bulk Crystal)295, 247, 209, 165, 123Cr-Cl lattice vibrations

Discussion

The Raman spectrum of hydrated chromium (II) chloride shows a characteristic band for the symmetric Cr-Cl stretch. For anhydrous chromium (III) chloride, multiple Raman peaks are observed, which are associated with the various lattice vibrational modes of the crystal structure. These peaks can be sensitive to temperature and crystal phase.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of chromium chlorides. Specific instrumental parameters and sample preparation details may vary.

UV-Visible Spectroscopy

  • Sample Preparation:

    • For solutions, accurately weigh the chromium chloride salt and dissolve it in a suitable solvent (e.g., deionized water, ethanol) to a known concentration in a volumetric flask.

    • For solid-state analysis, a diffuse reflectance accessory is typically used. The sample is finely ground and may be mixed with a non-absorbing matrix like BaSO₄.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Select a wavelength range appropriate for the compound (e.g., 300-900 nm).

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing the pure solvent or the reference material.

    • Measure the absorbance spectrum of the sample solution or the reflectance spectrum of the solid sample.

    • For solutions, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For anhydrous and hydrated solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

    • For far-IR measurements, a polyethylene (B3416737) (PE) pellet may be used.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Select the appropriate beam splitter, source, and detector for the desired spectral range (mid-IR or far-IR).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr/PE pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Raman Spectroscopy

  • Sample Preparation:

    • Solid samples can be analyzed directly by placing a small amount on a microscope slide or in a sample holder.

    • Solutions can be analyzed in a cuvette.

  • Instrumentation:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence.

    • A microscope is often coupled to the spectrometer for micro-Raman analysis.

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

    • The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

Visualized Experimental Workflows

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample (Diffuse Reflectance) Spectrometer UV-Vis Spectrometer Solid->Spectrometer Solution Solution Sample (Known Concentration) Solution->Spectrometer Baseline Record Baseline Spectrometer->Baseline Measure Measure Absorbance/ Reflectance Baseline->Measure Plot Plot Spectrum (Absorbance vs. Wavelength) Measure->Plot Calc Calculate Molar Absorptivity (for solutions) Plot->Calc

UV-Visible Spectroscopy Experimental Workflow.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ATR ATR (Solid/Liquid) Spectrometer FTIR Spectrometer ATR->Spectrometer Pellet KBr/PE Pellet (Solid) Pellet->Spectrometer Background Record Background Spectrometer->Background Measure Measure Sample Spectrum Background->Measure Plot Plot Spectrum (Transmittance/Absorbance vs. Wavenumber) Measure->Plot Assign Assign Vibrational Modes Plot->Assign

Infrared Spectroscopy Experimental Workflow.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample (Direct Analysis) Spectrometer Raman Spectrometer Solid->Spectrometer Solution Solution Sample (in Cuvette) Solution->Spectrometer Focus Focus Laser Spectrometer->Focus Measure Collect Scattered Light Focus->Measure Plot Plot Spectrum (Intensity vs. Raman Shift) Measure->Plot Assign Assign Vibrational Modes Plot->Assign

Raman Spectroscopy Experimental Workflow.

References

A Comparative Guide to the Electrochemical Analysis of Chromium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common electrochemical techniques for the analysis of chromium chloride solutions. It is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, offering insights into performance, experimental setup, and the underlying principles of each technique.

Introduction to Electrochemical Analysis of Chromium

Electrochemical methods offer a compelling alternative to traditional analytical techniques for chromium detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS). These electrochemical techniques are often more portable, rapid, cost-effective, and sensitive, making them well-suited for a variety of research and development applications. This guide will focus on three prevalent electrochemical methods: Cyclic Voltammetry (CV), Chronoamperometry (CA), and Electrochemical Impedance Spectroscopy (EIS).

Performance Comparison

The selection of an appropriate electrochemical technique is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, a wide detection range, or detailed mechanistic information. The following table summarizes the key performance metrics of CV, CA, and EIS for the analysis of chromium ions in chloride solutions, based on data reported in the literature. It is important to note that performance can be significantly influenced by the specific experimental conditions, including the electrode material and the composition of the electrolyte.

TechniqueAnalyteElectrodeLinear RangeDetection LimitKey Advantages
Cyclic Voltammetry (CV) Cr(VI)Bio-modified Carbon Paste ElectrodeNot specified1 x 10⁻⁴ MProvides information on redox potentials and reaction mechanisms.
Cr(III)Bio-modified Carbon Paste ElectrodeNot specified1 x 10⁻² M-
Differential Pulse Cathodic Stripping Voltammetry (DPCSV) Cr(VI)Bio-modified Carbon Paste ElectrodeNot specified1 x 10⁻⁹ MImproved sensitivity over standard CV.
Cr(III)Bio-modified Carbon Paste ElectrodeNot specified1 x 10⁻⁷ M-
Amperometry (a form of Chronoamperometry) Cr(VI)Au nanoparticle-decorated TiO₂ nanotubes0.10 µM to 105 µM0.03 µMHigh sensitivity and a wide linear range.
Potentiometry Cr(III)PVC membrane sensor1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M8.9 x 10⁻⁶ MWide concentration range.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable results in electrochemical analysis. Below are generalized methodologies for Cyclic Voltammetry, Chronoamperometry, and Electrochemical Impedance Spectroscopy based on common practices found in the literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox behavior of a species in solution. It involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current.

Objective: To determine the redox potentials and study the electrochemical behavior of chromium ions in a chloride solution.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

Reagents:

  • This compound (CrCl₃) solution of known concentration.

  • Supporting electrolyte solution (e.g., 0.1 M potassium chloride, KCl).

  • Deionized water.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate to remove any residual particles.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the this compound solution containing the supporting electrolyte to the cell.

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • CV Measurement:

    • Set the initial and final potentials to bracket the expected redox potential of the chromium species.

    • Set the scan rate (e.g., 50 mV/s). The scan rate can be varied to study the kinetics of the electrode reaction.

    • Initiate the potential scan and record the resulting current to obtain the cyclic voltammogram.

    • Multiple cycles can be run to check for stability and reproducibility.

Chronoamperometry (CA)

Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time. It is a useful technique for quantitative analysis.

Objective: To determine the concentration of chromium ions in a chloride solution.

Apparatus:

  • Same as for Cyclic Voltammetry.

Reagents:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Electrode Preparation and Cell Assembly: Follow the same procedure as for Cyclic Voltammetry.

  • Deaeration: Deaerate the solution as described for CV.

  • Potential Step:

    • From a preliminary CV, determine a potential at which the chromium ion is either oxidized or reduced.

    • Set the initial potential to a value where no reaction occurs.

    • Set the step potential to the value determined from the CV.

  • CA Measurement:

    • Apply the potential step and record the current decay over time. The current is typically measured for a fixed duration (e.g., 60-1800 seconds).

    • The resulting current-time transient can be analyzed using the Cottrell equation to determine the concentration of the analyte.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrochemical system, including charge transfer resistance, double-layer capacitance, and diffusion processes. It involves applying a small amplitude AC potential (or current) signal at different frequencies and measuring the impedance of the system.

Objective: To characterize the electrochemical interface and study the kinetics of the chromium redox reaction in a chloride solution.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.

  • Three-electrode cell (same as for CV).

Reagents:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Electrode Preparation and Cell Assembly: Follow the same procedure as for Cyclic Voltammetry.

  • Deaeration: Deaerate the solution as described for CV.

  • EIS Measurement:

    • Set the DC potential to a value of interest (e.g., the open-circuit potential or a potential where a reaction occurs, as determined by CV).

    • Set the AC amplitude (e.g., 5-10 mV).

    • Define the frequency range to be scanned (e.g., from 100 kHz to 0.1 Hz).

    • Initiate the measurement. The instrument will apply the AC signal at each frequency and measure the real and imaginary components of the impedance.

  • Data Analysis: The resulting impedance data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). This data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the electrochemical processes.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for electrochemical analysis.

Electrochemical Analysis Workflow cluster_prep Preparation cluster_analysis Electrochemical Measurement cluster_data Data Processing & Analysis Sample Sample Preparation (this compound Solution) Electrode Electrode Preparation (Polishing & Cleaning) Cell Cell Assembly (3-Electrode Setup) Deaeration Deaeration (Inert Gas Purge) CV Cyclic Voltammetry Deaeration->CV CA Chronoamperometry Deaeration->CA EIS Electrochemical Impedance Spectroscopy Deaeration->EIS Plotting Data Plotting (e.g., Voltammogram, Nyquist Plot) CV->Plotting CA->Plotting EIS->Plotting Modeling Data Modeling (e.g., Equivalent Circuit Fitting) Plotting->Modeling Quantification Quantification (Concentration, Kinetic Parameters) Plotting->Quantification Modeling->Quantification

Caption: General workflow for electrochemical analysis of this compound solutions.

Signaling Pathways and Logical Relationships

The choice of electrochemical technique often depends on the analytical goal. The following diagram illustrates the logical relationship between the analytical objective and the selection of an appropriate electrochemical method.

Technique Selection Logic cluster_goal Analytical Objective cluster_technique Electrochemical Technique Goal_Qual Qualitative Analysis (Redox Behavior) CV Cyclic Voltammetry Goal_Qual->CV Primary Technique Goal_Quant Quantitative Analysis (Concentration) Goal_Quant->CV Secondary Technique CA Chronoamperometry Goal_Quant->CA Primary Technique Goal_Mech Mechanistic Study (Kinetics, Interfacial Properties) Goal_Mech->CV Provides Initial Insights EIS Electrochemical Impedance Spectroscopy Goal_Mech->EIS Primary Technique CV->Goal_Quant Can be used for quantification CV->Goal_Mech Provides kinetic information CA->Goal_Qual Limited qualitative information EIS->Goal_Quant Indirectly provides concentration information

Quantitative Analysis of Chromium: A Comparative Guide to ICP-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elemental impurities is paramount. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with its primary alternatives, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS), for the quantitative analysis of chromium. This document outlines the performance of each technique, supported by experimental data, and provides detailed methodologies to assist in selecting the most appropriate method for your analytical needs.

Performance Comparison

The choice of analytical technique for chromium quantification hinges on several factors, including the required detection limits, sample matrix complexity, and throughput needs. ICP-MS generally offers the highest sensitivity, making it ideal for trace and ultra-trace analysis.

FeatureICP-MSICP-OESAAS
Detection Limit (Chromium) 0.1 ppt (B1677978) - 10 ppt[1]1 ppb - 10 ppb1 ppb - 50 ppb
Sensitivity Very High[2][3]HighModerate
Throughput High (multi-element)[2]High (multi-element)Low (single-element)[2]
Matrix Tolerance Moderate (dilution may be required)HighLow to Moderate
Interferences Polyatomic and isobaric[1][4]Spectral and matrix effectsChemical and spectral
Cost (Instrument) HighMediumLow
Cost (Operational) HighMediumLow

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining accurate and reproducible results. Below are representative methodologies for the quantitative analysis of chromium using ICP-MS, ICP-OES, and AAS.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace elemental analysis, offering exceptional sensitivity and selectivity. However, it is susceptible to polyatomic interferences, such as the formation of ⁴⁰Ar¹²C⁺, which has the same mass-to-charge ratio as the most abundant isotope of chromium (⁵²Cr). Modern ICP-MS instruments are equipped with collision/reaction cells (CRC) to mitigate these interferences.

Sample Preparation (Aqueous Matrix):

  • Collect the sample in a pre-cleaned, acid-leached container.

  • For total chromium analysis, acidify the sample to a pH < 2 with trace-metal grade nitric acid (HNO₃) to preserve the sample and keep the chromium in solution.

  • If the sample contains particulates, a digestion step is required. A common method is microwave-assisted acid digestion with a mixture of nitric acid and hydrochloric acid (HCl).

  • After digestion, dilute the sample to a final volume with deionized water. The final acid concentration should be matched with that of the calibration standards.

Instrument Parameters (Typical):

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.8 L/min

  • Nebulizer Gas Flow: 1.0 L/min

  • Collision/Reaction Cell Gas: Helium or Hydrogen[1]

  • Isotope Monitored: ⁵²Cr, ⁵³Cr

Calibration:

Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) from a certified chromium standard solution. The standards should be matrix-matched to the samples by including the same concentration of acid.

Analysis:

  • Aspirate the blank, calibration standards, and samples into the ICP-MS.

  • The instrument measures the ion intensity at the specified mass-to-charge ratios.

  • The use of a collision gas like helium helps to reduce polyatomic interferences through kinetic energy discrimination, while a reaction gas like hydrogen can chemically react with and eliminate the interfering ions.[1]

  • Construct a calibration curve by plotting the intensity of the standards against their known concentrations.

  • Determine the concentration of chromium in the samples from the calibration curve.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique suitable for a wide range of sample types and concentrations. It is less sensitive than ICP-MS but is also less susceptible to certain types of interferences.

Sample Preparation:

Sample preparation for ICP-OES is similar to that for ICP-MS, involving acidification and, if necessary, acid digestion to break down the sample matrix and solubilize the chromium.

Instrument Parameters (Typical):

  • RF Power: 1300 W

  • Plasma Gas Flow: 12 L/min

  • Auxiliary Gas Flow: 0.5 L/min

  • Nebulizer Gas Flow: 0.7 L/min

  • Viewing Mode: Axial or Radial

  • Wavelengths (nm): 205.560, 267.716, 283.563

Calibration:

Prepare calibration standards in the range of expected sample concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 mg/L) from a certified chromium standard. Ensure the standards are matrix-matched.

Analysis:

  • Introduce the blank, standards, and samples into the ICP-OES.

  • The instrument measures the intensity of the light emitted at the characteristic wavelengths for chromium.

  • Generate a calibration curve and calculate the chromium concentration in the samples.

Atomic Absorption Spectrometry (AAS)

AAS is a well-established and cost-effective technique for the determination of single elements. It can be performed using either a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS - GFAAS), with GFAAS offering significantly lower detection limits.

Sample Preparation:

Sample preparation is similar to the other techniques, involving acidification and digestion if necessary. For Flame AAS, higher concentrations of dissolved solids can be tolerated compared to GFAAS.

Instrument Parameters (Flame AAS - Typical):

  • Hollow Cathode Lamp: Chromium

  • Wavelength: 357.9 nm

  • Slit Width: 0.7 nm

  • Flame: Air-acetylene, reducing (fuel-rich)[5]

Calibration:

Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) from a certified chromium standard solution.

Analysis:

  • Aspirate the blank, standards, and samples into the flame.

  • The instrument measures the amount of light absorbed by the ground-state chromium atoms in the flame.

  • Create a calibration curve of absorbance versus concentration to determine the chromium concentration in the samples. Chemical interferences can occur in the flame, which can be mitigated by using a releasing agent or optimizing flame conditions.[4]

Experimental Workflow for Chromium Analysis by ICP-MS

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Acidification Acidification (pH < 2) Sample_Receipt->Acidification Digestion Microwave Acid Digestion (if solids present) Acidification->Digestion Dilution Dilution to Final Volume Digestion->Dilution Calibration Instrument Calibration (Matrix-matched standards) Dilution->Calibration Analysis Sample Aspiration & Analysis (with CRC for interference removal) Calibration->Analysis QC Quality Control Checks (Blanks, Spikes, Duplicates) Analysis->QC Data_Acquisition Data Acquisition QC->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Report Final Report Generation Quantification->Report

Figure 1. Experimental workflow for the quantitative analysis of chromium in a sample using ICP-MS.

References

Safety Operating Guide

Proper Disposal of Chromium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chromium chloride is a critical aspect of laboratory management, ensuring the protection of personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste streams effectively. Chromium (III) chloride, the most common form, is classified as a hazardous substance due to its potential for causing allergic skin reactions and its toxicity to aquatic life with long-lasting effects.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn and safety measures are in place.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles (compliant with EN 166 or equivalent).[2]

    • Hand Protection: Use chemical-resistant protective gloves (e.g., Nitrile rubber).[5][6] Always use proper glove removal technique to avoid skin contact.[7]

    • Body Protection: Wear a lab coat or long-sleeved clothing.[2] Consider a specific lab coat for chromium compound work to prevent cross-contamination.[8]

    • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with high-efficiency particulate filters.[2][6]

  • Engineering Controls: All operations involving this compound that may generate dust should be carried out in a certified chemical fume hood or another suitable ventilated enclosure.[7][8] Ensure eyewash stations and safety showers are easily accessible.[8]

  • General Hygiene: Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in areas where this compound is handled.[1][2]

Disposal Pathway 1: Unused or Solid this compound Waste

For pure, unused this compound or solid waste contaminated with it (e.g., paper towels, pipette tips, gloves), direct disposal via a certified hazardous waste management service is required.[8]

Step-by-Step Procedure:

  • Containment: Carefully sweep up or transfer the solid this compound waste into a designated, suitable, and closed container.[1][2][7] Avoid creating dust during this process.[5][7]

  • Labeling: The container must be clearly labeled as hazardous waste. Include the chemical name ("Chromium (III) Chloride"), associated hazards, and the accumulation start date.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][7] The storage area should be a corrosives-compatible area.[1][2]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[5] Do not mix with other waste streams.[3]

Disposal Pathway 2: Aqueous this compound Waste Treatment

For aqueous waste solutions containing chromium (III) chloride, a chemical precipitation method can be employed to convert the soluble chromium into an insoluble, more stable form. This process reduces the volume of hazardous waste and may render the remaining liquid suitable for drain disposal, depending on local regulations.[9]

Experimental Protocol: Chemical Precipitation of Chromium (III) Hydroxide (B78521)

This protocol is designed for treating trivalent chromium solutions. If hexavalent chromium (Cr(VI)) is present, it must first be reduced to trivalent chromium (Cr(III)) using a reducing agent like sodium metabisulfite (B1197395) under acidic conditions.[9]

Materials:

  • Aqueous this compound waste solution

  • Base solution (e.g., sodium hydroxide or sodium carbonate)

  • pH indicator strips or a pH meter

  • Appropriate beakers and stirring equipment

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Chemical fume hood

  • Designated hazardous waste container for solid precipitate

Step-by-Step Procedure:

  • Preparation: Perform all steps inside a chemical fume hood.

  • Precipitation: While continuously stirring the aqueous this compound waste, slowly add a base solution (e.g., dilute sodium hydroxide).

  • pH Adjustment: Monitor the pH of the solution. Continue adding the base until the pH is raised to between 7.0 and 8.0.[9] As the pH increases, the trivalent chromium will precipitate out of the solution as a grayish-green solid, chromium (III) hydroxide (Cr(OH)₃).[9]

  • Separation: Separate the solid precipitate from the liquid supernatant via decantation or filtration.[9]

  • Solid Waste Disposal: The collected chromium (III) hydroxide precipitate is considered hazardous waste.[9] It must be placed in a designated, properly labeled hazardous waste container for disposal by your institution's EHS department.[9]

  • Liquid Waste (Supernatant) Disposal: Test the remaining liquid to ensure the chromium concentration is below the sewerable limits set by your local water authority (typically <2-5 ppm, but regulations vary).[9] If compliant, the liquid can be neutralized (if necessary) and disposed of down the drain with copious amounts of water.[9] If the chromium concentration exceeds local limits, the liquid must be collected as hazardous waste.

Quantitative Safety and Disposal Data

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) 0.5 mg/m³ (as Chromium) over an 8-hour TWA[6]
NIOSH Recommended Exposure Limit (REL) 0.5 mg/m³ (as Chromium) over an 8-hour TWA[6]
Typical Sewerable Limit for Chromium < 2 - 5 ppm (parts per million)[9]
Hazardous Waste Properties (Europe) HP 6 (Acute Toxicity), HP 13 (Sensitising), HP 14 (Ecotoxic)[5]

Caption: Summary of exposure limits and waste classification data for chromium compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure CrCl3, Contaminated PPE, etc.) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (CrCl3 Solution) waste_type->aqueous_waste Aqueous package Package in a sealed, labeled hazardous waste container. solid_waste->package treat Treat via Chemical Precipitation (in Fume Hood) aqueous_waste->treat store Store in a designated, secure area. package->store ehs_solid Dispose via Institutional EHS / Approved Waste Contractor store->ehs_solid adjust_ph Adjust pH to 7.0 - 8.0 with base to form Cr(OH)3 precipitate. treat->adjust_ph separate Separate Precipitate (Solid) and Supernatant (Liquid) adjust_ph->separate solid_precipitate Solid Precipitate (Chromium Hydroxide) separate->solid_precipitate liquid_supernatant Liquid Supernatant separate->liquid_supernatant solid_precipitate->package test_liquid Test Cr concentration in Supernatant liquid_supernatant->test_liquid below_limit Below Local Sewer Limit? test_liquid->below_limit Yes above_limit Above Local Sewer Limit? test_liquid->above_limit No drain_disposal Neutralize & Dispose down drain with copious water below_limit->drain_disposal ehs_liquid Collect as aqueous hazardous waste for EHS pickup above_limit->ehs_liquid

Caption: Logical workflow for the disposal of solid and aqueous this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of chromium chloride. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

This compound, a compound utilized in various chemical syntheses, presents potential health and environmental hazards if not managed correctly. This guide offers a direct, procedural framework for its safe use, from initial handling to final disposal, reinforcing our commitment to safety beyond the product itself.

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound in any form (anhydrous or hexahydrate), a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[1][2]Protects against eye contact which can cause severe irritation or damage.[3]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[2][3] Ensure gloves are inspected before use.[2]Prevents skin contact which can lead to irritation, burns, or allergic reactions.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1][6]Minimizes inhalation of dust, which can cause respiratory tract irritation.[6]

Exposure Limits for Chromium (as Cr):

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL)0.5 mg/m³
NIOSH (REL)0.5 mg/m³
ACGIH (TLV)0.5 mg/m³

Source:[6]

**Step-by-Step Handling and Storage Protocol

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably with a chemical fume hood readily available.[3][5] Confirm that an eyewash station and safety shower are accessible.[1]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling:

    • Avoid the formation of dust.[1][4]

    • Do not eat, drink, or smoke when using this product.[3]

    • Wash hands thoroughly after handling.[1][3]

  • Storage:

    • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][4][7]

    • Keep away from incompatible materials such as strong oxidizing agents.[1][7]

    • This compound is hygroscopic; protect from moisture.[1][7]

Disposal Plan: Managing this compound Waste

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[1] Adhere to all federal, state, and local regulations.[8]

  • Environmental Protection: Do not allow the substance to enter drains or waterways.[2][4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][8]

  • Inhalation: Move the individual to fresh air.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][8]

In all cases of exposure, seek immediate medical attention.[3][8]

Diagram: this compound Handling Workflow

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Work in a well-ventilated area/fume hood check_safety Verify eyewash/shower access don_ppe Don Goggles, Gloves, Lab Coat check_safety->don_ppe avoid_dust Avoid dust generation don_ppe->avoid_dust no_eat No eating, drinking, or smoking avoid_dust->no_eat wash_hands Wash hands after handling no_eat->wash_hands store_container Store in a tightly closed container wash_hands->store_container collect_waste Collect in a labeled, sealed container wash_hands->collect_waste store_location Store in a cool, dry, well-ventilated area store_container->store_location incompatibles Keep away from oxidizing agents store_location->incompatibles dispose_hazardous Dispose as hazardous waste collect_waste->dispose_hazardous no_drains Prevent entry into drains dispose_hazardous->no_drains

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.